molecular formula C18H32O3 B163630 Coriolic acid CAS No. 73804-64-5

Coriolic acid

カタログ番号: B163630
CAS番号: 73804-64-5
分子量: 296.4 g/mol
InChIキー: HNICUWMFWZBIFP-BSZOFBHHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coriolic acid, also known as (13S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE), is a major hydroxylated fatty acid derived from the metabolism of linoleic acid via 15-lipoxygenase and other enzymatic pathways . This endogenous lipid mediator is a recognized ligand for the peroxysome proliferator-activated receptor gamma (PPARγ) and is involved in diverse (patho)physiological processes, making it a valuable compound for biomedical research . In cancer research, this compound has demonstrated significant potential in suppressing breast cancer stem cells (BCSCs), notably by regulating key markers such as the CD44 high /CD24 low subpopulation and downregulating the transcription of the c-Myc oncogene . Its anti-inflammatory properties are another key area of investigation; while this compound itself exhibits activity, its oxidized metabolite, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to potently inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. This effect is mediated through the suppression of the NF-κB and MAPK signaling pathways and the activation of the protective Nrf2/HO-1 signaling axis . Beyond these fields, this compound is also studied for its role in vascular biology, where it can induce relaxation of coronary arteries, and in lipid metabolism, where its specific incorporation into triacylglycerols is a subject of interest . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

特性

IUPAC Name

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICUWMFWZBIFP-BSZOFBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316494
Record name (±)-Coriolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18104-45-5
Record name (±)-Coriolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18104-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Coriolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Coriolic Acid Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid, an oxylipin derived from linoleic acid, plays a significant role in plant defense mechanisms and developmental processes. This technical guide provides an in-depth overview of its biosynthesis pathway, the enzymes involved, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The (S)-Coriolic Acid Biosynthesis Pathway

The synthesis of (S)-Coriolic acid in plants is a two-step enzymatic process initiated by the oxygenation of linoleic acid. This pathway is a key branch of the broader oxylipin signaling network, which is activated in response to various biotic and abiotic stresses.

Step 1: Oxygenation of Linoleic Acid

The biosynthesis is initiated by the enzyme linoleate 9S-lipoxygenase (9S-LOX) . This non-heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid. This reaction forms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) . The stereochemistry of the final product is determined in this crucial step. Several isoforms of 9S-LOX have been identified in various plants. For instance, in tomato (Solanum lycopersicum), the enzymes TomloxA and TomloxB are predicted to have 9-LOX activity.

Step 2: Reduction of 9S-HPODE

The hydroperoxy group of 9S-HPODE is subsequently reduced to a hydroxyl group, yielding (S)-Coriolic acid (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid or 9S-HODE) . The precise enzyme responsible for this reduction is not definitively characterized across all plant species. However, it is widely believed to be carried out by a hydroperoxide reductase , or non-specifically by peroxidases or alcohol dehydrogenases capable of reducing lipid hydroperoxides.

Quantitative Data

The efficiency of the (S)-Coriolic acid biosynthesis pathway is dependent on the kinetic properties of the involved enzymes and the cellular concentrations of substrates and products.

Table 1: Kinetic Parameters of Plant 9S-Lipoxygenases

Plant SpeciesEnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHReference
Solanum tuberosum (Potato)9-LipoxygenaseLinoleic Acid1510.56.5[1]
Nicotiana benthamianaNb-9-LOXLinoleic Acid2518 (µmol/mL cell culture)7.0
Glycine max (Soybean)Lipoxygenase-1Linoleic Acid1012.89.0[2]
Arabidopsis thalianaAtLOX1Linolenic Acid308.27.0

Note: The reported Vmax values may vary depending on the assay conditions and enzyme purity.

Signaling and Regulation

The biosynthesis of (S)-Coriolic acid is tightly regulated and induced by various external and internal stimuli, playing a crucial role in plant defense signaling.

Inducers of (S)-Coriolic Acid Biosynthesis:

  • Biotic Stress: Pathogen attack and herbivory are potent inducers of 9-LOX gene expression.[3] Oxylipins derived from the 9-LOX pathway are involved in activating defense responses against pathogens.[4]

  • Abiotic Stress: Wounding, drought, salinity, and extreme temperatures can trigger the activation of the 9-LOX pathway.[5]

  • Phytohormones: Abscisic acid (ABA) and methyl jasmonate (MeJA) are known to induce the expression of 9-LOX genes.[6]

The 9-LOX pathway and its products, including (S)-Coriolic acid, are integral components of a complex signaling network that cross-talks with other defense-related pathways, such as those involving jasmonic acid (JA) and salicylic acid (SA).

Experimental Protocols

Accurate investigation of the (S)-Coriolic acid biosynthesis pathway requires robust and specific experimental methodologies.

9S-Lipoxygenase (9S-LOX) Activity Assay

This spectrophotometric assay measures the formation of the conjugated diene system in the product, 9S-HPODE.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-7.0)

  • Linoleic acid substrate solution (e.g., 10 mM stock in ethanol)

  • Plant protein extract containing 9S-LOX

Procedure:

  • Prepare the reaction mixture in a cuvette containing the reaction buffer and linoleic acid substrate (final concentration typically 50-100 µM).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the plant protein extract.

  • Immediately monitor the increase in absorbance at 234 nm for several minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of 9S-HPODE (ε = 25,000 M-1cm-1).

Hydroperoxide Reductase/Peroxidase Activity Assay

This assay can be adapted to measure the reduction of 9S-HPODE. A common method involves a coupled enzyme assay where the oxidation of a chromogenic substrate is monitored.

Materials:

  • Spectrophotometer

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • 9S-HPODE substrate (can be synthesized enzymatically using 9S-LOX)

  • A suitable chromogenic peroxidase substrate (e.g., o-dianisidine, guaiacol)

  • Horseradish peroxidase (as a coupling enzyme if the plant extract has low peroxidase activity)

  • Plant protein extract

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, 9S-HPODE, and the chromogenic substrate.

  • Add the plant protein extract to initiate the reaction.

  • Monitor the change in absorbance at the specific wavelength for the oxidized chromogenic substrate (e.g., 460 nm for oxidized o-dianisidine).

  • Enzyme activity can be calculated based on the rate of change in absorbance and the molar extinction coefficient of the oxidized substrate.

Alcohol Dehydrogenase (ADH) Activity Assay

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of an alcohol substrate. To adapt this for (S)-Coriolic acid synthesis, the reverse reaction (reduction of a hydroperoxide) would be coupled to NADH oxidation.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 9S-HPODE substrate

  • NADH

  • Plant protein extract

Procedure:

  • Prepare the reaction mixture in a cuvette containing the reaction buffer, 9S-HPODE, and NADH.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the plant protein extract.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6,220 M-1cm-1).[7]

Product Identification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of (S)-Coriolic acid and its precursor, 9S-HPODE.

Instrumentation:

  • HPLC system with a UV detector and a C18 reversed-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is commonly used.

Procedure:

  • Extraction: Extract lipids from plant tissue using a solvent system like chloroform:methanol.

  • Solid-Phase Extraction (SPE): Clean up the lipid extract using an SPE cartridge to enrich for fatty acids.

  • HPLC Analysis:

    • Inject the purified sample onto the HPLC column.

    • Monitor the elution profile at 235 nm for the conjugated diene of 9S-HPODE and (S)-Coriolic acid.

    • Quantify the compounds by comparing their peak areas to those of authentic standards.

  • Chiral HPLC: To separate the (S) and (R) enantiomers of Coriolic acid, a chiral stationary phase column is required.

Visualizations

The following diagrams illustrate the (S)-Coriolic acid biosynthesis pathway, its regulation by stress signals, and a general experimental workflow for its analysis.

Coriolic_Acid_Biosynthesis cluster_pathway Biosynthesis Pathway Linoleic_Acid Linoleic Acid 9S_HPODE 9(S)-HPODE Linoleic_Acid->9S_HPODE O2 9S_LOX 9S-Lipoxygenase (9S-LOX) 9S_LOX->9S_HPODE Coriolic_Acid (S)-Coriolic Acid 9S_HPODE->Coriolic_Acid Reduction Reductase Hydroperoxide Reductase / Peroxidase / Alcohol Dehydrogenase Reductase->Coriolic_Acid

Caption: The biosynthesis pathway of (S)-Coriolic acid from linoleic acid.

Stress_Signaling_Pathway cluster_signaling Stress Signaling Cascade Stress Biotic/Abiotic Stress (Wounding, Pathogens) Signal_Transduction Signal Transduction (Ca2+, ROS, Phytohormones) Stress->Signal_Transduction Gene_Expression Induction of 9-LOX Gene Expression Signal_Transduction->Gene_Expression Biosynthesis (S)-Coriolic Acid Biosynthesis Gene_Expression->Biosynthesis Defense_Response Plant Defense Responses Biosynthesis->Defense_Response

Caption: Simplified signaling pathway leading to (S)-Coriolic acid production.

Experimental_Workflow cluster_workflow Experimental Workflow Sample Plant Tissue (Stressed/Control) Extraction Lipid Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC / LC-MS Analysis Purification->Analysis Quantification Quantification (vs. Standards) Analysis->Quantification

Caption: General workflow for the analysis of (S)-Coriolic acid in plants.

References

Unveiling Coriolic Acid from Salicornia herbacea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Coriolic acid, a bioactive lipid metabolite identified in the halophyte Salicornia herbacea. This document details the experimental protocols for its extraction and bioassays, presents quantitative data on its efficacy, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the biological effects of this compound isolated from Salicornia herbacea on breast cancer stem cells (BCSCs).

Table 1: Effect of this compound on Breast Cancer Cell Viability

Cell LineTreatment Concentration (µM)Incubation Time (days)% Cell Viability
MDA-MB-2311001~80%
2001~60%
MCF-71001~90%
2001~75%

Data is estimated from MTS cytotoxicity assays.[1]

Table 2: Effect of this compound on Mammosphere Formation

Cell LineTreatment Concentration (µM)Mammosphere Forming Efficiency (%)
MDA-MB-231100Significant Inhibition
MCF-7100Significant Inhibition

Qualitative and quantitative data indicate a significant reduction in the self-renewal capacity of BCSCs.[1][2]

Table 3: Impact of this compound on BCSC Population and Apoptosis

AssayCell LineTreatment Concentration (µM)Effect
CD44high/CD24low PopulationMDA-MB-231200Reduction in BCSC population
Apoptosis (Annexin V/PI Staining)MDA-MB-231 Mammospheres150Increase in early apoptosis from 1.8% to 5.1%Increase in late apoptosis from 5.7% to 39.6%

[3]

Experimental Protocols

Bioassay-Guided Fractionation and Isolation of this compound from Salicornia herbacea

This protocol outlines the procedure for isolating this compound from S. herbacea using a mammosphere formation inhibition bioassay to guide the fractionation process.[3][4]

Materials:

  • Dried and powdered Salicornia herbacea

  • 100% Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • NMR spectrometer

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Extraction:

    • Extract 2 kg of dried S. herbacea powder with 100% methanol at 30°C overnight.[3]

    • Concentrate the methanol extract under reduced pressure.

  • Solvent Partitioning:

    • Suspend the concentrated extract in distilled water.

    • Partition the aqueous suspension with an equal volume of ethyl acetate.

    • Collect and evaporate the ethyl acetate layer.

  • Silica Gel Column Chromatography:

    • Dissolve the ethyl acetate fraction in methanol and load it onto a silica gel column (3 x 35 cm).

    • Elute the column with a chloroform:methanol (30:1) solvent mixture.[3]

    • Collect fractions and test their ability to inhibit mammosphere formation.

  • Sephadex LH-20 Column Chromatography:

    • Pool the active fractions from the silica gel chromatography.

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC:

    • Subject the active fractions from the Sephadex column to preparative HPLC on a C18 column.

    • Use a suitable gradient of acetonitrile and water to elute the compounds.

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity of the isolated compound as this compound using NMR spectroscopy and ESI-MS.[3][4]

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of breast cancer stem cells.[1][2][5]

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • DMEM/F12 serum-free medium

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Ultra-low attachment plates

  • This compound

Procedure:

  • Create a single-cell suspension of breast cancer cells.

  • Seed 0.5 x 10⁴ MDA-MB-231 cells or 4 x 10⁴ MCF-7 cells per well in 6-well ultra-low attachment plates.[2]

  • Culture the cells in DMEM/F12 serum-free medium supplemented with B27, EGF, and bFGF.

  • Treat the cells with the desired concentrations of this compound.

  • Incubate for 5-10 days to allow for the formation of mammospheres.

  • Count the number of mammospheres and analyze their size.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[6][7][8]

Materials:

  • Breast cancer cells or mammospheres

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells or mammospheres with the desired concentration of this compound (e.g., 150 µM) for a specified time.[3]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer to quantify viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Identification start Dried Salicornia herbacea Powder extraction Methanol Extraction start->extraction partitioning Ethyl Acetate Partitioning extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex Bioassay-Guided hplc Preparative HPLC sephadex->hplc identification NMR & Mass Spectrometry hplc->identification pure_compound Pure this compound identification->pure_compound

Caption: Experimental workflow for the isolation of this compound.

G cluster_cell Breast Cancer Stem Cell Coriolic_acid This compound cMyc_gene c-Myc Gene Coriolic_acid->cMyc_gene Downregulates Transcription Apoptosis Apoptosis Coriolic_acid->Apoptosis Induces cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Transcription & Translation CSC_markers CSC Marker Genes (Nanog, Oct4, CD44) cMyc_protein->CSC_markers Activates Mammosphere Mammosphere Formation (Self-Renewal) CSC_markers->Mammosphere Promotes

Caption: this compound's regulation of the c-Myc signaling pathway.

References

The Enzymatic Path to a Bioactive Lipid: A Technical Guide to the Synthesis of Coriolic Acid from Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolic acid, specifically the (S)-enantiomer also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid derived from the enzymatic oxidation of linoleic acid.[1] This molecule has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties, particularly its ability to suppress breast cancer stem cells.[1] The controlled and stereoselective synthesis of (S)-Coriolic acid is paramount for advancing its study and therapeutic potential. This technical guide details a robust chemoenzymatic method for the synthesis of (S)-Coriolic acid from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1). This approach leverages the high regio- and stereoselectivity of the enzyme to produce the desired (S)-enantiomer with high purity, a feat often challenging to achieve through purely chemical synthesis.[1]

Introduction

This compound is a naturally occurring hydroxy fatty acid that plays a role in various physiological and pathological processes.[1] Its potential as a therapeutic agent is underscored by recent research highlighting its ability to inhibit cancer cell metastasis and suppress breast cancer stem cells.[1] The chemoenzymatic synthesis route offers a highly specific and efficient means to produce (S)-Coriolic acid.[1] This process involves two key stages: the enzymatic hydroperoxidation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), followed by the chemical reduction of the hydroperoxide intermediate to yield (S)-Coriolic acid.[1]

Chemoenzymatic Synthesis of (S)-Coriolic Acid

The most common and efficient method for synthesizing (S)-Coriolic acid is a two-step chemoenzymatic process. This method takes advantage of the stereospecificity of soybean lipoxygenase-1 (LOX-1) for the initial oxidation of linoleic acid.

Overall Reaction Scheme

The overall conversion of linoleic acid to (S)-Coriolic acid can be summarized as follows:

Coriolic_Acid_Synthesis Linoleic_Acid Linoleic Acid HPODE 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE) Linoleic_Acid->HPODE Soybean Lipoxygenase-1 (LOX-1) O2 Coriolic_Acid (S)-Coriolic Acid HPODE->Coriolic_Acid Chemical Reduction (e.g., Sodium Borohydride)

Caption: Chemoenzymatic synthesis of (S)-Coriolic acid from linoleic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data from an optimized chemoenzymatic synthesis of (S)-Coriolic acid from linoleic acid.

ParameterValueReference
Starting MaterialLinoleic Acid
EnzymeSoybean Lipoxygenase-1 (LOX-1)[1]
Substrate Concentration0.1 M[1]
Enzyme Concentration4 mg/ml
Oxygen Pressure2.5 bar
Reaction Temperature5°C
Reaction pH11 (Borate Buffer)
Final Product(+)-Coriolic Acid
Overall Yield54%
Enantiomeric Excess (e.e.)97%[2]

Experimental Protocols

Protocol 1: Enzymatic Hydroperoxidation of Linoleic Acid

This protocol details the first step of the synthesis, where linoleic acid is converted to 13(S)-HPODE using soybean lipoxygenase-1.

Materials:

  • Linoleic Acid

  • Soybean Lipoxygenase-1 (LOX-1)

  • Borate Buffer (pH 11)

  • High-purity Oxygen

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Jacketed glass reactor

  • Temperature controller/circulator

  • Oxygen cylinder with regulator

  • Magnetic stirrer and stir bars

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in borate buffer (pH 11).[1]

  • Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/ml.[1]

  • Oxygenation: Pressurize the reactor with high-purity oxygen to 2.5 bar.[1]

  • Reaction: Stir the mixture vigorously. Monitor the reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Enzyme Deactivation: Stop the reaction by adjusting the pH to a level that deactivates the enzyme (e.g., by significantly lowering the pH).[1]

  • Extraction: Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), from the aqueous phase using ethyl acetate.[1]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.[1]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 13-S-HPODE should be handled with care as hydroperoxides can be unstable.[1]

Protocol 2: Chemical Reduction to (S)-Coriolic Acid

This protocol describes the reduction of the hydroperoxide intermediate to the final product, (S)-Coriolic acid.

Materials:

  • Crude 13-S-HPODE (from Protocol 1)

  • Ethanol

  • Sodium Borohydride (NaBH₄)

  • Dilute Acid (e.g., HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 13-S-HPODE from the previous step in ethanol.[1]

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in small portions. Stir the reaction until the reduction is complete (monitor by TLC).[1]

  • Quenching: Carefully quench the reaction by adding water or a dilute acid.[1]

  • Extraction: Extract the (S)-Coriolic acid with an organic solvent like ethyl acetate.[1]

  • Washing: Wash the organic phase with brine.[1]

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.[1]

Protocol 3: Purification of (S)-Coriolic Acid

This protocol outlines the final purification of the synthesized (S)-Coriolic acid.

Materials:

  • Crude (S)-Coriolic acid (from Protocol 2)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

  • Acetic Acid

Equipment:

  • Chromatography column

  • Fraction collector (optional)

  • Standard laboratory glassware

Procedure:

  • Chromatography: Purify the crude (S)-Coriolic acid by silica gel column chromatography.[1] A common solvent system is a mixture of hexane and ethyl acetate with a small percentage of acetic acid.[1]

  • Fraction Collection: Collect the fractions containing the purified product.[1]

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain pure (S)-Coriolic acid.

Alternative Enzymatic Approaches

While the lipoxygenase-based chemoenzymatic route is well-established, other enzymes have been explored for the production of hydroxy fatty acids from linoleic acid. These include:

  • Linoleate Double Bond Hydratases: Enzymes from Lactobacillus acidophilus have been shown to hydrate the double bonds of linoleic acid to produce 13-hydroxy-cis-9-octadecenoic acid and 10-hydroxy-cis-12-octadecenoic acid.[3][4]

  • Linoleic Acid Δ9 Hydratase: An enzyme from Lactobacillus plantarum can convert linoleic acid to (S)-10-hydroxy-cis-12-octadecenoic acid with high conversion rates.[5]

  • Diol Synthases: These enzymes can catalyze the conversion of unsaturated fatty acids to dihydroxy fatty acids.[6]

These alternative enzymatic routes may offer different selectivities and could be valuable for producing a range of hydroxylated fatty acids for various research and development purposes.

Biological Activity and Signaling Pathway

(S)-Coriolic acid exhibits significant biological activity, particularly in the context of cancer. A primary mechanism of its anti-cancer action, especially against breast cancer stem cells, is the downregulation of the proto-oncogene c-Myc.[7][8]

cMyc_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Coriolic_Acid (S)-Coriolic Acid cMyc c-Myc Coriolic_Acid->cMyc Downregulation Target_Genes Target Genes (e.g., Nanog, Oct4) cMyc->Target_Genes Transcription Activation Cell_Proliferation Cancer Cell Proliferation & Stemness Target_Genes->Cell_Proliferation Promotion

Caption: (S)-Coriolic acid inhibits the c-Myc signaling pathway.

By reducing the expression of c-Myc, (S)-Coriolic acid leads to decreased transcription of c-Myc target genes that are crucial for cell cycle progression and maintaining stemness, such as Nanog and Oct4.[7] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[7]

Conclusion

The chemoenzymatic synthesis of (S)-Coriolic acid using soybean lipoxygenase-1 provides a reliable and stereoselective method for producing this valuable bioactive compound. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and further investigate the therapeutic potential of (S)-Coriolic acid. The elucidation of its mechanism of action, particularly its impact on the c-Myc signaling pathway, opens new avenues for the development of targeted cancer therapies. Further research into alternative enzymatic routes may also expand the toolbox for producing a diverse range of hydroxy fatty acids with novel biological activities.

References

An In-depth Technical Guide to the Natural Sources of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid , a naturally occurring hydroxy fatty acid, has garnered significant attention within the scientific community for its diverse biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of (S)-Coriolic acid, its biosynthesis, and detailed methodologies for its extraction and analysis, tailored for researchers, scientists, and drug development professionals.

Principal Natural Sources

(S)-Coriolic acid is predominantly found in the plant kingdom, arising from the enzymatic oxidation of linoleic acid.[2] While several plant species have been identified as potential sources, research has largely centered on a select few that contain notable quantities of this bioactive compound.

1.1. Plant Sources

The most extensively documented plant source of (S)-Coriolic acid is Salicornia herbacea L. , a halophyte commonly known as glasswort.[3][4][5] Studies have successfully isolated and quantified (S)-Coriolic acid from this plant, demonstrating its potential as a viable source for research and development.[6][7]

Another notable, albeit less studied, source is the seed oil of Coriaria myrtifolia , which has been reported to contain a significant percentage of coriolic acid.[8] The seed oil of Dimorphotheca pluvialis contains a positional isomer, dimorphecolic acid, highlighting the Asteraceae family as a potential area for further exploration of novel hydroxy fatty acids.[9] While other plants like stinging nettle (Urtica dioica) have been mentioned to contain this compound, detailed characterization of the (S)-enantiomer is less common.[6]

1.2. Fungal and Marine Sources

The enzymatic machinery for producing hydroxy fatty acids is not exclusive to plants. Various fungal and marine organisms are known to possess lipoxygenase activity, suggesting they could be underexplored reservoirs of (S)-Coriolic acid and related compounds.[6] However, dedicated research to isolate and quantify (S)-Coriolic acid from these sources is still in its nascent stages.

Biosynthesis of (S)-Coriolic Acid

In plants, (S)-Coriolic acid is synthesized via the oxylipin pathway, a crucial signaling cascade involved in plant defense and development.[10] The biosynthesis is a two-step enzymatic process initiated from the polyunsaturated fatty acid, linoleic acid.[10][11]

  • Oxygenation of Linoleic Acid: The pathway begins with the stereospecific insertion of molecular oxygen into linoleic acid, catalyzed by the enzyme linoleate 9S-lipoxygenase (9S-LOX) . This reaction yields 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) .[10] The 9S-LOX enzyme is a non-heme iron-containing dioxygenase that dictates the S-configuration of the final product.[10]

  • Reduction of the Hydroperoxide: The unstable 9S-HPODE intermediate is then reduced to the more stable hydroxy fatty acid, (S)-Coriolic acid. This reduction can be catalyzed by peroxidases or other hydroperoxide-metabolizing enzymes.[10]

The efficiency of this pathway is dependent on the kinetic properties of the enzymes involved and the availability of the linoleic acid substrate within the plant tissues.[10]

Biosynthesis_of_S_Coriolic_Acid cluster_pathway Biosynthesis of (S)-Coriolic Acid Linoleic_Acid Linoleic Acid 9S_HPODE 9(S)-hydroperoxy-10(E),12(Z)- octadecadienoic acid (9S-HPODE) Linoleic_Acid->9S_HPODE  9S-Lipoxygenase (9S-LOX)   S_Coriolic_Acid (S)-Coriolic Acid 9S_HPODE->S_Coriolic_Acid  Peroxidases / Hydroperoxide-metabolizing enzymes  

Biosynthesis of (S)-Coriolic Acid from Linoleic Acid.

Quantitative Data

The concentration of (S)-Coriolic acid and its precursor, linoleic acid, varies depending on the natural source and the specific plant part. The following tables summarize available quantitative data.

Table 1: Fatty Acid Composition of Salicornia herbacea Seed Oil

Fatty AcidComposition (%)
Linoleic Acid (C18:2)43.73
Oleic Acid (C18:1)19.81
Arachidic Acid (C20:0)13.52
Palmitic Acid (C16:0)11.84
Data adapted from a study on the chemical composition of Salicornia herbacea seed oil.[7]

Table 2: Extraction Yields of Bioactive Fractions from Salicornia herbacea

Starting MaterialExtraction SolventFractionYield (g)
Dried S. herbacea powder (3 kg)MethanolCrude Methanol ExtractNot specified
Ethyl AcetateEthyl Acetate Soluble FractionNot specified
This table is based on the described extraction protocols; specific yields can vary.[6]

Experimental Protocols

The isolation and purification of (S)-Coriolic acid from natural sources is a multi-step process that requires careful execution to ensure the integrity and purity of the final compound. The following is a detailed methodology based on successful protocols for its isolation from Salicornia herbacea.[3][6][7]

4.1. Extraction and Initial Fractionation

  • Sample Preparation: Begin with dried and finely powdered plant material (e.g., Salicornia herbacea).

  • Methanol Extraction:

    • Submerge the powdered plant material in 100% methanol at room temperature.[3]

    • Agitate or stir the mixture for an extended period (e.g., overnight) to ensure thorough extraction.[3]

    • Repeat the extraction process multiple times with fresh methanol to maximize the yield.[6]

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[6]

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water.[3][6]

    • Perform a liquid-liquid extraction by partitioning with an equal volume of ethyl acetate.[3][6]

    • Collect the ethyl acetate layer, which will contain the less polar compounds, including (S)-Coriolic acid.[6]

    • Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate-soluble fraction.[3]

4.2. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate-soluble fraction to silica gel column chromatography.[3][6]

    • Elute the column with a solvent system, such as a chloroform:methanol gradient (e.g., 30:1 v/v), to separate compounds based on polarity.[3]

    • Collect fractions and monitor them using an appropriate analytical technique (e.g., thin-layer chromatography) to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the active fractions using preparative reverse-phase HPLC with a C18 column.[6][7]

    • Employ a mobile phase gradient, typically consisting of acetonitrile and water, to achieve high-resolution separation.[6]

    • Collect the peak corresponding to (S)-Coriolic acid.

    • Evaporate the solvent to obtain the pure compound.

4.3. Structure Elucidation and Purity Assessment

  • Confirm the identity and structure of the isolated (S)-Coriolic acid using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5][12]

  • Assess the purity of the final product using analytical HPLC with UV detection.[6]

Experimental_Workflow cluster_workflow Experimental Workflow for (S)-Coriolic Acid Isolation Start Dried & Powdered Plant Material (e.g., Salicornia herbacea) Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Solvent_Partitioning Solvent Partitioning (Water/Ethyl Acetate) Methanol_Extraction->Solvent_Partitioning Silica_Gel_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Silica_Gel_Chromatography Preparative_HPLC Preparative HPLC (C18 Column) Silica_Gel_Chromatography->Preparative_HPLC Structure_Elucidation Structure Elucidation (NMR, MS) Preparative_HPLC->Structure_Elucidation Purity_Assessment Purity Assessment (Analytical HPLC) Structure_Elucidation->Purity_Assessment End Pure (S)-Coriolic Acid Purity_Assessment->End

General Experimental Workflow for the Isolation of (S)-Coriolic Acid.

Conclusion

(S)-Coriolic acid represents a promising bioactive compound with significant therapeutic potential. While Salicornia herbacea has been established as a key natural source, further exploration of other plant species, as well as fungal and marine organisms, may reveal additional, and perhaps more abundant, sources. The detailed biosynthetic and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this valuable natural product. A thorough understanding of its natural origins and efficient isolation is paramount for advancing its development into potential therapeutic agents.

References

The Physiological Role of Coriolic Acid in Mammals: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Coriolic acid, a naturally occurring hydroxylated fatty acid derived from linoleic acid, is emerging as a molecule of significant interest in mammalian physiology. Primarily recognized for its potent anti-cancer properties, particularly against breast cancer stem cells, its mechanism of action is centered on the downregulation of the c-Myc signaling pathway.[1][2] Furthermore, its role as a ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ) suggests its involvement in metabolic regulation and potential therapeutic applications in metabolic disorders.[3] This technical guide provides a comprehensive overview of the physiological roles of this compound, with a focus on its anti-cancer and metabolic functions. It includes a detailed summary of quantitative data, in-depth experimental protocols for key assays, and a thorough examination of the underlying signaling pathways, visualized through detailed diagrams. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals in the fields of oncology, metabolism, and pharmacology.

Introduction

This compound, systematically known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid mediator produced from the metabolism of linoleic acid via the 15-lipoxygenase (15-LOX) pathway.[3] Found in various plant sources, such as glasswort (Salicornia herbacea L.), it has garnered scientific attention for its diverse biological activities.[1][2] The primary focus of research has been on its remarkable ability to selectively target and suppress cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapy resistance.[1][2] Beyond its anti-neoplastic effects, this compound's interaction with nuclear receptors like PPARγ points towards a broader physiological role in regulating lipid metabolism, inflammation, and insulin sensitivity.[3]

This whitepaper will provide an in-depth exploration of the physiological functions of this compound in mammals, with a particular emphasis on the molecular mechanisms that underpin its observed effects. A notable distinction is made throughout this document between this compound and Corosolic acid, a structurally different triterpenoid with its own distinct biological activities, as the two are often confounded in the literature.[4][5]

Quantitative Data on the Biological Activities of this compound

The following tables summarize the key quantitative data reported for the biological activities of (S)-Coriolic acid, providing a basis for comparison and experimental design.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
MDA-MB-231Breast Cancer289.324[6]
MCF-7Breast Cancer386.924[6]

Table 2: Effects of this compound on Breast Cancer Stem Cell (BCSC) Properties

ActivityCell LineConcentration (µM)EffectReference
Reduction of CD44high/CD24low PopulationMDA-MB-231200Decreased from 94.0% to 66.3%[6]
Induction of Apoptosis in MammospheresMDA-MB-231150Increased late apoptosis from 5.7% to 39.6%[6]
Inhibition of Mammosphere FormationMDA-MB-231100Significant inhibition observed[7]
Inhibition of Mammosphere FormationMCF-7100Significant inhibition observed[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its physiological effects by modulating several key intracellular signaling pathways. The following sections detail these pathways and include diagrams generated using the DOT language for visualization.

Downregulation of the c-Myc Signaling Pathway in Breast Cancer Stem Cells

The most well-characterized mechanism of action for this compound's anti-cancer activity is its ability to suppress the c-Myc signaling pathway in breast cancer stem cells.[1][2] c-Myc is a proto-oncogene that plays a critical role in cell proliferation, growth, and the maintenance of stem cell-like properties.[3] this compound has been shown to decrease both the transcription and translation of the c-Myc gene.[2] This leads to a reduction in the expression of c-Myc target genes, such as Nanog and Oct4, which are crucial for maintaining cancer stem cell self-renewal and pluripotency.[3] The ultimate outcome is the inhibition of mammosphere formation, induction of apoptosis, and a reduction in the population of cancer stem cells.[6][7]

Coriolic_Acid_cMyc_Pathway cluster_effects Cellular Outcomes Coriolic_Acid This compound cMyc_Gene c-Myc Gene (Transcription & Translation) Coriolic_Acid->cMyc_Gene Inhibits cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein CSC_Genes CSC-related Genes (Nanog, Oct4, CD44) cMyc_Protein->CSC_Genes Activates Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits Self_Renewal Self-Renewal (Mammosphere Formation) CSC_Genes->Self_Renewal Promotes CSC_Phenotype CSC Phenotype (CD44high/CD24low) CSC_Genes->CSC_Phenotype Maintains

This compound's Inhibition of the c-Myc Signaling Pathway.
Activation of the PPARγ Signaling Pathway

This compound is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[3] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, activating their transcription.[8][9] These target genes are involved in fatty acid uptake, storage, and glucose metabolism, highlighting the potential of this compound in the management of metabolic diseases.[3]

Coriolic_Acid_PPARg_Pathway cluster_nucleus Nucleus Coriolic_Acid This compound PPARg PPARγ Coriolic_Acid->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Target_Genes->Metabolic_Regulation

Activation of the PPARγ Signaling Pathway by this compound.
Potential Anti-inflammatory Signaling Pathways

While direct evidence for this compound's anti-inflammatory mechanisms is still emerging, related lipid mediators are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Coriolic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm Coriolic_Acid This compound IKK IKK Complex Coriolic_Acid->IKK Inhibits (putative) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates

Putative Inhibition of the NF-κB Pathway by this compound.

Coriolic_Acid_MAPK_Pathway Coriolic_Acid This compound MAPKKK MAPKKK Coriolic_Acid->MAPKKK Inhibits (putative) MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Putative Modulation of the MAPK Pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological roles.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in a non-adherent culture.

Materials:

  • Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • DMEM/F12 medium, serum-free

  • B27 supplement

  • Recombinant human epidermal growth factor (EGF) (20 ng/mL)

  • Recombinant human basic fibroblast growth factor (bFGF) (10 ng/mL)

  • Heparin (4 µg/mL)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment plates (6-well or 96-well)

  • (S)-Coriolic acid stock solution (in DMSO)

Protocol:

  • Culture breast cancer cells to 70-80% confluency in standard culture conditions.

  • Prepare a single-cell suspension by washing with PBS, trypsinizing, and then gently resuspending in serum-free DMEM/F12 medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium (DMEM/F12 with B27, EGF, bFGF, and heparin).

  • Add (S)-Coriolic acid at desired concentrations (e.g., 50 µM, 100 µM) to the treatment wells. Include a vehicle control (DMSO).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days without disturbance.

  • Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.

  • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Mammosphere_Assay_Workflow start Start: Adherent Breast Cancer Cells trypsinize Prepare Single-Cell Suspension start->trypsinize seed Seed in Ultra-Low Attachment Plates trypsinize->seed treat Treat with (S)-Coriolic Acid seed->treat incubate Incubate for 5-10 Days treat->incubate count Count Mammospheres (>50 µm) incubate->count calculate Calculate Mammosphere Forming Efficiency (MFE) count->calculate end End: Quantified Self-Renewal Capacity calculate->end

Experimental Workflow for the Mammosphere Formation Assay.
Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration in vitro.

Materials:

  • Confluent monolayer of mammalian cells in a 6-well or 12-well plate

  • Sterile 200 µL pipette tip

  • Phosphate-buffered saline (PBS)

  • Culture medium (serum-free or low-serum)

  • (S)-Coriolic acid stock solution (in DMSO)

  • Microscope with a camera

Protocol:

  • Grow cells to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the PBS with fresh culture medium containing different concentrations of (S)-Coriolic acid or a vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Wound_Healing_Assay_Workflow start Start: Confluent Cell Monolayer scratch Create a 'Wound' with a Pipette Tip start->scratch wash Wash with PBS to Remove Debris scratch->wash treat Add Medium with (S)-Coriolic Acid wash->treat image_0h Image Wound at 0 hours treat->image_0h incubate Incubate and Image at Subsequent Time Points image_0h->incubate measure Measure Wound Width incubate->measure calculate Calculate % Wound Closure measure->calculate end End: Quantified Cell Migration calculate->end

Experimental Workflow for the Wound Healing Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with (S)-Coriolic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of (S)-Coriolic acid for the desired time (e.g., 24-48 hours). Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Apoptosis_Assay_Workflow start Start: Cells Treated with (S)-Coriolic Acid harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantification of Apoptotic and Necrotic Cells analyze->end

Experimental Workflow for the Annexin V/PI Apoptosis Assay.

In Vivo Studies: A Critical Research Gap

A thorough review of the scientific literature reveals a significant lack of in vivo studies on (S)-Coriolic acid in mammalian models. While the in vitro data are promising, particularly in the context of cancer, the efficacy, pharmacokinetics, and safety of this compound in a whole-organism setting remain largely unexplored.[10] This represents a critical knowledge gap that must be addressed to translate the compelling in vitro findings into potential therapeutic applications. It is important to note that much of the in vivo research on related compounds has focused on Corosolic acid, a structurally distinct molecule with different biological activities.[10][4][5]

Conclusion and Future Directions

(S)-Coriolic acid has demonstrated significant potential as a bioactive lipid with potent anti-cancer and metabolic-regulating properties in vitro. Its ability to target breast cancer stem cells through the downregulation of the c-Myc signaling pathway is a particularly promising avenue for cancer therapy. Furthermore, its role as a PPARγ agonist suggests its utility in addressing metabolic disorders.

The in-depth technical information, including quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this whitepaper, serves as a valuable resource for the scientific community. However, the striking absence of in vivo data for this compound is a major impediment to its clinical development.

Future research should prioritize well-designed in vivo studies in relevant animal models to:

  • Evaluate the anti-cancer efficacy and anti-inflammatory effects of this compound in a physiological context.

  • Determine its pharmacokinetic and pharmacodynamic properties.

  • Assess its safety and toxicity profile.

  • Further elucidate the downstream effects of PPARγ activation by this compound in models of metabolic disease.

Bridging this in vivo research gap is essential to fully realize the therapeutic potential of this promising natural compound.

References

(S)-Coriolic Acid: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

(S)-Coriolic acid, a bioactive lipid metabolite of linoleic acid, is emerging as a promising therapeutic agent with significant potential in oncology and metabolic diseases. This technical guide provides an in-depth overview of the known biological activities and potential therapeutic targets of (S)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). The primary focus is its well-documented role in the suppression of breast cancer stem cells (BCSCs) through the regulation of the c-Myc oncogene.[1][2][3][4] Additionally, this guide explores its interactions with other key cellular signaling molecules, including the mechanistic target of rapamycin (mTOR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6] By consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document aims to support and guide further research and development of (S)-Coriolic acid as a targeted therapeutic.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and recurrence.[7] A key strategy in developing more effective cancer treatments is the targeted elimination of this resilient cell population. (S)-Coriolic acid, a natural compound, has demonstrated potent anti-CSC activity, primarily through the downregulation of c-Myc, a proto-oncogene that is a central regulator of CSC survival and self-renewal.[1][5][8] Beyond its anti-cancer properties, (S)-Coriolic acid has been identified as an endogenous ligand for PPARγ, a key regulator of metabolism, and a direct inhibitor of mTOR, a central controller of cell growth and proliferation.[5][6][9][10] This guide provides a comprehensive technical overview of these therapeutic targets and the experimental basis for these findings.

Primary Therapeutic Target: c-Myc in Breast Cancer Stem Cells

The most well-characterized therapeutic target of (S)-Coriolic acid is the proto-oncogene c-Myc, a transcription factor pivotal for the survival and self-renewal of breast cancer stem cells.[1][5][8] (S)-Coriolic acid has been shown to decrease both the transcriptional and translational levels of the c-Myc gene.[2][4][11] This suppression of c-Myc initiates a cascade of downstream effects that collectively inhibit the malignant phenotype of BCSCs.

Downstream Effects of c-Myc Inhibition
  • Inhibition of Mammosphere Formation: Mammospheres are three-dimensional colonies of cells grown in non-adherent conditions and are considered an in vitro hallmark of CSC self-renewal. (S)-Coriolic acid significantly inhibits the formation and growth of mammospheres in breast cancer cell lines.[2][3][12]

  • Induction of Apoptosis: By downregulating the survival factor c-Myc, (S)-Coriolic acid induces programmed cell death (apoptosis) in BCSCs.[2][3]

  • Reduction of CD44high/CD24low Population: The CD44high/CD24low cell surface marker profile is a well-established phenotype for BCSCs. Treatment with (S)-Coriolic acid leads to a significant reduction in this cell subpopulation.[2][3]

  • Decreased Expression of Stemness Genes: The inhibition of c-Myc by (S)-Coriolic acid leads to the downregulation of key genes associated with stem cell pluripotency and self-renewal, such as Nanog and Oct4.[2][4]

Signaling Pathway

Coriolic_Acid_cMyc_Pathway SA (S)-Coriolic Acid cMyc_gene c-Myc Gene SA->cMyc_gene Inhibits Transcription cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Stemness_genes Nanog, Oct4 cMyc_protein->Stemness_genes Activates Apoptosis Apoptosis cMyc_protein->Apoptosis Inhibits SelfRenewal Self-Renewal & Mammosphere Formation cMyc_protein->SelfRenewal Promotes BCSC Breast Cancer Stem Cell (CD44high/CD24low) Stemness_genes->BCSC Maintains Stemness Other_Targets cluster_mTOR mTOR Signaling cluster_PPAR PPARγ Signaling SA (S)-Coriolic Acid mTOR mTOR SA->mTOR Inhibits PPARg PPARγ SA->PPARg Activates (as ligand) CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Metabolic_genes Metabolic Genes PPARg->Metabolic_genes Activates Metabolism Lipid & Glucose Metabolism Metabolic_genes->Metabolism Regulates Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_assays Functional & Molecular Assays cluster_endpoints Endpoints start Breast Cancer Cell Lines treatment Treat with (S)-Coriolic Acid start->treatment mts MTS Assay treatment->mts mammo Mammosphere Formation Assay treatment->mammo apoptosis Annexin V Apoptosis Assay treatment->apoptosis western Western Blot treatment->western qpcr qRT-PCR treatment->qpcr viability Cell Viability (IC50) mts->viability self_renewal Self-Renewal Capacity mammo->self_renewal apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate protein_exp c-Myc Protein Expression western->protein_exp gene_exp Gene Expression (c-Myc, Nanog, Oct4) qpcr->gene_exp

References

Coriolic Acid: A Technical Guide to its Structure, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolic acid, a naturally occurring hydroxylated fatty acid, has emerged as a molecule of significant interest in biomedical research due to its potent biological activities. This technical guide provides a comprehensive overview of the structure of this compound, its role in cell signaling, and detailed protocols for its isolation and functional analysis. Quantitative data from key studies are summarized to provide a clear perspective on its efficacy, particularly in the context of cancer research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound, systematically known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid, is a polyunsaturated fatty acid.[1][2] Its structure is characterized by an 18-carbon chain containing a hydroxyl group at the 13th carbon and two conjugated double bonds at the 9th (cis or Z configuration) and 11th (trans or E configuration) positions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid[2][3]
Molecular Formula C₁₈H₃₂O₃[2]
Molecular Weight 296.4 g/mol [2]
Canonical SMILES CCCCCC--INVALID-LINK--O[5]
InChI Key HNICUWMFWZBIFP-BSZOFBHHSA-N[3]
PubChem CID 5282947[2]

Biological Activity and Signaling Pathway

(S)-Coriolic acid exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.[6][7] It has been shown to be particularly effective against breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[1][8]

The primary mechanism of action of (S)-Coriolic acid in this context is the downregulation of the c-Myc proto-oncogene.[7][9] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and the maintenance of stem cell properties.[10] By inhibiting c-Myc expression at both the transcriptional and translational levels, (S)-Coriolic acid leads to a reduction in the self-renewal capacity of BCSCs and induces apoptosis.[9] This inhibitory effect on c-Myc disrupts the downstream signaling cascade that promotes the expression of genes associated with stemness, such as Nanog and Oct4.[7]

Coriolic_Acid_cMyc_Pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane c-Myc Gene c-Myc Gene Cell Membrane->c-Myc Gene Inhibits Transcription c-Myc mRNA c-Myc mRNA c-Myc Gene->c-Myc mRNA Transcription c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation Nanog/Oct4 Genes Nanog/Oct4 Genes c-Myc Protein->Nanog/Oct4 Genes Activates Transcription Apoptosis Apoptosis c-Myc Protein->Apoptosis Inhibits Stemness Properties Stemness Properties Nanog/Oct4 Genes->Stemness Properties Promotes

This compound's inhibitory effect on the c-Myc signaling pathway.

Quantitative Data on Biological Activity

The in vitro efficacy of (S)-Coriolic acid has been quantified in several studies. The following tables summarize key findings on its cytotoxic effects and its impact on breast cancer stem cell properties.

Table 2: Anticancer Activity of (S)-Coriolic Acid

Biological ActivityCell LineIC₅₀ Value (µM)Reference
CytotoxicityMDA-MB-231 (Human Breast Cancer)289.3[7]
CytotoxicityMCF-7 (Human Breast Cancer)386.9[7]

Table 3: Effects of (S)-Coriolic Acid on Breast Cancer Stem Cell (BCSC) Properties

ActivityCell LineConcentrationEffectReference
Reduction of CD44high/CD24low PopulationMDA-MB-231200 µMDecreased from 94.0% to 66.3%[7]
Induction of Apoptosis in MammospheresMDA-MB-231150 µMIncreased late apoptosis from 5.7% to 39.6%[7]
Inhibition of Mammosphere FormationMDA-MB-231, MCF-7Not specifiedInhibition observed[7]

Experimental Protocols

Isolation of this compound from Salicornia herbacea

The following protocol outlines a general procedure for the isolation of this compound from the glasswort plant, Salicornia herbacea.[7][11][12]

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification start Dried & Powdered Salicornia herbacea extraction Methanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Ethyl Acetate/ Water Partitioning crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Layer partitioning->concentration2 active_fraction Active Fraction concentration2->active_fraction silica_gel Silica Gel Column Chromatography active_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc pure_coriolic_acid Pure this compound hplc->pure_coriolic_acid

Experimental workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered Salicornia herbacea is extracted with methanol at room temperature. The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.[11]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning using ethyl acetate and water. The ethyl acetate layer, which contains the more nonpolar compounds including this compound, is collected and concentrated.[12]

  • Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).[12]

  • Sephadex LH-20 Column Chromatography: Fractions showing activity in a bioassay (e.g., inhibition of mammosphere formation) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent.[12]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile and water to yield pure this compound.[7]

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.[3][4][6][8]

Methodology:

  • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media.

  • Single-Cell Suspension: Cells are harvested and dissociated into a single-cell suspension using trypsin-EDTA.

  • Seeding: Cells are seeded at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.

  • Quantification: The number and size of mammospheres (typically >50 µm in diameter) are quantified using a microscope.

Western Blot Analysis for c-Myc Expression

This technique is used to determine the protein levels of c-Myc in cells treated with this compound.[2][5][13][14]

Methodology:

  • Cell Lysis: Cells treated with and without this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for c-Myc.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands corresponding to c-Myc is quantified to determine its expression level.

Conclusion

This compound is a promising natural compound with well-documented anti-cancer activity, particularly against breast cancer stem cells. Its mechanism of action through the downregulation of the c-Myc signaling pathway provides a clear rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the biological effects of this compound and explore its development as a potential therapeutic agent. The provided quantitative data and signaling pathway information serve as a valuable reference for scientists and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid, also known as (+)-coriolic acid or 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid molecule with significant potential in therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] This document provides a detailed protocol for the chemo-enzymatic synthesis of (S)-Coriolic acid from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1).

The chemo-enzymatic approach is a highly specific and efficient method for producing the desired (S)-enantiomer, which is often challenging to achieve through purely chemical synthesis.[1] This protocol leverages the regio- and stereoselectivity of soybean lipoxygenase-1, which catalyzes the dioxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE).[1] This intermediate is then chemically reduced to yield (S)-Coriolic acid with high enantiomeric purity.[1]

Data Presentation

The following table summarizes key quantitative data from an optimized chemo-enzymatic synthesis of (S)-Coriolic acid.

ParameterValueReference
Starting MaterialLinoleic Acid[1]
EnzymeSoybean Lipoxygenase-1 (LOX-1)[1]
Substrate Concentration0.1 M[2]
Enzyme Concentration4 mg/ml[2]
Oxygen Pressure2.5 bar[2]
Temperature5°C[2]
pH11 (Borate Buffer)[2]
Final Product(+)-Coriolic Acid[1]
Yield54%[2]
Enantiomeric Excess (e.e.)97%[2]
Purity>95%[2]

Experimental Protocols

This section details the methodologies for the chemo-enzymatic synthesis of (S)-Coriolic acid, divided into two main protocols: the enzymatic synthesis of the hydroperoxide intermediate and its subsequent chemical reduction.

Protocol 1: Enzymatic Synthesis of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE)

  • Reaction Setup : In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in a borate buffer (pH 11).[1][2]

  • Enzyme Addition : Add soybean lipoxygenase-1 to the solution to a final concentration of 4 mg/ml.[1][2]

  • Oxygenation : Pressurize the reactor with high-purity oxygen to 2.5 bar.[1][2]

  • Reaction : Stir the mixture vigorously. Monitor the reaction completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Enzyme Deactivation : Once the reaction is complete, stop the reaction by adjusting the pH to a level that deactivates the enzyme (e.g., by significantly lowering the pH).[1]

  • Extraction : Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), from the aqueous phase using an organic solvent such as ethyl acetate.[1]

Protocol 2: Chemical Reduction to (S)-Coriolic Acid

  • Dissolution : Dissolve the crude 13-S-HPODE obtained from the previous step in ethanol.[1]

  • Reduction : Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride, in small portions.[1] Stir the reaction until the reduction is complete, which can be monitored by TLC.[1]

  • Quenching : Carefully quench the reaction by adding water or a dilute acid.[1]

  • Extraction : Extract the (S)-Coriolic acid with an organic solvent like ethyl acetate.[1]

  • Washing : Wash the organic phase with brine.[1]

  • Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the final product.[1]

Workflow Visualization

The following diagram illustrates the chemo-enzymatic synthesis workflow of (S)-Coriolic acid from linoleic acid.

ChemoEnzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Reduction cluster_purification Purification Linoleic_Acid Linoleic Acid HPODE 13(S)-HPODE Linoleic_Acid->HPODE Soybean Lipoxygenase-1, O2, pH 11, 5°C Coriolic_Acid (S)-Coriolic Acid Corolic_Acid_purif Corolic_Acid_purif Corolic_Acid Corolic_Acid HPODE_chem->Corolic_Acid NaBH4, Ethanol Purified_Product Purified (S)-Coriolic Acid Coriolic_Acid_purif->Purified_Product Extraction & Evaporation

Caption: Chemo-enzymatic synthesis of (S)-Coriolic acid.

References

Chiral HPLC Analysis of Coriolic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Coriolic acid enantiomers. This compound, a monohydroxy-polyunsaturated fatty acid, is a subject of significant interest in biochemical and pharmaceutical research.[1] Due to its chirality, the stereospecific analysis of its (R)- and (S)-enantiomers is critical for elucidating its biological functions and for the development of targeted therapeutics.[1]

Principle of Chiral Separation

The enantioselective separation of this compound is achieved using a chiral stationary phase (CSP) within an HPLC system.[1] The CSP interacts differently with each enantiomer, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving enantiomers of hydroxy fatty acids.[2] Normal-phase chromatography is commonly employed, utilizing a non-polar mobile phase with a polar modifier to optimize the separation.[2] Quantification is typically performed using a UV detector, as the carboxyl group of the fatty acid absorbs light at low wavelengths.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The goal is to isolate this compound from the sample matrix and eliminate interfering substances.[1] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Protocol for Liquid-Liquid Extraction (LLE)

This protocol is suitable for biological fluids like plasma.[1]

  • To 1 mL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

  • Carefully collect the lower organic layer, which contains the lipids.[1]

  • Evaporate the solvent under a gentle stream of nitrogen gas.[1]

  • Reconstitute the dried extract in 200 µL of the HPLC mobile phase.[1]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]

2.1.2. Protocol for Solid-Phase Extraction (SPE)

This protocol is recommended for more complex matrices.[1]

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]

  • Load the pre-treated sample onto the SPE cartridge.[1]

  • Wash the cartridge with 5 mL of water to remove polar impurities.[1]

  • Elute the this compound with 5 mL of methanol or ethyl acetate.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen.[1]

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector is required.[1]

Table 1: HPLC System and Operating Conditions

ParameterRecommended SettingAlternative Setting
Chiral Column CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP[2]CHIRALPAK® QN-AX or QD-AX (for acidic compounds)[3]
Mobile Phase n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v)[2]n-Hexane/Ethanol with an acidic modifier
Flow Rate 1.0 mL/min[1]0.8 mL/min[2]
Column Temperature 25 °C[1]Adjustable to optimize separation[2]
Detection Wavelength 210 nm[1]235 nm (for conjugated dienes)[2]
Injection Volume 10 µL[1][2]-
Run Time Approximately 20 minutes[1]-
Derivatization Protocol for Enhanced Separation (Optional)

For certain applications, derivatization of the hydroxyl and/or carboxyl groups of this compound can improve chiral recognition and detection sensitivity.[4][5]

  • Esterification of the Carboxyl Group: Convert this compound to its methyl ester by reacting with a mild esterifying agent.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be derivatized using a chiral derivatizing agent. For instance, reacting with dinitrophenyl isocyanate to form 3,5-dinitrophenyl urethane derivatives.[4]

  • After derivatization, the sample should be dried and reconstituted in the mobile phase for HPLC analysis.

Quantitative Data and System Suitability

The following tables summarize the expected quantitative data and system suitability parameters for the chiral HPLC analysis of this compound enantiomers based on the primary recommended method.

Table 2: Expected Chromatographic Data

Parameter(R)-Coriolic Acid(S)-Coriolic Acid
Retention Time (min) ~12.5[1]~14.8[1]

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) > 1.52.1
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) > 20004500

Experimental Workflow and Logic

The development and execution of a chiral HPLC analysis for this compound enantiomers follow a logical progression from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Complex Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Derivatization->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & System Suitability Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis of this compound.

Troubleshooting

Poor resolution or peak shape can be addressed by systematically optimizing the chromatographic conditions.

  • Mobile Phase Composition: Adjusting the ratio of the non-polar solvent to the polar modifier (e.g., isopropanol) can significantly impact retention and resolution.[2]

  • Flow Rate: Lower flow rates often enhance chiral separations by increasing the interaction time with the stationary phase.[2]

  • Temperature: Temperature control is crucial. Both increasing and decreasing the temperature can affect selectivity and should be explored.[2]

  • Acidic Modifier: The concentration of the acidic additive (e.g., acetic acid or trifluoroacetic acid) can influence peak shape and selectivity.[2]

By following these detailed protocols and considering the optimization strategies, researchers can achieve robust and reliable chiral separation of this compound enantiomers for various research and development applications.

References

Application Notes and Protocols for the Derivatization of Coriolic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) is a hydroxylated fatty acid of significant interest in biomedical research due to its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, offering high sensitivity and specificity. However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides detailed application notes and protocols for two common derivatization methods for this compound: Fatty Acid Methyl Ester (FAME) formation and Trimethylsilyl (TMS) derivatization.

Derivatization Strategies

The choice of derivatization method depends on the specific analytical requirements. FAME derivatization is a classic and robust method for fatty acid analysis. TMS derivatization is particularly useful for hydroxylated compounds like this compound as it targets both the carboxylic acid and hydroxyl functional groups, increasing volatility and providing characteristic mass spectra.

Method 1: Fatty Acid Methyl Ester (FAME) Derivatization

This method converts the carboxylic acid group of this compound into a methyl ester.

Experimental Protocol: FAME Derivatization

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a glass reaction vial with a PTFE-lined cap.

  • Dissolution: Add 1 mL of toluene to dissolve the sample.

  • Reagent Addition: Add 2 mL of 1.25 M methanolic HCl or 14% Boron Trifluoride-Methanol (BF₃-methanol) solution.

  • Reaction: Securely cap the vial and heat at 60-80°C for 1-2 hours in a heating block or water bath.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Workflow for FAME Derivatization

FAME_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start This compound Sample dissolve Dissolve in Toluene start->dissolve add_reagent Add Methanolic HCl or BF3-Methanol dissolve->add_reagent heat Heat (60-80°C, 1-2h) add_reagent->heat add_hexane_water Add Hexane & Water heat->add_hexane_water vortex Vortex & Centrifuge add_hexane_water->vortex collect Collect Hexane Layer vortex->collect gcms GC-MS Analysis collect->gcms

Caption: Workflow for FAME derivatization of this compound.

Method 2: Trimethylsilyl (TMS) Derivatization

This two-step method first protects the ketone groups (if any) via methoximation, followed by silylation of the carboxylic acid and hydroxyl groups.

Experimental Protocol: TMS Derivatization

  • Sample Preparation: Place 1-5 mg of the dried this compound sample in a reaction vial.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Cap the vial and incubate at 30-37°C for 90 minutes with shaking.

  • Silylation:

    • Add 80-100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Recap the vial and incubate at 37-60°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis.

Workflow for TMS Derivatization

TMS_Workflow cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis start Dried this compound Sample add_mox Add Methoxyamine HCl in Pyridine start->add_mox incubate_mox Incubate (30-37°C, 90 min) add_mox->incubate_mox add_mstfa Add MSTFA or BSTFA w/ TMCS incubate_mox->add_mstfa incubate_silylation Incubate (37-60°C, 30-60 min) add_mstfa->incubate_silylation gcms GC-MS Analysis incubate_silylation->gcms

Caption: Workflow for TMS derivatization of this compound.

GC-MS Analysis Parameters

The following tables summarize typical GC-MS parameters for the analysis of derivatized this compound.

Table 1: GC-MS Conditions for this compound Methyl Ester (FAME) Analysis

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 10 min[1]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550

Table 2: GC-MS Conditions for TMS-Derivatized this compound Analysis

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250-280 °C
Injection Mode Splitless (1 µL)
Oven Program Initial 70°C for 2 min, ramp to 300°C at 5°C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600

Quantitative Data and Mass Spectra Interpretation

Table 3: Expected Quantitative Data for Derivatized this compound

DerivativeExpected Retention Time (min)Characteristic Mass Fragments (m/z)LOD/LOQ
Methyl Ester 15-20 (on DB-5ms)M+ at 310, fragments related to the hydroxyl group and conjugated system.Dependent on matrix and instrument sensitivity.
TMS Derivative 20-25 (on DB-5ms)M+ at 454, [M-15]+ at 439, characteristic fragments from cleavage alpha to the OTMS groups.Generally in the low ng/mL to pg/mL range.

Mass Spectra Interpretation:

  • This compound Methyl Ester (FAME): The mass spectrum will show the molecular ion (M+) at m/z 310. Fragmentation will occur around the hydroxyl group and the conjugated double bond system.

  • TMS-Derivatized this compound: The fully derivatized molecule (both carboxylic acid and hydroxyl group silylated) will have a molecular weight of 454 g/mol . The mass spectrum is expected to show a molecular ion (M+) at m/z 454 and a prominent [M-15]+ ion at m/z 439 due to the loss of a methyl group from a TMS moiety. Other characteristic fragments will arise from cleavage at the C-C bonds adjacent to the silylated hydroxyl group.

Troubleshooting

Table 4: Common Issues and Solutions in Derivatization and GC-MS Analysis

IssuePossible CauseSuggested Solution
Low or no product peak Incomplete derivatization.Ensure anhydrous conditions, optimize reaction time and temperature.
Sample degradation.Store this compound under inert gas at low temperatures.
Poor peak shape (tailing) Active sites in the GC system.Use a deactivated liner and column.
Sample overload.Dilute the sample or inject a smaller volume.
Extraneous peaks Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Derivatization reagent artifacts.Run a reagent blank to identify artifact peaks.

Conclusion

The derivatization of this compound is essential for its successful analysis by GC-MS. Both FAME and TMS derivatization are effective methods, with the choice depending on the specific research goals. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust analytical methods for this compound in various biological and pharmaceutical matrices. Careful optimization of the derivatization and GC-MS parameters is crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols for Mammosphere Formation Assay with Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a mammosphere formation assay to evaluate the effect of Coriolic acid on breast cancer stem cells (BCSCs). This document includes detailed methodologies, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway.

Introduction

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, contributing to tumor initiation, progression, metastasis, and therapeutic resistance.[1] The mammosphere formation assay is a widely used in vitro method to quantify the self-renewal capacity of BCSCs.[2][3] this compound, a natural compound isolated from Salicornia herbacea L., has been shown to inhibit the formation of mammospheres and induce apoptosis in BCSCs, suggesting its potential as a therapeutic agent targeting this critical cell population.[1][4] The primary mechanism of action of this compound in BCSCs is through the downregulation of the c-Myc proto-oncogene, a key regulator of CSC survival and self-renewal.[1][5]

Data Presentation

The following table summarizes the quantitative effects of (S)-Coriolic acid on breast cancer cell lines as reported in the literature. This data is crucial for designing experiments and interpreting results.

ParameterCell LineConcentration (µM)Treatment DurationObserved EffectReference
Cell Viability (IC50) MDA-MB-231289.324 hours50% growth inhibition[4]
MCF-7386.924 hours50% growth inhibition[4]
Mammosphere Formation MDA-MB-2311005-7 daysSignificant reduction in mammosphere number and size[2]
MCF-7Not specifiedNot specifiedInhibition of mammosphere formation[1]
CSC Marker Expression MDA-MB-231200Not specifiedReduction of CD44high/CD24low subpopulation from 94.0% to 66.3%[4]

Experimental Protocols

Materials
  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • (S)-Coriolic acid (stock solution prepared in a suitable solvent like DMSO)

  • DMEM/F12 medium, serum-free

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment plates (6-well or 96-well)

  • Sterile pipette tips, tubes, and other cell culture consumables

  • Hemocytometer or automated cell counter

  • Inverted microscope

Protocol for Mammosphere Formation Assay

This protocol is adapted from established methodologies for assessing cancer stem cell self-renewal.[2][3][6]

  • Cell Culture and Preparation:

    • Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in their recommended complete growth medium until they reach 70-80% confluency.[7]

    • Prepare a single-cell suspension by washing the cells with PBS and then treating with Trypsin-EDTA. Ensure complete dissociation into single cells by gentle pipetting.[2][8]

    • Neutralize the trypsin with a serum-containing medium, centrifuge the cells, and resuspend the pellet in a serum-free medium.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.[9]

  • Seeding Cells for Mammosphere Formation:

    • Prepare the mammosphere culture medium: serum-free DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 10 ng/mL bFGF.[10]

    • Seed the single-cell suspension in ultra-low attachment plates at a density of 1,000-5,000 cells/mL.[2] The exact seeding density may need to be optimized for different cell lines.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the mammosphere culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM).[2] Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Add the this compound-containing medium or the vehicle control to the wells immediately after seeding the cells.

  • Incubation and Mammosphere Formation:

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 5-7 days.[2] Avoid disturbing the plates during this period to allow for mammosphere formation.[11]

  • Quantification and Analysis:

    • After the incubation period, count the number of mammospheres in each well using an inverted microscope. Mammospheres are typically defined as spherical clusters of cells with a diameter greater than 50 µm.[2][6]

    • Capture images of the mammospheres for documentation.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100%[6]

    • Compare the MFE of the this compound-treated groups to the vehicle control group to determine the inhibitory effect.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_assay Mammosphere Formation Assay cluster_analysis Data Analysis cell_culture 1. Culture Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) trypsinization 2. Create Single-Cell Suspension cell_culture->trypsinization cell_count 3. Perform Viable Cell Count trypsinization->cell_count seeding 4. Seed Cells in Ultra-Low Attachment Plates cell_count->seeding treatment 5. Add this compound (or Vehicle Control) seeding->treatment incubation 6. Incubate for 5-7 Days treatment->incubation quantification 7. Count Mammospheres (>50 µm) incubation->quantification mfe_calculation 8. Calculate Mammosphere Forming Efficiency (MFE) quantification->mfe_calculation

Caption: Experimental workflow for the mammosphere formation assay with this compound.

Signaling Pathway Diagram

signaling_pathway cluster_cell Breast Cancer Stem Cell coriolic_acid This compound c_myc c-Myc (Proto-oncogene) coriolic_acid->c_myc Inhibits transcription and translation apoptosis Apoptosis coriolic_acid->apoptosis Induces csc_properties Cancer Stem Cell Properties c_myc->csc_properties Promotes c_myc->apoptosis Inhibits self_renewal Self-Renewal (Mammosphere Formation) csc_properties->self_renewal

Caption: Proposed signaling pathway of this compound in breast cancer stem cells.

References

Application Notes and Protocols for the Extraction of Coriolic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid, a hydroxy fatty acid derived from linoleic acid, has emerged as a compound of significant interest in biomedical research, particularly for its potential therapeutic properties, including anti-cancer activities. This document provides detailed application notes and protocols for the extraction of this compound from plant materials. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the isolation and purification of this valuable bioactive compound. The primary focus is on solvent-based extraction and purification from Salicornia herbacea, a well-documented source, with additional considerations for other potential plant sources and alternative extraction techniques like Supercritical Fluid Extraction (SFE).

Data Presentation

The following table summarizes quantitative data related to the extraction and composition of lipids and this compound from various plant sources and using different extraction methods. This allows for a comparative analysis of potential yields and efficiencies.

Plant MaterialExtraction MethodSolvent SystemYield of Crude Extract (%)This compound Content/PurityReference
Salicornia herbaceaMaceration & Solvent PartitioningMethanol, Chloroform/WaterNot specifiedBioassay-guided isolation[1]
Salicornia herbacea powder (3 kg)Maceration & Solvent PartitioningMethanol, Ethyl Acetate11.3% (Methanol Extract)Not specified[2]
Salicornia virginica (seeds)Automated SoxhletHexanes15.2 ± 1.2Not specified[1]
Salicornia virginica (nodes)UltrasonicationIsopropyl alcohol/Hexanes (2:3)9.8 ± 0.8Not specified[1]
Salicornia europaea (nodes)Automated SoxhletIsopropyl alcohol/Hexanes (2:3)12.5 ± 1.0Not specified[1]
Pistacia terebinthus BerriesSupercritical Fluid Extraction (SFE)CO₂Not applicableOptimized for unsaturated fatty acids[3]
Benincasa hispida SeedSupercritical Fluid Extraction (SFE)CO₂9.67% (Oil Yield)Optimized for polyunsaturated fatty acids[4]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Salicornia herbacea

This protocol details a robust method for the extraction and initial purification of this compound from dried Salicornia herbacea material using solvent extraction and liquid-liquid partitioning.[1][2]

Materials:

  • Dried and finely powdered Salicornia herbacea

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Homogenizer

  • Separatory funnel

  • Filter paper

Procedure:

  • Initial Extraction:

    • To 100 g of dried and powdered Salicornia herbacea, add 1 L of 100% methanol in a suitable flask.[1]

    • Homogenize the mixture for 15 minutes at room temperature.[1]

    • Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.[1]

    • Filter the extract through filter paper. The solid residue can be re-extracted with 500 mL of methanol to maximize the yield.[1]

  • Solvent Evaporation:

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.[1]

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude methanol extract in a 1:1 (v/v) mixture of chloroform and water.[1]

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower chloroform layer, which contains the lipids, including this compound.[1]

    • Alternatively, the crude methanol extract can be suspended in water and partitioned with ethyl acetate. The organic layer containing this compound is then collected.[2]

    • Wash the collected organic layer twice with deionized water to remove water-soluble impurities.[1]

  • Final Concentration:

    • Evaporate the organic solvent (chloroform or ethyl acetate) under reduced pressure to yield the crude lipid fraction containing this compound.

    • Store the crude extract at -20°C for further purification.[1]

Protocol 2: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the crude lipid extract obtained in Protocol 1, employing column chromatography techniques.[2]

Materials:

  • Crude lipid fraction from Protocol 1

  • Silica gel for column chromatography

  • Sephadex LH-20

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Glass column for chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[2]

    • Dissolve the crude lipid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the enriched fractions using a Sephadex LH-20 column with methanol as the mobile phase.[2] This step helps in separating compounds based on their molecular size.

    • Collect and pool the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using a preparative reverse-phase HPLC system equipped with a C18 column.[2]

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water, often with a small amount of TFA (e.g., 0.1%) to improve peak shape.[1]

    • Monitor the elution with a UV detector (around 235 nm for the conjugated diene system in this compound).[5]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

  • Purity and Identity Confirmation:

    • The identity and purity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Protocol 3: Supercritical Fluid Extraction (SFE) - General Considerations

Apparatus:

  • Supercritical Fluid Extractor system

Parameters for Optimization:

  • Pressure: Typically ranges from 100 to 400 bar. Higher pressure generally increases the solvent power of SC-CO₂.[7]

  • Temperature: Usually between 40°C and 70°C. Temperature affects both the solvent density and the vapor pressure of the analytes.[7]

  • CO₂ Flow Rate: Can be varied (e.g., 2-10 g/min ) to optimize extraction efficiency and time.[7]

  • Co-solvent: The addition of a polar co-solvent like ethanol (e.g., 5-10%) can significantly enhance the extraction of more polar lipids.

  • Extraction Time: The duration of the extraction will depend on the optimization of the other parameters.

General Procedure:

  • The dried and ground plant material is packed into the extraction vessel.

  • Supercritical CO₂ (with or without a co-solvent) is passed through the vessel at the set pressure and temperature.

  • The extracted components are separated from the CO₂ by depressurization in a separator.

  • The extracted oil containing this compound is collected.

  • Further purification by chromatographic methods (Protocol 2) will be necessary to isolate pure this compound.

Visualizations

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Solvent Extraction cluster_partition Liquid-Liquid Partitioning cluster_concentration Concentration Start Dried & Powdered Plant Material Homogenization Homogenization (Methanol) Start->Homogenization Add Methanol Maceration Maceration (24h) Homogenization->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Methanol Extract Partition Solvent Partitioning (Chloroform/Water or Ethyl Acetate/Water) CollectOrganic Collect Organic Layer Partition->CollectOrganic CrudeExtract Crude Lipid Extract CollectOrganic->CrudeExtract Concentrate Evaporation->Partition

Caption: Workflow for the solvent extraction of this compound.

Purification_Workflow cluster_input Starting Material cluster_silica Silica Gel Chromatography cluster_sephadex Size Exclusion Chromatography cluster_hplc Preparative HPLC cluster_final Final Product CrudeExtract Crude Lipid Extract SilicaCol Silica Gel Column CrudeExtract->SilicaCol Load SilicaElute Elution with n-Hexane/Ethyl Acetate Gradient SilicaCol->SilicaElute SilicaCollect Collect & Pool Fractions (TLC Monitored) SilicaElute->SilicaCollect SephadexCol Sephadex LH-20 Column SilicaCollect->SephadexCol Enriched Fractions SephadexElute Elution with Methanol SephadexCol->SephadexElute SephadexCollect Collect Fractions SephadexElute->SephadexCollect PrepHPLC Preparative RP-HPLC (C18) SephadexCollect->PrepHPLC Further Purified Fractions HPLCElute Elution with Acetonitrile/Water Gradient PrepHPLC->HPLCElute HPLCCollect Collect this compound Peak HPLCElute->HPLCCollect PureCoriolic Pure this compound HPLCCollect->PureCoriolic Analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) PureCoriolic->Analysis

Caption: Workflow for the chromatographic purification of this compound.

Other Potential Plant Sources

While Salicornia herbacea is a well-characterized source, this compound has been reported in other plants, and its presence can be inferred in plants with high lipoxygenase activity.[2] These include:

  • Urtica dioica (Stinging Nettle): Mentioned as containing this compound, although detailed isolation protocols are less common.[2][8]

  • Asteraceae Family: Plants in this family exhibit lipoxygenase activity, suggesting they could be potential sources of this compound.[2] Further investigation into specific species is warranted.

Extraction from these sources would likely follow similar principles of initial lipid extraction followed by chromatographic purification, with optimization of solvent systems and gradients as needed.

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from plant materials. The choice of extraction method and plant source will depend on the specific research goals, available equipment, and desired scale of production. For initial isolation and identification, the solvent extraction method from Salicornia herbacea followed by multi-step chromatography is a well-established and reliable approach. For larger-scale or more environmentally friendly extraction, the development of a Supercritical Fluid Extraction protocol based on the general parameters provided is a promising avenue for future work. Rigorous analytical confirmation of the final product is crucial for ensuring the purity and identity of the isolated this compound for subsequent biological and pharmacological studies.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Coriolic Acid from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid, also known as 13-hydroxy-9,11-octadecadienoic acid (13-HODE), is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It is implicated in various physiological and pathological processes, including inflammation and cancer.[1] Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its role in disease and for the development of novel therapeutics.

These application notes provide a detailed protocol for the liquid-liquid extraction (LLE) of this compound from plasma, adapted from established methods for oxylipins.[2][3] The protocol is designed to release both free and esterified this compound for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₃₂O₃
Molecular Weight296.45 g/mol
SolubilitySoluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Insoluble in water.
Storage Stability (Powder)Up to 2 years at -20°C.
Storage Stability (in DMSO)Up to 6 months at -80°C.
Table 2: Quantitative Data for this compound in Plasma
ParameterValueSpeciesReference
Mean Concentration123.2 nmol/LRat[2]
Limit of Quantitation (LC-MS/MS)18.5 nmol/LRat[2]

Note: Data on the endogenous concentration of this compound in human plasma is limited. The provided values from rat plasma can serve as a reference for analytical method development and validation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Total this compound from Plasma

This protocol involves an initial alkaline hydrolysis step to release this compound from its esterified forms (e.g., triglycerides and phospholipids), followed by liquid-liquid extraction.

Materials:

  • Plasma samples (collected in EDTA tubes is recommended)[3]

  • Internal Standard (IS): 13-HODE-d4 (or other suitable stable isotope-labeled standard)

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Potassium Hydroxide (KOH)

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice to minimize degradation.[3]

    • In a glass centrifuge tube, add 200 µL of plasma.

    • Spike the plasma sample with 10 µL of the internal standard solution (e.g., 1 µg/mL 13-HODE-d4 in methanol). The use of a stable isotope-labeled internal standard is crucial for accurate quantification to correct for extraction variability.[3]

  • Alkaline Hydrolysis (Saponification):

    • To the plasma-IS mixture, add 1 mL of a 90:10 (v/v) methanol:water solution containing 0.3 M KOH.[1]

    • Vortex the mixture thoroughly.

    • Incubate the samples at 60°C for 30 minutes to hydrolyze the esterified this compound.[2][3]

  • Acidification:

    • After incubation, cool the tubes on ice.

    • Acidify the mixture to approximately pH 3 by adding formic acid. This step is critical for the efficient extraction of the acidic this compound into the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 2 mL of hexane to the acidified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tubes at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

    • Repeat the extraction step (steps 4.1-4.4) on the remaining aqueous layer with another 2 mL of hexane to maximize recovery.

    • Combine the two organic extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a solvent compatible with your analytical method (e.g., 85% Methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[1]

Protocol 2: Analysis by LC-MS/MS

The analysis of this compound is typically performed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Typical LC-MS/MS Parameters:

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
GradientA suitable gradient to separate this compound from isomers (e.g., 9-HODE).
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (this compound)Precursor Ion (m/z) 295.2 -> Product Ion (m/z) 195.1
MRM Transition (13-HODE-d4 IS)Precursor Ion (m/z) 299.2 -> Product Ion (m/z) 199.1

Note: These parameters should be optimized for the specific instrumentation used.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (200 µL) is Add Internal Standard (13-HODE-d4) plasma->is hydrolysis Alkaline Hydrolysis (0.3M KOH in 90% MeOH, 60°C, 30 min) is->hydrolysis acidify Acidification (Formic Acid to pH 3) hydrolysis->acidify add_hexane1 Add Hexane (2 mL) acidify->add_hexane1 vortex1 Vortex (2 min) add_hexane1->vortex1 centrifuge1 Centrifuge (3000g, 10 min) vortex1->centrifuge1 collect1 Collect Organic Layer centrifuge1->collect1 add_hexane2 Add Hexane (2 mL) collect1->add_hexane2 vortex2 Vortex (2 min) add_hexane2->vortex2 centrifuge2 Centrifuge (3000g, 10 min) vortex2->centrifuge2 collect2 Collect Organic Layer centrifuge2->collect2 combine Combine Organic Layers collect2->combine evaporate Evaporate to Dryness (Nitrogen) combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the liquid-liquid extraction of this compound from plasma.

Signaling Pathway of this compound

G cluster_mTOR mTOR Pathway cluster_PPAR PPARγ Pathway Coriolic_acid This compound (13-HODE) mTOR mTOR Signaling Coriolic_acid->mTOR PPARg PPARγ Coriolic_acid->PPARg cell_growth Inhibition of Cell Growth mTOR->cell_growth Inhibition lipid_metabolism Regulation of Lipid Metabolism PPARg->lipid_metabolism Activation

Caption: Simplified signaling pathway of this compound (13-HODE).

Important Considerations and Best Practices

  • Sample Handling: To prevent artefactual oxidation of polyunsaturated fatty acids to this compound, it is recommended to collect blood in EDTA-containing tubes and process them promptly. Plasma should be stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.[3] For optimal stability, blanketing samples with an inert gas like nitrogen or argon during storage can be considered.[4]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as 13-HODE-d4, is highly recommended to account for any analyte loss during sample preparation and for variations in instrument response.

  • Method Validation: As with any analytical method, this protocol should be thoroughly validated for the specific matrix and application. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and extraction recovery.

  • Isomer Separation: this compound (13-HODE) has a structural isomer, 9-HODE. Chromatographic separation of these isomers is essential for accurate quantification.[4][5] The LC method should be optimized to achieve baseline separation.

Disclaimer

This application note is intended for research use only. The provided protocols are based on published methodologies for similar analytes and should be adapted and validated by the end-user for their specific research needs and available equipment.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, also known as (13S)-hydroxy-9Z,11E-octadecadienoic acid, is a bioactive lipid metabolite of linoleic acid that has garnered significant interest in oncology research.[1] Emerging studies have identified its potential as a therapeutic agent, particularly for its ability to selectively target and induce apoptosis in cancer cells, with a pronounced effect on breast cancer stem cells (BCSCs).[2][3][4][5] Cancer stem cells are a subpopulation within a tumor responsible for initiation, progression, metastasis, and resistance to conventional therapies, making them a critical target for novel cancer treatments.[1]

The primary mechanism of action of (S)-Coriolic acid involves the downregulation of the c-Myc proto-oncogene.[2][6] c-Myc is a key transcription factor that plays a crucial role in cell proliferation, growth, and survival, and its deregulation is associated with a wide array of human cancers.[6][7] By suppressing c-Myc, (S)-Coriolic acid triggers a cascade of events leading to the inhibition of cancer cell self-renewal and the induction of programmed cell death, or apoptosis.[3][4][5]

These application notes provide detailed protocols for key experiments to investigate the pro-apoptotic effects of (S)-Coriolic acid on cancer cells, summarize available quantitative data, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of (S)-Coriolic acid on various cancer cell lines.

Table 1: Cell Viability (IC50) Data for (S)-Coriolic Acid

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4835.2
HCT116Colorectal Carcinoma4828.7
PANC-1Pancreatic Carcinoma4842.1
MDA-MB-231Breast Cancer24~150 (Significant viability reduction)
MCF-7Breast Cancer24>200 (Less sensitive)

Data for A549, HCT116, and PANC-1 are from a comparative study.[8] Data for MDA-MB-231 and MCF-7 are estimated from viability graphs.[9]

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment Concentration (µM)Incubation TimeEarly Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
MDA-MB-231 (Mammospheres)15048 hours5.139.644.7

Data is from a study on MDA-MB-231 breast cancer stem cells.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for (S)-Coriolic acid and a general workflow for its investigation.

G cluster_cell Cancer Cell Coriolic_acid (S)-Coriolic Acid cMyc c-Myc (Transcription Factor) Coriolic_acid->cMyc Inhibition Cell_Membrane Cell Membrane Stemness Cancer Stem Cell Properties (Nanog, Oct4, CD44) cMyc->Stemness Activation Proliferation Cell Proliferation & Survival cMyc->Proliferation Activation Apoptosis Apoptosis cMyc->Apoptosis Inhibition

Proposed signaling pathway of (S)-Coriolic acid.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A 1. Cell Culture (e.g., MDA-MB-231, A549) B 2. Treatment with (S)-Coriolic Acid (Dose-response) A->B C 3. Cell Viability Assay (MTS Assay) B->C D 4. Determine IC50 Value C->D E 5. Treat cells with IC50 concentration D->E F 6. Annexin V/PI Staining E->F G 7. Flow Cytometry Analysis F->G H 8. Quantification of Apoptotic Cells G->H I 9. Western Blot Analysis H->I J 10. Analyze c-Myc Protein Expression I->J

Experimental workflow for analysis.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the apoptosis-inducing effects of (S)-Coriolic acid.

Cell Viability Assessment using MTS Assay

This protocol determines the effect of (S)-Coriolic acid on cancer cell viability and is used to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • (S)-Coriolic acid stock solution (dissolved in a suitable solvent like DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Prepare serial dilutions of (S)-Coriolic acid in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted (S)-Coriolic acid solutions. Include a vehicle-only control.[10]

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.[2][9]

  • Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[8]

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects and quantifies apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

  • 6-well cell culture plates

  • (S)-Coriolic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.[2][6]

  • Treat cells with the desired concentrations of (S)-Coriolic acid (e.g., IC25, IC50) for the specified duration (e.g., 24-48 hours). Include an untreated or vehicle control.[6]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[2]

  • Wash the cells twice with ice-cold PBS.[2][6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2][6]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[6][9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[6][9]

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2][6]

Western Blot Analysis for c-Myc Expression

This protocol is used to measure the protein levels of c-Myc to confirm the mechanism of action of (S)-Coriolic acid.

Materials:

  • Cancer cells treated with (S)-Coriolic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse cells treated with (S)-Coriolic acid to extract total protein.[11]

  • Determine the protein concentration using a BCA or Bradford assay.[11]

  • Denature equal amounts of protein (e.g., 30-50 µg) from each sample by boiling in Laemmli sample buffer.[10]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9][11]

  • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.[10][11]

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells and the inhibitory effect of (S)-Coriolic acid.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Ultra-low attachment plates

  • Serum-free DMEM/F12 medium

  • Supplements: B27, EGF, bFGF

  • (S)-Coriolic acid

Procedure:

  • Prepare a single-cell suspension from adherent cell cultures.[11]

  • Seed cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with the supplemented mammosphere culture medium.[11]

  • Add (S)-Coriolic acid at desired concentrations (e.g., 50 µM, 100 µM) to the culture medium.[11]

  • Incubate for 5-7 days to allow for the formation of mammospheres (non-adherent spherical clusters).[11]

  • Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.

  • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[10]

References

Application Note: Quantification of Coriolic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid, specifically (S)-Coriolic acid (13(S)-Hydroxy-9Z,11E-octadecadienoic acid or 13(S)-HODE), is a bioactive lipid mediator derived from the oxygenation of linoleic acid.[1] As an important signaling molecule, this compound is implicated in various physiological and pathological processes, including inflammation and cancer biology. Notably, it has been shown to suppress breast cancer stem cells by downregulating the c-Myc proto-oncogene.[1][2] Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with information on sample preparation and the development of immunoassays.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating key signaling pathways. A primary mechanism of its anti-cancer activity, particularly against breast cancer stem cells, is the downregulation of the proto-oncogene c-Myc.[2] By reducing c-Myc expression, this compound inhibits cell proliferation and stemness.[2] Additionally, this compound is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[2] It has also been suggested to interact with the mTOR signaling pathway.[3]

Coriolic_Acid_Signaling This compound This compound PPARγ PPARγ This compound->PPARγ mTOR mTOR This compound->mTOR c-Myc c-Myc This compound->c-Myc Apoptosis Apoptosis PPARγ->Apoptosis Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Stemness Stemness c-Myc->Stemness

Figure 1: Simplified signaling pathway of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological samples.[4]

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Serum, Tissue) Internal_Standard Add Deuterated Internal Standard Biological_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: General workflow for LC-MS/MS quantification.

Detailed Protocols

1. Sample Preparation: Extraction from Plasma/Serum

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a polypropylene tube, add 400 µL of ice-cold methanol containing an antioxidant like 0.02% butylated hydroxytoluene (BHT) and a deuterated internal standard (e.g., 13-HODE-d4).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for further processing (either direct injection if the sample is clean enough or further purification by SPE).

  • Solid-Phase Extraction (SPE): [5]

    • Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elute the this compound and other lipids with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterTypical Value
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Start at 30% B, increase to 95% B over 10 min, hold for 2 min, re-equilibrate
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions This compound (13-HODE): 295.2 -> 195.1[6][7]13-HODE-d4 (IS): 299.2 -> 198.1
Collision Energy Optimized for the specific instrument, typically 10-20 eV
Quantitative Data

The following table summarizes typical validation parameters for the LC-MS/MS quantification of this compound (13-HODE) in biological matrices.[4][6][8]

ParameterPlasma/Serum
Linearity Range 0.5 - 50 µg/L[4]
Limit of Detection (LOD) ~0.4 µg/L[8]
Limit of Quantification (LOQ) 0.5 - 9.7 nmol/L (~0.15 - 2.9 µg/L)[4][6]
Recovery 87.25 - 119.44%[8]
Intra-day Precision (%RSD) < 6.4%[4]
Inter-day Precision (%RSD) < 6.4%[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the quantification of fatty acids, including this compound. Derivatization is required to increase the volatility of the analyte.[9]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (FAME/TMS) Extraction->Derivatization GC_Separation Capillary GC Separation Derivatization->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Figure 3: General workflow for GC-MS quantification.

Detailed Protocols

1. Sample Preparation and Derivatization

  • Lipid Extraction: Perform a lipid extraction from the biological sample using a modified Folch or Bligh-Dyer method.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) Ethers: [9][10]

    • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

    • Heat at 60°C for 30 minutes to form the methyl ester of the carboxylic acid group.

    • Cool the sample and add 1 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a new vial and evaporate to dryness.

    • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes to form the TMS ether of the hydroxyl group.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Parameters

ParameterTypical Value
GC Column DB-23 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[9]
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 150°C hold for 1 min, ramp to 240°C at 4°C/min, hold for 10 min[9]
Injector Splitless, 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification
Quantitative Data

Quantitative data for GC-MS analysis of this compound is less commonly reported in recent literature compared to LC-MS/MS. However, the method is highly reproducible and can achieve low ng/mL detection limits with appropriate optimization and the use of an internal standard.

Immunoassay (ELISA)

While commercial ELISA kits for this compound are not widely available, a competitive ELISA can be developed for its quantification. This approach is useful for high-throughput screening.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule like this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-coated wells.[11] The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.

Development Protocol Outline
  • Antibody Production: Generate monoclonal or polyclonal antibodies specific to this compound. This involves conjugating this compound to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

  • Assay Development:

    • Coat a microtiter plate with the anti-Coriolic acid antibody.

    • Prepare a this compound-enzyme conjugate (e.g., this compound-HRP).

    • Optimize the concentrations of the antibody, conjugate, and sample incubation times.

    • Generate a standard curve using known concentrations of this compound.

  • Validation: Validate the assay for specificity, sensitivity (LOD, LOQ), precision (intra- and inter-assay variability), and accuracy (recovery).

Summary of Quantitative Methods

MethodSample PreparationTypical LOQThroughputSpecificity
LC-MS/MS Protein precipitation, SPE0.15 - 2.9 µg/L[4][6]MediumVery High
GC-MS Lipid extraction, two-step derivatizationLow ng/mL (estimated)Low-MediumHigh
ELISA Dilution, potential extractionDependent on antibody affinityHighModerate-High

Conclusion

This application note provides detailed protocols and comparative data for the quantification of this compound in biological samples using LC-MS/MS, GC-MS, and an outline for ELISA development. The choice of method will depend on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. For highly sensitive and specific quantification, LC-MS/MS is the recommended method. GC-MS offers a robust alternative, while a custom-developed ELISA can be employed for high-throughput screening applications. Accurate quantification of this compound will undoubtedly advance our understanding of its role in health and disease, and aid in the development of new therapeutic strategies.

References

Application Notes and Protocols for the Synthesis of Coriolic Acid Using Soybean Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid derived from the enzymatic oxidation of linoleic acid.[1] It has attracted significant scientific interest due to its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] This document provides detailed protocols for the chemoenzymatic synthesis of (S)-Coriolic acid from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1). This method offers a highly specific and efficient route to produce the desired (S)-enantiomer.[1] The process involves the regio- and stereoselective dioxygenation of linoleic acid by soybean lipoxygenase to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), which is subsequently chemically reduced to yield (S)-Coriolic acid with high enantiomeric purity.[1]

Introduction

(S)-Coriolic acid is a naturally occurring fatty acid involved in various physiological and pathological processes.[1] Research has indicated its potential to suppress cancer stem cells and inhibit metastasis, making its controlled synthesis crucial for further investigation and therapeutic development.[1] The chemoenzymatic approach described herein leverages the high regio- and stereoselectivity of soybean lipoxygenase-1, providing a reliable method for producing this valuable compound for research and drug development purposes.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for 13-S-HPODE Synthesis
ParameterOptimal ValueReference
Substrate Concentration0.1 M Linoleic Acid[2][3][4]
Enzyme Concentration4 mg/ml Soybean Lipoxygenase-1[2][3][4]
pH11 (Borate Buffer)[2][3][4]
Temperature5°C[2][3][4]
Oxygen Pressure2.5 bar[2][3][4]
Table 2: Yield and Purity of (S)-Coriolic Acid
ParameterResultReference
Overall Yield54% (starting from linoleic acid)[2][3]
Enantiomeric Excess (e.e.)97%[2][3]
Purity99%[2][3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE)

This protocol details the enzymatic conversion of linoleic acid to 13-S-HPODE using soybean lipoxygenase-1.

Materials:

  • Linoleic acid

  • Soybean lipoxygenase-1 (LOX-1)

  • Borate buffer (pH 11)

  • High-purity oxygen

  • Jacketed glass reactor

  • Stirring apparatus

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for monitoring

Procedure:

  • Reaction Setup: In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in borate buffer (pH 11).[1][2][3][4]

  • Enzyme Addition: Add soybean lipoxygenase-1 to the reactor to a final concentration of 4 mg/ml.[1][2][3][4]

  • Oxygenation: Pressurize the reactor with high-purity oxygen to 2.5 bar.[1][2][3][4]

  • Reaction: Stir the mixture vigorously. Monitor the reaction progress by TLC or HPLC to determine completion.[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a dilute acid.[1]

  • Extraction: Extract the 13-S-HPODE from the aqueous phase using an organic solvent such as ethyl acetate.[1]

  • Washing: Wash the organic phase with brine to remove any remaining aqueous impurities.[1]

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and then remove the solvent using a rotary evaporator to obtain the crude 13-S-HPODE.[1]

Protocol 2: Chemical Reduction of 13-S-HPODE to (S)-Coriolic Acid

This protocol describes the chemical reduction of the hydroperoxide intermediate to the final coriolic acid product.

Materials:

  • Crude 13-S-HPODE (from Protocol 1)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Ice bath

  • Stirring apparatus

  • Ethyl acetate

  • Dilute acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • TLC for monitoring

Procedure:

  • Dissolution: Dissolve the crude 13-S-HPODE from the previous step in ethanol.[1]

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions while stirring. Continue to stir the reaction until the reduction is complete, as monitored by TLC.[1]

  • Quenching: Carefully quench the reaction by adding a dilute acid.[1]

  • Extraction: Extract the (S)-Coriolic acid with an organic solvent like ethyl acetate.[1]

  • Washing: Wash the organic phase with brine.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the final product, (S)-Coriolic acid.

Visualizations

Coriolic_Acid_Synthesis_Pathway cluster_enzymatic Enzymatic Step cluster_chemical Chemical Reduction Linoleic_Acid Linoleic Acid 13_S_HPODE 13(S)-hydroperoxy-9Z,11E- octadecadienoic acid (13-S-HPODE) Linoleic_Acid->13_S_HPODE Soybean Lipoxygenase-1, O2 Coriolic_Acid (S)-Coriolic Acid 13_S_HPODE->Coriolic_Acid NaBH4

Caption: Chemoenzymatic synthesis pathway of (S)-Coriolic acid.

Experimental_Workflow cluster_protocol1 Protocol 1: Enzymatic Synthesis cluster_protocol2 Protocol 2: Chemical Reduction A Prepare 0.1M Linoleic Acid in Borate Buffer (pH 11) at 5°C B Add Soybean Lipoxygenase-1 (4 mg/ml) A->B C Pressurize with O2 (2.5 bar) and Stir B->C D Monitor Reaction by TLC/HPLC C->D E Quench Reaction with Dilute Acid D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Evaporate to get Crude 13-S-HPODE G->H I Dissolve Crude 13-S-HPODE in Ethanol H->I Proceed to Reduction J Cool in Ice Bath and Add NaBH4 I->J K Monitor Reaction by TLC J->K L Quench Reaction with Dilute Acid K->L M Extract with Ethyl Acetate L->M N Wash with Brine M->N O Dry and Evaporate to get (S)-Coriolic Acid N->O

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

preventing degradation of Coriolic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coriolic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, specifically (S)-Coriolic acid, is a bioactive lipid metabolite of linoleic acid.[1] As a polyunsaturated fatty acid (PUFA) derivative, it contains conjugated double bonds and a hydroxyl group, making it susceptible to oxidation.[1][2] Degradation can lead to the formation of various byproducts, which may alter its biological activity and compromise the accuracy and reproducibility of experimental results.[1][2]

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The main factors that affect the stability of this compound are:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[1]

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.[1][2]

  • Light: Exposure to light, especially UV light, can catalyze oxidative reactions.[1][3]

  • Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the decomposition of lipid hydroperoxides, a key step in the degradation pathway.[4][5]

Q3: How should I store this compound to ensure its long-term stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. For solid (powder) this compound, storage at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen and protected from light, is recommended.[2] For solutions, storage at -80°C is ideal for longer-term stability.[4] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q4: What solvents are recommended for dissolving and storing this compound?

A4: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For long-term storage of solutions, DMSO is a common choice, with storage recommended at -80°C.[4]

Q5: Can I add antioxidants to my this compound samples to prevent degradation?

A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidation. Natural antioxidants like tocopherols (Vitamin E) and rosemary extract, or synthetic antioxidants such as butylated hydroxytoluene (BHT), can be used to quench free radicals and protect against lipid peroxidation.[6][7] When using antioxidants, it is important to ensure they are compatible with your downstream applications.

Troubleshooting Guide

Issue 1: I suspect my this compound has degraded. How can I confirm this?

  • Possible Cause: Improper storage conditions (e.g., exposure to air, light, or elevated temperatures).

  • Troubleshooting Steps:

    • Analytical Assessment: The most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] A fresh, properly stored sample should be used as a reference. The appearance of new peaks or a decrease in the main this compound peak in the chromatogram of the suspect sample would indicate degradation.

    • Visual Inspection: While less reliable, a noticeable change in color (e.g., yellowing) of the solid or solution may suggest degradation.

Issue 2: My this compound solution appears cloudy or has precipitated after thawing.

  • Possible Cause:

    • Low Solubility at Lower Temperatures: The solubility of this compound in some solvents can decrease at lower temperatures.

    • Solvent Evaporation: If not sealed properly, the solvent may have partially evaporated, increasing the concentration of this compound beyond its solubility limit.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution to room temperature and vortex briefly to see if the precipitate redissolves.

    • Solvent Addition: If warming does not resolve the issue, consider adding a small amount of fresh solvent to ensure the concentration is within the solubility range.

    • Fresh Preparation: If precipitation persists, it is best to prepare a fresh solution from a new aliquot of solid this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended DurationSpecial Considerations
PowderN/A-20°CUp to 2 yearsStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2]
SolutionDMSO-80°CUp to 6 monthsPrepare single-use aliquots to avoid freeze-thaw cycles.[4]
SolutionDMSO-20°CUp to 1 monthSuitable for short-term storage of working solutions.[4]
SolutionEthanol-20°CShorter than DMSO at -80°CUse for short-term applications and prepare fresh as needed.

Table 2: Major Degradation Products of this compound

Degradation ProductChemical NameMethod of Detection
Ketone Derivative(9Z,11E)-13-oxo-9,11-octadecadienoateGC-MS, HPLC-MS[1][8]
Epoxy Derivative(11E)-9,10-epoxy-13-hydroxy-11-octadecenoateGC-MS, HPLC-MS[1][8]
Hydroxyketone Derivative(10E)-9-hydroxy-13-oxo-10-octadecenoateGC-MS, HPLC-MS[1][8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

1. Materials and Instrumentation:

  • (S)-Coriolic acid

  • HPLC-grade solvents (e.g., ethanol, DMSO, acetonitrile, water)

  • Formic acid

  • Amber glass vials

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of (S)-Coriolic acid at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Dispense the solution into multiple amber glass vials and seal them tightly.

3. Storage Conditions:

  • Store the vials under the different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature with and without light exposure).

4. Time Points:

  • Analyze the samples at predetermined intervals (e.g., time 0, 1 week, 1 month, 3 months, and 6 months).

5. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 234 nm (λmax for this compound).[9]

  • Injection Volume: 10 µL.

  • Procedure:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Inject the sample onto the HPLC system.

    • Record the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

  • The degradation rate can be determined by plotting the percentage of remaining this compound against time.

Protocol 2: Analysis of this compound Degradation Products by GC-MS

This protocol is for the identification of degradation products and requires derivatization of this compound to its fatty acid methyl ester (FAME).

1. Materials and Instrumentation:

  • This compound sample (stored under conditions leading to degradation)

  • Toluene

  • Methanolic HCl or BF₃-methanol

  • Hexane

  • GC-MS system with a capillary column (e.g., DB-5ms)

2. Derivatization to FAME:

  • Dissolve a known amount of the this compound sample in toluene.

  • Add a methylating agent (e.g., methanolic HCl or BF₃-methanol).

  • Heat the mixture to ensure complete reaction.

  • After cooling, extract the FAME into hexane.

3. GC-MS Analysis:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature and gradually ramp up to a higher temperature to separate the different components (e.g., initial temperature of 70°C, ramp to 240°C).

  • MS Detector: Operate in electron ionization (EI) mode.

4. Data Analysis:

  • Identify the peaks corresponding to the this compound methyl ester and its degradation products by comparing their mass spectra to known databases and fragmentation patterns.[10]

Visualizations

degradation_pathway Coriolic_Acid This compound ((9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid) Peroxyl_Radical Peroxyl Radical Intermediate Coriolic_Acid->Peroxyl_Radical Oxidation (O2, Light, Metal Ions) Ketone Ketone Derivative ((9Z,11E)-13-oxo-9,11-octadecadienoate) Peroxyl_Radical->Ketone Epoxy Epoxy Derivative ((11E)-9,10-epoxy-13-hydroxy-11-octadecenoate) Peroxyl_Radical->Epoxy Hydroxyketone Hydroxyketone Derivative ((10E)-9-hydroxy-13-oxo-10-octadecenoate) Peroxyl_Radical->Hydroxyketone

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Temp_Minus_80 -80°C Temp_Minus_20 -20°C Temp_4 4°C Temp_RT Room Temperature (with/without light) Time_Points Analyze at Predetermined Time Points HPLC HPLC Analysis GCMS GC-MS Analysis (optional) Time_Points->GCMS Quantify Quantify Remaining This compound Degradation_Rate Determine Degradation Rate

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Synthetic Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic coriolic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically produced (S)-Coriolic Acid?

A1: In the chemo-enzymatic synthesis of (S)-Coriolic acid starting from linoleic acid, several common impurities can arise from starting materials, side reactions, or degradation. These include:

  • Unreacted Linoleic Acid: The starting material may not be fully consumed during the enzymatic oxidation step.

  • (S)-13-hydroperoxyoctadeca-9Z,11E-dienoic acid (13S-HPODE): This is the intermediate product of the lipoxygenase reaction and may not be fully reduced to (S)-Coriolic acid.[1]

  • (R)-enantiomer of this compound: The non-target enantiomer can be a significant impurity, affecting the stereochemical purity of the final product.[1]

  • Oxidation Products: Due to the presence of conjugated double bonds and a hydroxyl group, (S)-Coriolic acid is susceptible to oxidation.[1] This can lead to the formation of byproducts such as:

    • (9Z,11E)-13-oxo-9,11-octadecadienoate (ketone derivative)[1]

    • (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate (epoxy derivative)[1]

Q2: How can I assess the chemical and enantiomeric purity of my synthesized (S)-Coriolic Acid?

A2: The following analytical techniques are recommended for purity assessment:

  • Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing the intact this compound molecule. A typical method involves UV detection at 235 nm, which is characteristic of the conjugated diene system.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is typically derivatized to its fatty acid methyl ester (FAME). This method provides information on both the purity and the molecular weight of the compound.[1]

  • Enantiomeric Purity (e.e.):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most direct method for separating and quantifying the (S) and (R) enantiomers of this compound.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents in NMR can also be employed to determine the enantiomeric excess.[1]

Q3: My (S)-Coriolic acid sample is degrading during storage. What are the likely causes and how can I prevent this?

A3: (S)-Coriolic acid is prone to degradation due to oxidation, which is accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] To ensure stability, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container protected from light, and at low temperatures, with -20°C being recommended.[1]

Troubleshooting Guides

HPLC Analysis
ProblemPotential CauseTroubleshooting Steps
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of chiral columns to find one with suitable selectivity.[1]
Inappropriate mobile phase composition.Optimize the mobile phase, for instance, by adjusting the ratio of n-hexane to isopropanol and adding a small percentage of an acid modifier like TFA.[1]
Peak tailing Secondary interactions with the stationary phase.Add a competitive agent to the mobile phase to block active sites.[1]
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.[1]
Drifting retention times Column temperature fluctuations.Use a column oven to maintain a stable temperature.[1]
Incomplete column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before injection.[1]
GC-MS Analysis
ProblemPotential CauseTroubleshooting Steps
Low or no peak for (S)-Coriolic acid methyl ester Incomplete derivatization.Optimize the reaction time and temperature for the FAME derivatization process.[1]
Thermal degradation in the injector.Use a lower injector temperature and consider a splitless injection to minimize sample residence time in the hot injector.[1]
Contamination peaks in the chromatogram Contaminated glassware or solvents.Thoroughly clean all glassware and use high-purity solvents. Running a blank can help identify contamination sources.[1]
Carryover from previous injections.Clean the injection port and run solvent blanks between samples.[1]
Poor peak shape Active sites in the GC system.Deactivate the GC liner and column.[1]
Column overloading.Dilute the sample or inject a smaller volume.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from a typical chemo-enzymatic synthesis of (S)-Coriolic acid.

ParameterValueReference
Yield ~54%[1]
Enantiomeric Excess (e.e.) 97%[1]

Experimental Protocols

Chemo-enzymatic Synthesis of (S)-Coriolic Acid

This protocol is based on the chemo-enzymatic conversion of linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.[1][2]

Step 1: Enzymatic Oxidation of Linoleic Acid [2]

  • Reaction Setup: Prepare a 0.1 M solution of linoleic acid in a pH 9 borate buffer in a jacketed glass reactor maintained at 5°C.[1][2]

  • Enzyme Addition: Add soybean lipoxygenase-1 to the reaction mixture.

  • Oxygenation: Pressurize the reactor with high-purity oxygen (e.g., 2.5 bar).[1][2]

  • Reaction: Stir the mixture vigorously. Monitor the reaction for the formation of 13S-HPODE.

  • Extraction: Extract the 13S-HPODE from the aqueous phase using an organic solvent such as ethyl acetate.[1][2]

Step 2: Chemical Reduction to (S)-Coriolic Acid [2]

  • Reduction: Reduce the intermediate hydroperoxide to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃).[1]

  • Work-up: After the reaction is complete, quench the reaction and perform a work-up to isolate the crude (S)-Coriolic acid.[1]

Step 3: Purification

  • Column Chromatography: Purify the crude product using silica gel column chromatography to obtain pure (S)-Coriolic acid.[1][2]

Visualizations

coriolic_acid_synthesis_impurities cluster_synthesis Chemo-enzymatic Synthesis cluster_impurities Potential Impurities Linoleic Acid Linoleic Acid 13S-HPODE 13S-HPODE Linoleic Acid->13S-HPODE Soybean Lipoxygenase-1, O2 Unreacted Linoleic Acid Unreacted Linoleic Acid Linoleic Acid->Unreacted Linoleic Acid Incomplete Reaction This compound This compound 13S-HPODE->this compound Reduction (e.g., NaBH4) Unreduced 13S-HPODE Unreduced 13S-HPODE 13S-HPODE->Unreduced 13S-HPODE Incomplete Reduction R-Coriolic Acid R-Coriolic Acid This compound->R-Coriolic Acid Non-specific Enzymatic Activity Oxidation Products Oxidation Products This compound->Oxidation Products Degradation

Caption: Synthetic pathway of this compound and sources of common impurities.

experimental_workflow cluster_analysis Analytical Methods Start Start Synthesis Chemo-enzymatic Synthesis of (S)-Coriolic Acid Start->Synthesis Purification Column Chromatography Synthesis->Purification Analysis Purity and Identity Confirmation Purification->Analysis HPLC HPLC for Chemical Purity Analysis->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Analysis->Chiral_HPLC GC_MS GC-MS (as FAME) for Chemical Purity Analysis->GC_MS Storage Store at -20°C under Inert Atmosphere End End Storage->End HPLC->Storage Chiral_HPLC->Storage GC_MS->Storage

Caption: General experimental workflow for this compound synthesis and analysis.

troubleshooting_logic Problem Analytical Issue? HPLC_Issue HPLC Problem? Problem->HPLC_Issue Yes No_Issue No Issue Problem->No_Issue No GCMS_Issue GC-MS Problem? HPLC_Issue->GCMS_Issue Other Check_CSP Check Chiral Stationary Phase HPLC_Issue->Check_CSP Poor Enantiomer Separation Optimize_Mobile_Phase Optimize Mobile Phase HPLC_Issue->Optimize_Mobile_Phase Peak Tailing Check_Derivatization Verify Derivatization GCMS_Issue->Check_Derivatization Low/No Peak Adjust_Injector_Temp Adjust Injector Temperature GCMS_Issue->Adjust_Injector_Temp Thermal Degradation

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Optimizing HPLC Separation of (S)- and (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of (S)- and (R)-Coriolic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for separating (S)- and (R)-Coriolic acid?

A1: For the chiral separation of coriolic acid enantiomers, a normal-phase HPLC method is a good starting point. Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives, are often effective for resolving enantiomers of fatty acids.[1] A common mobile phase consists of a non-polar solvent like n-hexane, a polar modifier such as isopropanol or ethanol, and a small amount of an acidic additive like acetic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?

A2: Polysaccharide-based CSPs, particularly those from the Daicel CHIRALPAK® series (e.g., AD, AD-RH, IA, IB, IC), are widely used and have demonstrated success in separating enantiomers of hydroxy fatty acids.[1] These columns are available with different selectors and can be used in both normal-phase and reversed-phase modes.[1] For acidic compounds like this compound, anion-exchange type CSPs such as CHIRALPAK QN-AX and QD-AX can also provide excellent enantioselectivity.[1][2] Screening a few different CSPs is often the most effective approach to find the optimal column for a specific separation.[1]

Q3: What are the typical detection wavelengths for this compound?

A3: Quantification can be performed using a UV detector at a low wavelength, around 210 nm, where the carboxyl group of the fatty acid absorbs light.[3] Alternatively, a wavelength of 235 nm is suitable for detecting the conjugated diene system in this compound.[1]

Q4: How should I prepare my sample for analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results. The goal is to isolate the analyte from the sample matrix and remove interferences.[3] Two common methods are:

  • Liquid-Liquid Extraction (for biological fluids): This involves extracting the lipids from the sample using a solvent mixture like chloroform:methanol. The organic layer is then collected, dried down, and reconstituted in the mobile phase.[3]

  • Solid-Phase Extraction (SPE) (for complex matrices): A C18 SPE cartridge can be used to clean up the sample. The cartridge is conditioned, the sample is loaded, and after washing away impurities, the this compound is eluted with a solvent like methanol or ethyl acetate.[3] All samples should be filtered through a 0.45 µm syringe filter before injection.[1][3]

Experimental Protocols

Detailed HPLC Methodology

This protocol provides a robust starting point for the enantioselective analysis of (S)- and (R)-Coriolic acid.

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis detector.[3]

Chromatographic Conditions:

ParameterRecommended Conditions
Chiral Column CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP[1]
Mobile Phase n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v)[1]
Flow Rate 0.8 - 1.0 mL/min[1][3]
Column Temperature 25 °C[1][3]
Detection Wavelength 210 nm or 235 nm[1][3]
Injection Volume 10 µL[1][3]
Run Time Approximately 20 minutes[3]

Procedure:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[1]

  • Injection: Inject the prepared sample.[1]

  • Data Acquisition: Monitor the separation at the chosen wavelength.

  • Analysis: Integrate the peaks corresponding to the two enantiomers. The goal is to achieve baseline separation with a resolution greater than 1.5.[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[3]

  • Load: Load the pre-treated sample onto the SPE cartridge.[3]

  • Wash: Wash the cartridge with 5 mL of water to remove polar impurities.[3]

  • Elute: Elute the this compound with 5 mL of methanol or ethyl acetate.[3]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.[3]

  • Filter: Filter the sample through a 0.45 µm syringe filter before injection.[3]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

If you are observing co-elution or poor separation of the (S)- and (R)-Coriolic acid peaks, consider the following optimization steps.

Troubleshooting Steps:

  • Mobile Phase Composition: Adjust the ratio of the non-polar solvent to the polar modifier. In normal-phase mode, decreasing the amount of isopropanol will generally increase retention times and may improve resolution. The type of alcohol used can also impact selectivity.[1]

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to enhance the interaction between the analytes and the chiral stationary phase.[1]

  • Temperature: Decreasing the column temperature can sometimes improve resolution by altering the thermodynamics of the chiral recognition process.[1]

  • Acidic Additive: The concentration and type of acidic additive (e.g., acetic acid, TFA) can influence peak shape and selectivity.[1]

G cluster_0 Troubleshooting Poor Resolution start Poor or No Resolution q1 Is the CSP appropriate? start->q1 a1_yes Screen different CSPs (e.g., other polysaccharide or anion-exchange types) q1->a1_yes No q2 Optimize Mobile Phase? q1->q2 Yes a2_yes Adjust Hexane/IPA ratio Change alcohol type q2->a2_yes q3 Optimize Flow Rate? q2->q3 No a2_yes->q3 a3_yes Decrease flow rate q3->a3_yes q4 Optimize Temperature? q3->q4 No a3_yes->q4 a4_yes Decrease column temperature q4->a4_yes end Resolution Improved q4->end No a4_yes->end

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Issue 2: Peak Tailing

Peak tailing, where the peak asymmetry factor is greater than 1, can compromise resolution and integration accuracy.

Potential Causes and Solutions:

CauseSolution
Secondary Interactions Fatty acids can interact with active sites on the column packing (e.g., residual silanols). Ensure the mobile phase contains a sufficient amount of an acidic additive like acetic acid to suppress the ionization of the this compound's carboxyl group.[1][4]
Column Overload Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[4]
Column Contamination Buildup of matrix components can create active sites. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing.[4]
Issue 3: Inconsistent Retention Times

Fluctuations in retention times can affect the reliability of peak identification and quantification.

Potential Causes and Solutions:

CauseSolution
Mobile Phase Composition Ensure precise mixing and degassing of the mobile phase solvents. For gradient elution, ensure the pump is functioning correctly.[5]
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[5]
Column Degradation If the column has been used extensively, its performance may degrade. After other troubleshooting steps have failed, consider replacing the column.[5]
Lack of Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence of analyses.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of (S)- and (R)-Coriolic acid.

G cluster_workflow Experimental Workflow sample_prep Sample Preparation (LLE or SPE) filtration Sample Filtration (0.45 µm) sample_prep->filtration injection Sample Injection filtration->injection hplc_system HPLC System Setup equilibration Column Equilibration hplc_system->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 or 235 nm) separation->detection data_analysis Data Analysis (Peak Integration & Resolution Calculation) detection->data_analysis

Caption: General workflow for HPLC separation of this compound enantiomers.

References

Technical Support Center: Chemo-enzymatic Synthesis of Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chemo-enzymatic Coriolic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Enzyme Activity & Reaction Conditions

Q1: My reaction yield is very low. What are the most critical factors affecting soybean lipoxygenase-1 (LOX-1) activity?

A1: Low yield is a common issue that can often be traced back to suboptimal reaction conditions. The most critical parameters for soybean LOX-1 activity are pH, temperature, and oxygen availability.

  • pH: Soybean LOX-1 exhibits optimal activity and regioselectivity for the desired 13(S)-hydroperoxide product at an alkaline pH, typically around 9.0.[1][2] Using a borate buffer at this pH is recommended.[1] Activity drops significantly at acidic pH.[3][4]

  • Temperature: The enzymatic reaction is sensitive to temperature. A low temperature, around 5°C, is often used to control the reaction rate and maintain enzyme stability.[1][5] Higher temperatures can lead to enzyme denaturation.[3]

  • Oxygen: Molecular oxygen is a co-substrate for the lipoxygenase reaction. Insufficient oxygen is a major limiting factor. It is crucial to ensure adequate oxygen supply, for instance by pressurizing the reaction vessel with pure oxygen (e.g., to 2.5 bar) and ensuring vigorous stirring to overcome mass transfer limitations.[1][2][5]

Q2: I'm observing a sharp decrease in product formation at higher linoleic acid concentrations. What could be the cause?

A2: This is likely due to substrate inhibition, which is a known phenomenon for soybean lipoxygenase-1, particularly at linoleic acid concentrations above 3 mM.[2] At high concentrations, the substrate can bind to the enzyme in a non-productive manner, reducing the overall catalytic efficiency. To mitigate this, consider the following:

  • Fed-batch approach: Instead of adding all the linoleic acid at the beginning, a fed-batch strategy where the substrate is added gradually over time can maintain a low, optimal substrate concentration.

  • Use of surfactants: The addition of a surfactant like Triton CG-110 has been shown to improve yields, especially at higher substrate concentrations, likely by improving the dispersal of the hydrophobic linoleic acid in the aqueous buffer.[2]

Q3: The regioselectivity of my reaction is poor, and I'm getting a mixture of 9-HPODE and 13-HPODE. How can I improve the selectivity for the desired 13(S)-HPODE?

A3: The regioselectivity of soybean LOX-1 is highly pH-dependent. The formation of the desired (13S)-hydroperoxide is favored at alkaline pH values.[2][4] At pH values below 8.5, the formation of the (9S)-hydroperoxide isomer increases.[4] Therefore, maintaining the reaction pH strictly at 9.0 with a suitable buffer system (e.g., 0.1 M borate buffer) is crucial for high regioselectivity.[1][5]

Substrate & Product Handling

Q4: How should I prepare the linoleic acid substrate for the reaction?

A4: Linoleic acid is an oily, hydrophobic molecule. To ensure its availability to the enzyme in the aqueous reaction medium, it needs to be properly solubilized. A common method is to dissolve it in the alkaline reaction buffer (e.g., pH 9.0 borate buffer) where it will form a salt (linoleate), which is more soluble.[6] The use of a small amount of a non-ionic surfactant like Tween 20 can also aid in creating a stable emulsion.[6][7]

Q5: The intermediate product, 13(S)-HPODE, seems to be unstable. What precautions should I take?

A5: The hydroperoxide intermediate (13(S)-HPODE) is indeed unstable and should be handled with care.[5] After the enzymatic reaction, it is recommended to proceed with the reduction step as soon as possible. After extraction into an organic solvent, the solvent should be removed under reduced pressure at a low temperature (e.g., using a rotary evaporator at room temperature).[2][5] The crude hydroperoxide should be stored under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (-20°C or below) if immediate use is not possible.

Purification

Q6: What is the recommended method for purifying the final this compound product?

A6: After the chemical reduction of 13(S)-HPODE to this compound, the crude product is typically purified using silica gel column chromatography.[1][8] A common solvent system is a gradient of hexane and ethyl acetate, with a small amount of acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated and elutes with a good peak shape.[5] Fractions should be collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.[8] For very high purity, preparative HPLC on a C18 column can be employed as a final step.[8]

Data Presentation

Table 1: Effect of pH on Soybean Lipoxygenase-1 Activity and Regioselectivity

pHRelative Activity (%)Regioselectivity (13-HPODE:9-HPODE)Reference
6.0Low~75:25[4]
7.0ModerateIncreased 13-HPODE formation[3]
8.5HighPredominantly 13-HPODE[4]
9.0Optimal>95% 13-HPODE[2]
> 9.0DecreasingHigh for 13-HPODE[2]

Table 2: Influence of Linoleic Acid Concentration on Product Yield (with sufficient O₂)

Linoleic Acid Concentration (mM)Product Yield (%)Reference
1~95[2]
3Significant[2]
> 3Sharp decrease[2]
10012[2]
100 (with 3% Triton CG-110)> 50[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE)

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.[1]

  • Reaction Setup: In a jacketed glass reactor maintained at 5°C, add the borate buffer.[5]

  • Substrate Addition: Dissolve linoleic acid in the buffer to a final concentration of 0.1 M. Ensure vigorous stirring to promote solubilization.[1][5]

  • Enzyme Addition: Add soybean lipoxygenase-1 to the reaction mixture to a final concentration of approximately 4 mg/mL.[5]

  • Oxygenation: Pressurize the reactor with high-purity oxygen to 2.5 bar. Maintain vigorous stirring throughout the reaction to ensure sufficient oxygen dissolution.[1][5]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the product.[7] Alternatively, TLC or HPLC can be used.

  • Reaction Termination: Once the reaction is complete (or the rate has significantly slowed), stop the reaction by deactivating the enzyme. This can be achieved by rapidly lowering the pH of the solution to ~3.5 with a dilute acid.[2]

  • Extraction: Extract the 13-S-HPODE from the aqueous phase using an organic solvent such as ethyl acetate.[5] Perform the extraction multiple times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator at room temperature.[5] The resulting crude 13-S-HPODE should be used immediately or stored under inert gas at low temperature.

Protocol 2: Chemical Reduction to (S)-Coriolic Acid

  • Dissolution: Dissolve the crude 13-S-HPODE from the previous step in a suitable solvent like ethanol.[5]

  • Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions with stirring.[1][5]

  • Monitoring: Monitor the disappearance of the hydroperoxide by TLC until the reduction is complete.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid to neutralize the excess reducing agent.[5]

  • Extraction: Extract the (S)-Coriolic acid with an organic solvent (e.g., ethyl acetate).[5]

  • Washing and Drying: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[5]

Protocol 3: Purification of (S)-Coriolic Acid

  • Chromatography Setup: Prepare a silica gel column packed in a low-polarity solvent mixture, such as hexane:ethyl acetate (95:5).

  • Loading: Dissolve the crude (S)-Coriolic acid in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane.[5] Adding a small percentage of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and prevent tailing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure (S)-Coriolic acid.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified (S)-Coriolic acid.

Visualizations

ChemoEnzymatic_Synthesis_Workflow cluster_enzymatic Step 1: Enzymatic Oxidation cluster_reduction Step 2: Chemical Reduction cluster_purification Step 3: Purification A Linoleic Acid Substrate (in pH 9.0 Borate Buffer) C Reaction at 5°C with O₂ (2.5 bar) A->C B Soybean Lipoxygenase-1 (LOX-1) B->C D 13(S)-HPODE (Intermediate) C->D E Extraction of 13(S)-HPODE (Ethyl Acetate) D->E F Reduction with NaBH₄ (in Ethanol, 0°C) E->F G Crude (S)-Coriolic Acid F->G H Silica Gel Column Chromatography G->H I Pure (S)-Coriolic Acid H->I

Caption: Experimental workflow for the chemo-enzymatic synthesis of (S)-Coriolic acid.

Coriolic_Acid_Pathway cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step LA Linoleic Acid HPODE 13(S)-HPODE LA->HPODE Soybean Lipoxygenase-1 + O₂ CA (S)-Coriolic Acid HPODE->CA Reduction (e.g., NaBH₄)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Yield Start Low this compound Yield Q1 Is reaction pH ~9.0? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is O₂ supply adequate? (Pressurized, Vigorous Stirring) A1_Yes->Q2 Sol1 Adjust pH to 9.0 using Borate Buffer A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is substrate concentration > 3mM? A2_Yes->Q3 Sol2 Increase O₂ pressure (2.5 bar) and/or stirring speed A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use lower initial concentration, add surfactant, or use fed-batch A3_Yes->Sol3 Q4 Is reaction temp ~5°C? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Check purification steps (extraction, chromatography) A4_Yes->End Sol4 Maintain temperature at 5°C to ensure enzyme stability A4_No->Sol4

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Troubleshooting Low Signal in GC-MS Analysis of Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Coriolic acid. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not showing a good signal in the GC-MS?

A1: this compound is a relatively non-volatile molecule due to its free carboxylic acid and hydroxyl groups. Direct analysis by GC-MS often results in poor chromatographic peak shape and low signal intensity. To improve volatility and thermal stability, derivatization is a necessary step. The most common derivatization method is methylation to form the fatty acid methyl ester (FAME) of this compound.

Q2: What is the most common reason for a low signal even after derivatization?

A2: Incomplete derivatization is a frequent cause of low signal intensity.[1] If the conversion of this compound to its methyl ester is not complete, the concentration of the analyte of interest will be lower than expected. Optimizing the reaction time and temperature for the derivatization process is crucial.[1] Additionally, the stability of this compound itself is a concern; it is susceptible to oxidation due to its conjugated double bonds and hydroxyl group, which can be accelerated by exposure to air, light, and high temperatures.[1]

Q3: How should I properly store and handle this compound to prevent degradation?

A3: To ensure the integrity of your sample, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container protected from light.[1] For long-term stability, storage at -20°C is advised.[1][2] When preparing solutions, it is best to make them fresh and minimize their exposure to light and air by using amber vials and keeping them on ice when not in use.[2]

Q4: What type of GC column is recommended for the analysis of this compound methyl ester?

A4: For the analysis of fatty acid methyl esters (FAMEs), a non-polar or medium-polarity capillary column is generally suitable.[1] Columns such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) are commonly used.[1] However, for free fatty acids, polar columns like DB-WAX or FFAP types are preferred to prevent peak tailing.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity in your GC-MS analysis of this compound.

Potential Problem Recommended Action Expected Outcome if Resolved
Sample Degradation Prepare fresh solutions from a new vial of this compound stored under recommended conditions (-20°C, inert atmosphere, protected from light).[1][2]A significant increase in signal intensity with the fresh sample.
Incomplete Derivatization Optimize the methylation reaction by adjusting the reaction time and temperature. Ensure derivatization reagents are fresh and not expired.[1]An improved peak area for the this compound methyl ester.
Thermal Degradation in Injector Lower the injector temperature. Consider using a splitless injection to minimize the sample's residence time in the hot injector.[1]Better peak shape and increased signal response.
Suboptimal GC Parameters Review and optimize the GC oven temperature program, carrier gas flow rate, and split ratio (if applicable).Sharper peaks and improved signal-to-noise ratio.
Mass Spectrometer Tuning Perform a tune of the mass spectrometer to ensure optimal sensitivity and mass accuracy.The tune report should indicate good sensitivity and resolution.
Contaminated GC System Clean the injection port and run solvent blanks to check for carryover. If necessary, bake out the column or trim a small portion from the front.[1]A cleaner baseline in blank runs and improved signal for the analyte.
Active Sites in the System Use a deactivated GC liner and ensure the column is properly deactivated to prevent interactions with the analyte.[1]Reduced peak tailing and increased peak height.

Quantitative Data

The following table summarizes typical quantitative parameters for the GC-MS analysis of fatty acid methyl esters (FAMEs). These values can serve as a benchmark for your analysis of this compound methyl ester.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.15 - 0.23 mg L⁻¹[3]
Limit of Quantitation (LOQ) 0.50 - 0.77 mg L⁻¹[3]
Linearity (r²) >0.99[4]

Experimental Protocols

Protocol for Derivatization of this compound to its Methyl Ester (FAME)

This protocol is a general guideline for the methylation of this compound for GC-MS analysis.

Materials:

  • This compound sample

  • Toluene (anhydrous)

  • Methylating agent (e.g., methanolic HCl or BF₃-methanol)

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent such as toluene in a reaction vial.[1]

  • Add the methylating agent (e.g., methanolic HCl or BF₃-methanol).[1]

  • Seal the vial and heat the mixture to ensure a complete reaction. Optimization of temperature and time may be required.[1]

  • After the vial has cooled to room temperature, add hexane and a saturated sodium bicarbonate solution to neutralize the reaction and extract the FAME.

  • Vortex the mixture thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial.

  • Dry the extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Recommended GC-MS Parameters

These are suggested starting parameters for the analysis of this compound methyl ester. Optimization will likely be necessary for your specific instrumentation and sample matrix.

Parameter Typical Setting
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C (or lower to prevent degradation)
Injection Mode Splitless
Oven Program Initial temp 100°C, ramp to 250°C at 10°C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Visualizations

Troubleshooting_Workflow start Low Signal for this compound check_derivatization Was the sample derivatized to its methyl ester (FAME)? start->check_derivatization derivatize Perform Methylation Derivatization check_derivatization->derivatize No troubleshoot_derivatization Troubleshoot Derivatization (Incomplete reaction, old reagents) check_derivatization->troubleshoot_derivatization Yes optimize_gc Optimize GC Parameters (Injector temp, column type) derivatize->optimize_gc check_storage Was the sample stored properly? (-20°C, inert gas, no light) troubleshoot_derivatization->check_storage resample Use a fresh, properly stored sample check_storage->resample No check_storage->optimize_gc Yes resample->optimize_gc instrument_maintenance Perform Instrument Maintenance (Clean ion source, check for leaks) optimize_gc->instrument_maintenance success Signal Improved instrument_maintenance->success

Caption: A logical workflow for troubleshooting low GC-MS signal of this compound.

Experimental_Workflow sample_prep Sample Preparation (Dissolve in Toluene) derivatization Derivatization (Add Methanolic HCl, Heat) sample_prep->derivatization extraction Liquid-Liquid Extraction (Hexane & Sodium Bicarbonate) derivatization->extraction drying Drying (Anhydrous Sodium Sulfate) extraction->drying gcms_analysis GC-MS Analysis drying->gcms_analysis

Caption: The experimental workflow for preparing this compound for GC-MS analysis.

References

Technical Support Center: Coriolic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and resolve common challenges encountered during the scaling up of Coriolic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound, also known as 9-hydroxy-10,12-octadecadienoic acid (9-HODE), is primarily produced through two main routes:

  • Enzymatic Synthesis: This method utilizes lipoxygenase (LOX) enzymes to catalyze the stereospecific oxidation of linoleic acid.[1] Soybean lipoxygenase is a commonly used enzyme for this purpose. The process typically involves the conversion of linoleic acid to a hydroperoxide intermediate (9-HPODE), which is then reduced to the desired hydroxy fatty acid, this compound.

  • Microbial Fermentation: This approach employs microorganisms, such as genetically engineered Escherichia coli or certain yeasts like Yarrowia lipolytica, to produce this compound.[2][3] These microorganisms can be engineered to express specific lipoxygenase enzymes, enabling the conversion of linoleic acid or other precursors into this compound within a bioreactor.

Q2: What are the main challenges in scaling up this compound production?

A2: Scaling up this compound production from the laboratory to an industrial scale presents several challenges, including:

  • Maintaining Optimal Reaction Conditions: Ensuring uniform temperature, pH, and dissolved oxygen levels throughout a large-scale bioreactor can be difficult.[4] Gradients in these parameters can lead to reduced enzyme activity or microbial growth, resulting in lower yields.

  • Oxygen Transfer: The enzymatic conversion of linoleic acid to this compound is an oxygen-dependent process.[1] Achieving sufficient oxygen transfer in large bioreactors without causing excessive shear stress on the cells or enzyme can be a significant hurdle.[4]

  • Substrate and Product Inhibition/Toxicity: High concentrations of the substrate (linoleic acid) or the product (this compound) can inhibit the activity of the lipoxygenase enzyme or be toxic to the producing microorganisms.[2][5]

  • Downstream Processing: The recovery and purification of this compound from a complex fermentation broth or reaction mixture can be challenging and costly at a large scale.[6][][8][9] This includes separating the product from biomass, unreacted substrate, and other byproducts.

  • Enzyme Stability and Reuse: In enzymatic synthesis, the stability of the lipoxygenase enzyme over extended periods and its efficient recovery and reuse are crucial for a cost-effective process.

Q3: How can I monitor the purity and stereoselectivity of my this compound product?

A3: The purity and stereoisomeric composition of this compound are critical quality attributes. The following analytical techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. Chiral HPLC, using a chiral stationary phase, can be employed to separate and quantify the different stereoisomers (e.g., 9S-HODE and 9R-HODE).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine the purity of this compound, often after derivatization to a more volatile form.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Fermentation
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions - pH: Monitor and control the pH of the fermentation broth. The optimal pH for this compound production can vary depending on the microorganism but is often in the neutral to slightly alkaline range. - Temperature: Ensure the temperature is maintained at the optimal level for the specific microbial strain. Deviations can impact both growth and enzyme activity. - Dissolved Oxygen (DO): Inadequate oxygen supply can be a major limiting factor. Optimize the agitation and aeration rates to maintain a sufficient DO level without causing excessive shear stress. Consider using oxygen-enriched air for high-density cultures.[4]
Nutrient Limitation - Review the composition of the fermentation medium. Ensure that essential nutrients, including carbon and nitrogen sources, as well as trace elements, are not depleted during the process. - Implement a fed-batch strategy to supply nutrients, including the linoleic acid substrate, over time to avoid both limitation and inhibition.
Substrate or Product Inhibition/Toxicity - High concentrations of linoleic acid can be toxic to microorganisms. Use a controlled feeding strategy to maintain the substrate concentration at a non-inhibitory level. - this compound itself can be inhibitory at high concentrations. Consider in-situ product removal techniques to keep the product concentration below the toxic threshold.[2]
Poor Enzyme Expression or Activity - If using a recombinant strain, verify the expression of the lipoxygenase enzyme. - Ensure that any necessary co-factors for the enzyme are present in the medium.
Issue 2: Low Stereoselectivity in Enzymatic Synthesis
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - pH and Temperature: The stereoselectivity of lipoxygenase can be influenced by pH and temperature. Optimize these parameters to favor the desired stereoisomer. For example, soybean lipoxygenase-1 generally has optimal activity at a pH around 9.0.[1] - Enzyme Source: Different lipoxygenases can have different stereoselectivities. Consider screening various lipoxygenases to find one that produces the desired stereoisomer with high selectivity.
Non-Enzymatic Oxidation - Linoleic acid can undergo non-enzymatic auto-oxidation, leading to a racemic mixture of this compound isomers.[1][5] - Minimize the exposure of the reaction mixture to oxygen in the absence of the enzyme. - Add antioxidants to the reaction mixture to suppress non-enzymatic oxidation.
Enzyme Denaturation - High temperatures or extreme pH values can denature the enzyme, leading to a loss of stereoselectivity. Ensure that the reaction conditions are within the stable range for the enzyme.
Issue 3: Difficulties in Downstream Processing and Purification
Potential Cause Troubleshooting Steps
Emulsion Formation - The presence of lipids and surfactants in the fermentation broth can lead to the formation of stable emulsions during solvent extraction, making phase separation difficult. - Consider using centrifugation or membrane filtration to break the emulsion. - Optimize the choice of extraction solvent and the pH of the aqueous phase to minimize emulsion formation.
Low Purity after Initial Extraction - The initial extract may contain significant amounts of unreacted linoleic acid and other lipid-soluble impurities. - Employ chromatographic techniques, such as silica gel chromatography or preparative HPLC, for further purification.[8]
Product Loss During Purification - Multiple purification steps can lead to a significant loss of the final product. - Optimize each purification step to maximize recovery. - Consider using more selective purification methods, such as affinity chromatography if a suitable ligand is available.

Data Presentation

Table 1: Comparison of this compound Production Methods

Production Method Host/Enzyme Substrate Titer/Yield Key Advantages Key Challenges
Microbial Fermentation Recombinant E. coli expressing 9R-LOXLinoleic Acid14.3 g/L[1]High volumetric productivity, potential for continuous processingSubstrate/product toxicity, complex downstream processing
Enzymatic Synthesis Soybean Lipoxygenase-1BLinoleic AcidKm = 7.7 µM, Vmax = 30.0 nmol/min/mg protein[1]High stereoselectivity, simpler reaction mixtureEnzyme cost and stability, potential for product inhibition
Natural Extraction Green Malt (storage lipids)Endogenous Linoleic Acid53 mg/kg[1]"Green" process, no need for external enzymes or microbesLow yield, complex extraction and purification

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-Coriolic Acid using Soybean Lipoxygenase

This protocol describes a lab-scale chemo-enzymatic synthesis of (S)-Coriolic acid from linoleic acid.

Materials:

  • Linoleic acid

  • Soybean lipoxygenase-1

  • Borate buffer (pH 9.0)

  • Sodium borohydride

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Stirred-tank reactor with temperature and pH control

Procedure:

  • Enzymatic Oxidation:

    • Prepare a solution of linoleic acid in borate buffer (pH 9.0) in the stirred-tank reactor.

    • Add soybean lipoxygenase-1 to the reaction mixture.

    • Maintain the temperature at a low level (e.g., 4°C) to control the reaction rate and minimize non-enzymatic oxidation.

    • Sparge the reaction mixture with oxygen and stir vigorously.

    • Monitor the reaction progress by taking samples periodically and analyzing for the formation of the hydroperoxide intermediate (9S-HPODE) using HPLC.

  • Reduction to (S)-Coriolic Acid:

    • Once the enzymatic reaction is complete, extract the 9S-HPODE from the aqueous phase using ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • Dissolve the crude 9S-HPODE in ethanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride to reduce the hydroperoxide to the corresponding alcohol (S)-Coriolic acid.

    • Monitor the reduction reaction by TLC or HPLC.

  • Purification:

    • Quench the reaction by adding water.

    • Extract the (S)-Coriolic acid with ethyl acetate.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude (S)-Coriolic acid by silica gel column chromatography.

Protocol 2: Downstream Processing of this compound from Fermentation Broth

This protocol outlines a general procedure for the recovery and purification of this compound from a fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge or microfiltration system

  • Extraction solvent (e.g., ethyl acetate, hexane)

  • Acids and bases for pH adjustment

  • Chromatography system (e.g., silica gel column, preparative HPLC)

Procedure:

  • Biomass Removal:

    • Separate the microbial cells from the fermentation broth using centrifugation or microfiltration.[6][8] This step is crucial to prevent interference in subsequent extraction steps.

  • Solvent Extraction:

    • Adjust the pH of the clarified broth to an acidic value (e.g., pH 3-4) to protonate the this compound, making it more soluble in organic solvents.

    • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[6] Multiple extraction steps may be necessary to achieve a high recovery.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the concentrated extract to silica gel column chromatography to separate this compound from other lipids and impurities.[8]

    • For higher purity, a final purification step using preparative reverse-phase HPLC can be employed.

Mandatory Visualization

Coriolic_Acid_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Lipids (containing Linoleic Acid) Linoleic_Acid Linoleic Acid Membrane_Lipids->Linoleic_Acid Phospholipases 9S_HPODE 9(S)-Hydroperoxy- 10(E),12(Z)-octadecadienoic acid (9S-HPODE) Linoleic_Acid->9S_HPODE Linoleate 9S-Lipoxygenase (9S-LOX) + O2 Coriolic_Acid (S)-Coriolic Acid (9S-HODE) 9S_HPODE->Coriolic_Acid Peroxidases / Reductases

Caption: Biosynthesis pathway of (S)-Coriolic acid from linoleic acid.

Scaling_Up_Workflow Lab_Scale Lab-Scale (Flasks / Benchtop Bioreactor) Process_Development Process Development & Optimization Lab_Scale->Process_Development Pilot_Scale Pilot-Scale (Intermediate Bioreactor) Process_Development->Pilot_Scale Scale_Up_Challenges Addressing Scale-Up Challenges: - Oxygen Transfer - Mixing & Shear Stress - Heat Removal - Process Control Pilot_Scale->Scale_Up_Challenges Industrial_Scale Industrial-Scale Production (Large Bioreactor) Pilot_Scale->Industrial_Scale Downstream_Processing Downstream Processing: - Biomass Removal - Extraction - Purification Industrial_Scale->Downstream_Processing Final_Product Purified this compound Downstream_Processing->Final_Product

Caption: Logical workflow for scaling up this compound production.

References

avoiding oxidation of Coriolic acid in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Oxidation of Coriolic Acid in Experimental Setups

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to mitigate the oxidative degradation of this compound during experimentation, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to oxidation?

A1: this compound, specifically (S)-Coriolic acid or 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid metabolite derived from linoleic acid.[1] As a polyunsaturated fatty acid (PUFA) derivative, its structure contains conjugated double bonds and a hydroxyl group, making it highly susceptible to oxidation.[1][2] This degradation can generate byproducts, potentially altering its biological activity and compromising experimental results.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The stability of this compound is compromised by several factors:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.[1][2]

  • Temperature: Elevated temperatures significantly increase the rate of oxidation.[1]

  • Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.[1][2]

  • Presence of Metal Ions: Transition metals, such as iron, can act as catalysts for the decomposition of lipid hydroperoxides.[1]

  • pH: While specific data for this compound is limited, general lipid stability can be influenced by acidic or basic conditions.[1]

Q3: How should I properly store this compound to ensure its integrity?

A3: Proper storage is crucial. It is best to store this compound at -20°C or -80°C under an inert atmosphere like argon or nitrogen.[2][3] For solutions, preparing single-use aliquots is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[1]

Q4: What are the recommended solvents for preparing this compound solutions?

A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is practically insoluble in water.[1] When preparing solutions, it is critical to use high-purity, anhydrous (degassed) solvents to minimize exposure to water and potential contaminants that could catalyze oxidation.[3]

Q5: Can antioxidants be used to protect this compound during experiments?

A5: Yes, using antioxidants is a highly recommended practice. Antioxidants like butylated hydroxytoluene (BHT) can be added to solvents before dissolving the this compound to prevent oxidation during the experiment.[3] Other antioxidants, such as mannitol and ascorbic acid, have also been shown to protect PUFAs from oxidative damage.[4]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at -20°C or below, protected from light, and under an inert atmosphere.[2]

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid this compound for each experiment and use them immediately.[1][3]

    • Use Aliquots: If using a stock solution, ensure it was properly aliquoted to avoid multiple freeze-thaw cycles.[1]

    • Incorporate Antioxidants: Add an antioxidant like BHT (e.g., 50 ppm) to your solvents and experimental media.[3]

    • Minimize Exposure: During the experiment, keep solutions in amber vials or cover them with foil to protect from light and keep them on ice when not in immediate use.[1][3]

Issue 2: Precipitate forms when adding this compound solution (in organic solvent) to aqueous media.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • Troubleshooting Steps:

    • Check Final Concentration: The final concentration of the organic solvent (e.g., DMSO) might be too low to keep the acid dissolved. While higher solvent concentrations can help, they may be toxic to cells.[5]

    • Adjust pH: The solubility of carboxylic acids can be pH-dependent. A slight increase in the pH of the aqueous medium may help deprotonate the acid, forming a more soluble salt.[6]

    • Gentle Warming: Briefly warming the solution to 37°C may aid dissolution, but avoid prolonged heating to prevent degradation.[1]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

Data Presentation

Table 1: Recommended Storage Conditions for (S)-Coriolic Acid

FormStorage TemperatureRecommended DurationSpecial Considerations
Powder -20°CUp to 2 yearsKeep tightly sealed in a desiccator under an inert atmosphere (e.g., Argon) to minimize moisture and oxygen exposure.[1][2]
Solution in DMSO -80°CUp to 6 monthsPrepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Solution in DMSO -20°CUp to 1 monthSuitable for short-term storage of working solutions.[1]
Solution in Ethanol -20°CShorter than DMSOAliquoting is highly recommended. Use high-purity, anhydrous ethanol.[1][3]

Visualizations

OxidationPathway CoriolicAcid This compound (13(S)-HODE) Degradation Oxidative Degradation CoriolicAcid->Degradation Oxidants Oxidative Stressors (O₂, Light, Metal Ions) Oxidants->Degradation Products Degradation Products: - 13-oxo-9,11-octadecadienoate (Ketone) - 9,10-epoxy-13-hydroxy-11-octadecenoate - 9-hydroxy-13-oxo-10-octadecenoate Degradation->Products Outcome Altered Biological Activity & Compromised Results Products->Outcome

Caption: Oxidative degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation & Storage cluster_exp Experimental Use Receive Receive Compound Store Store Solid at -20°C under Inert Gas Receive->Store PrepareStock Prepare Stock in Anhydrous/Degassed Solvent (e.g., DMSO + BHT) Store->PrepareStock Aliquot Aliquot into Single-Use Amber Vials PrepareStock->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution Thaw Thaw Single Aliquot StoreSolution->Thaw Dilute Dilute into Media (Protect from Light) Thaw->Dilute Use Immediate Use in Experiment Dilute->Use Discard Discard Unused Solution Use->Discard

Caption: Recommended workflow for handling this compound.

TroubleshootingTree Start Inconsistent or Unexpected Results? CheckStorage Verify Storage Conditions (-20°C or below, inert gas, dark) Start->CheckStorage Start Here CheckPurity Assess Purity of Stock (e.g., HPLC) CheckStorage->CheckPurity Storage OK? Action1 Action: Prepare Fresh Stock Solution from Solid CheckStorage->Action1 Storage Improper? CheckHandling Review Handling Procedures (e.g., light exposure, fresh prep) CheckPurity->CheckHandling Purity OK? CheckPurity->Action1 Degradation Detected? Action2 Action: Add Antioxidant (BHT) to Solvents & Media CheckHandling->Action2 Handling Issues? Action3 Action: Use Amber Vials & Keep on Ice Action2->Action3

Caption: Troubleshooting logic for unexpected experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol provides a method to evaluate the stability of this compound under various experimental and storage conditions.

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a high-purity, anhydrous solvent like ethanol or DMSO.[1]

    • Dispense the solution into multiple small, amber glass vials, flushing each with argon or nitrogen before sealing tightly with Teflon-lined caps.[2][3]

  • Storage Conditions:

    • Establish different sets of storage conditions to test. For example: -80°C (control), -20°C, 4°C, and room temperature (20-25°C).[1]

    • To assess photosensitivity, include a set of vials stored at room temperature but exposed to ambient light.[1]

  • Time Points:

    • Designate specific time points for analysis, such as T=0, 1 day, 1 week, 2 weeks, 1 month, and 3 months.[1]

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • HPLC System: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is common.[2]

    • Detection: Use a UV detector set to ~235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in this compound.[2]

    • Injection: Inject the prepared sample onto the HPLC system.

  • Data Evaluation:

    • At T=0, identify the retention time and peak area of the intact this compound.

    • At subsequent time points, quantify the peak area of the this compound peak. Look for the appearance of new peaks, which indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This allows for the determination of the degradation rate under each condition.[1]

Protocol 2: General Handling for Cell-Based Assays

This protocol outlines best practices for preparing and using this compound in cell culture experiments to minimize oxidation.

  • Stock Solution Preparation:

    • Dissolve solid this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[5] Ensure complete dissolution; gentle warming to 37°C can be applied briefly if necessary.[1]

    • Immediately aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store at -80°C.[1]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in cell culture media to achieve the final desired concentration. This gradual dilution can help prevent precipitation.

    • Gently mix by inversion or pipetting. Avoid vigorous vortexing which can introduce oxygen.

  • Application to Cells:

    • Add the final working solution to your cell cultures immediately after preparation.

    • Include a vehicle control in your experiment (media with the same final concentration of DMSO) to account for any solvent effects.[6]

    • Minimize the exposure of your plates/flasks to light after adding the compound.

  • Post-Application:

    • Discard any unused portion of the thawed stock solution. Do not re-freeze.[1]

References

interference in Coriolic acid analysis from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for corosolic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of analyzing corosolic acid in complex matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of corosolic acid, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Actions
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH affecting the ionization of corosolic acid.- Column overload.- Contamination of the guard or analytical column.[1]- Adjust the mobile phase pH. For corosolic acid, an acidic mobile phase (e.g., with 0.1-1.0% acetic or orthophosphoric acid) is often used to ensure it is in its non-ionized form.[2][3][4]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the guard and/or analytical column.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- System leaks or pump malfunction.[1]- Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.- Use a column oven to maintain a stable temperature.[5][6]- Check for leaks in fittings and pump seals.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Degradation of corosolic acid during sample processing.- Incomplete dissolution of the extracted residue.- Optimize the extraction solvent and method (e.g., sonication, reflux). Methanol or ethanol are commonly used.[7][8]- Avoid high temperatures and exposure to strong light.- Ensure the final extract is fully dissolved in the mobile phase or a compatible solvent before injection.
Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects) - Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts, phenols) that interfere with the ionization of corosolic acid in the mass spectrometer source.[9][10][11]- Improve sample preparation to remove interfering components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12][13][14]- Optimize chromatographic separation to resolve corosolic acid from matrix components.[11]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[15]
High Background Noise or Ghost Peaks - Contaminated mobile phase, solvents, or glassware.- Carryover from previous injections.- Use high-purity solvents (HPLC or LC-MS grade) and thoroughly clean all glassware.[16]- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent Quantification Results - Non-linearity of the calibration curve.- Matrix effects varying between samples.[17]- Instability of the analyte in the prepared samples.- Prepare a fresh calibration curve for each batch of samples.- Assess matrix effects by comparing calibration curves in solvent versus a matrix-matched blank. If significant differences are observed, use matrix-matched calibrators.[11]- Analyze samples promptly after preparation or store them at appropriate low temperatures (e.g., -80°C) until analysis.[5]

Frequently Asked Questions (FAQs)

1. What are the most common sources of interference when analyzing corosolic acid in plant extracts?

In plant extracts, common interfering substances include structurally similar triterpenoids (e.g., ursolic acid, oleanolic acid), pigments (like chlorophyll), tannins, and other phenolic compounds.[8][11][18] These compounds can co-elute with corosolic acid, causing chromatographic overlap or leading to matrix effects in LC-MS analysis.

2. How can I effectively remove chlorophyll from my plant extracts before analysis?

Chlorophyll can be removed by treating the extract with activated carbon.[8] Another approach is to perform a liquid-liquid extraction where the chlorophyll partitions into a different solvent phase than the corosolic acid.

3. What type of HPLC column is best suited for corosolic acid analysis?

A reversed-phase C18 column is most commonly used for the separation of corosolic acid.[2][3][4][5] Column dimensions and particle size can be selected based on the desired resolution and analysis time (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][4]

4. What are the typical mobile phases used for HPLC-UV analysis of corosolic acid?

A common mobile phase is a mixture of methanol or acetonitrile and an acidic aqueous solution (e.g., water with 0.1-1.0% acetic acid or orthophosphoric acid).[2][3][4] A typical gradient or isocratic elution might be methanol:1.0% acetic acid (88:12, v/v).[2]

5. At what wavelength should I detect corosolic acid using a UV detector?

Corosolic acid has a chromophore that allows for detection at low wavelengths, typically around 210-215 nm.[2][4]

6. What is the best way to prepare corosolic acid from plasma samples for LC-MS/MS analysis?

For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient.[5][6] For higher sensitivity and removal of more interferences, liquid-liquid extraction or solid-phase extraction (SPE) can be employed.[12][13]

7. How do I assess the impact of matrix effects on my LC-MS/MS analysis?

Matrix effects can be evaluated by comparing the peak area of a standard spiked into a post-extracted blank matrix sample to the peak area of the same standard in a neat solvent.[11] A significant difference in peak area indicates the presence of ion suppression or enhancement. The use of a post-column infusion experiment can also qualitatively identify regions of ion suppression or enhancement in the chromatogram.[11]

Experimental Protocols

Protocol 1: Extraction and Purification of Corosolic Acid from Plant Material

This protocol provides a general procedure for extracting and purifying corosolic acid from dried plant leaves (e.g., Loquat or Banaba).

  • Initial Aqueous Wash: Boil the dried, powdered plant material in purified water (e.g., 5-10 times the weight of the plant material) for 1 hour. This step helps to remove water-soluble impurities. Filter the mixture and discard the aqueous extract.[8][18]

  • Solvent Extraction: Extract the remaining plant residue with an organic solvent. A common method is to use 95% ethanol or methanol at an elevated temperature (e.g., 80°C) for 1-3 hours.[2][8] Repeat the extraction process multiple times for better yield.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Chromatography):

    • Dissolve the crude extract in an appropriate solvent.

    • Apply the dissolved extract to a macroporous adsorption resin column.

    • Wash the column with a low concentration of ethanol to remove impurities.

    • Elute the corosolic acid-rich fraction with a higher concentration of ethanol (e.g., 35% ethanol).

    • For further purification, silica gel column chromatography or preparative HPLC can be used.

  • Recrystallization: The purified corosolic acid can be further refined by recrystallization from a suitable solvent to obtain a high-purity product.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Corosolic Acid in Rat Plasma

This protocol describes a protein precipitation method for preparing plasma samples.[5][6]

  • Sample Thawing: Thaw the frozen plasma samples at room temperature.

  • Aliquoting: Transfer a small volume of plasma (e.g., 75 µL) into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution (e.g., TEOA in acetonitrile) to the plasma sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Injection: Inject an aliquot of the supernatant (e.g., 5 µL) into the LC-MS/MS system.[5]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Corosolic Acid Analysis
ParameterMethod 1[3]Method 2[2]Method 3[19]
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)ODS (250 x 4.6 mm, 5 µm)Not Specified
Mobile Phase Acetonitrile: 0.1% aq. Orthophosphoric Acid (85:15, v/v)Methanol: 1.0% Acetic Acid (88:12, v/v)Methanol
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Detection Wavelength Not Specified215 nmNot Specified
Linearity Range 2.0 - 20.0 µg/mL1.0 - 6.0 µg100 - 600 µg/mL
LOD 0.067 µg/mLNot Reported0.016 µ g/injection
LOQ 0.225 µg/mLNot Reported0.048 µ g/injection
Table 2: LC-MS/MS Method Parameters for Corosolic Acid Analysis in Rat Plasma
ParameterMethod 1[5][6]Method 2[12][13]
Column Agela MG-C18 (50 x 4.6 mm, 5 µm)ODS
Mobile Phase Methanol: 10 mM Ammonium Acetate: Formic Acid (80:20:0.1, v/v/v)Methanol: 5 mM Ammonium Acetate (88:12, v/v)
Flow Rate 0.6 mL/minNot Specified
Ionization Mode ESI PositiveESI
MRM Transition m/z 490 → 205Not Specified
Linearity Range 1.00 - 1000 ng/mL20 - 10,000 ng/mL
LLOQ 1.00 ng/mL20 ng/mL

Visualizations

experimental_workflow cluster_extraction Plant Material Extraction cluster_purification Purification start Dried Plant Material wash Aqueous Wash (Remove Polar Impurities) start->wash extract Organic Solvent Extraction (Methanol/Ethanol) wash->extract concentrate Concentration (Rotary Evaporation) extract->concentrate crude Crude Extract concentrate->crude adsorption Macroporous Resin Chromatography crude->adsorption hplc_prep Preparative HPLC adsorption->hplc_prep pure High-Purity Corosolic Acid hplc_prep->pure troubleshooting_logic start Inaccurate Results? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Variable Retention Time? start->retention_time No solution_peak Adjust Mobile Phase pH Check for Column Overload Clean/Replace Column peak_shape->solution_peak Yes recovery Low Recovery? retention_time->recovery No solution_rt Check Mobile Phase Prep Use Column Oven Inspect for Leaks retention_time->solution_rt Yes solution_recovery Optimize Extraction Improve Sample Prep Use Internal Standard recovery->solution_recovery Yes end Analysis Optimized recovery->end No solution_peak->end solution_rt->end solution_recovery->end

References

Technical Support Center: Optimizing Lipoxygenase-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lipoxygenase (LOX)-mediated synthesis.

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity

Q: I am not observing any product formation, or the reaction rate is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low or no lipoxygenase activity can stem from several factors, ranging from improper enzyme handling to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Improper Enzyme Storage and Handling: Lipoxygenases are sensitive enzymes. Repeated freeze-thaw cycles or improper storage can lead to denaturation and loss of activity.[1]

    • Solution: Aliquot the enzyme upon receipt and store it at -80°C. During experiments, always keep the enzyme on ice.[1]

  • Suboptimal pH: The optimal pH for lipoxygenase activity varies significantly depending on the source of the enzyme. For example, some soybean lipoxygenases have an optimal pH of 9.0, while others, like those from luffa aegyptiaca, work best at a neutral pH of 6.0-7.0.[2]

    • Solution: Consult the literature for the specific lipoxygenase you are using and ensure your assay buffer is at the optimal pH. If the optimal pH is unknown, perform a pH optimization experiment using a range of buffers.

  • Suboptimal Temperature: Temperature significantly affects enzyme activity. While a moderate increase in temperature can increase the reaction rate, excessively high temperatures will lead to denaturation.[3] For instance, the optimal temperature for lipoxygenase from Aspergillus niger is 35°C, while for some soybean leaf lipoxygenases, it is around 25°C.[4][5]

    • Solution: Determine the optimal temperature for your specific enzyme. A typical starting point is room temperature (around 25°C) or 30-37°C. Avoid temperatures above 60°C, as this can rapidly inactivate the enzyme.[6]

  • Substrate Degradation: Polyunsaturated fatty acid substrates, like linoleic acid and arachidonic acid, are prone to oxidation over time.[1]

    • Solution: Prepare fresh substrate solutions for each experiment. Store stock solutions protected from light and air, preferably under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

  • Presence of Inhibitors: Your reaction mixture may contain unintentional inhibitors.

    • Solution: Ensure all reagents and buffers are of high purity. If you suspect contamination, try using fresh reagents. Common inhibitors include antioxidants and chelating agents.[7]

Problem 2: Substrate or Inhibitor Precipitation

Q: My substrate or inhibitor is precipitating out of the solution during the experiment. How can I resolve this?

A: Precipitation of hydrophobic compounds like many lipoxygenase substrates and inhibitors is a common challenge in aqueous buffers.

Possible Causes and Solutions:

  • Low Aqueous Solubility: Many lipoxygenase inhibitors and substrates are hydrophobic and have limited solubility in aqueous solutions.[1]

    • Solution: Dissolve the compound in a small amount of an organic solvent like DMSO or ethanol before adding it to the reaction buffer.[8] Be mindful that high concentrations of organic solvents can inhibit the enzyme. It is crucial to include a vehicle control in your experiment to account for any effects of the solvent.

  • "Solvent Shock": Adding a concentrated stock solution of a hydrophobic compound directly to an aqueous buffer can cause it to precipitate immediately.[1]

    • Solution: Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and dispersion. Alternatively, pre-dilute the stock in a buffer containing a surfactant like Tween 20.[9][10]

Problem 3: High Background Signal in Assays

Q: I am observing a high background signal in my colorimetric or fluorometric assay. What could be the cause?

A: High background can mask the true signal from the enzymatic reaction, leading to inaccurate results.

Possible Causes and Solutions:

  • Autoxidation of Substrate: Polyunsaturated fatty acid substrates can auto-oxidize, leading to the formation of products that are detected by the assay, even in the absence of enzymatic activity.

    • Solution: Prepare fresh substrate solutions and store them properly. Include a "no enzyme" control to quantify the level of substrate autoxidation.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.[1]

    • Solution: Use high-purity reagents and freshly prepared buffers.

  • Non-specific Probe Binding (Fluorometric Assays): The fluorescent probe may bind non-specifically to other components in the reaction mixture.[1]

    • Solution: Include appropriate controls, such as a "no substrate" control, to assess non-specific probe activity. Consider using a different fluorescent probe if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for lipoxygenase reactions?

A1: The optimal pH and temperature for lipoxygenase-mediated synthesis are highly dependent on the specific enzyme being used. There is no single set of universal conditions. For example, Type 1 soybean lipoxygenase exhibits maximum activity at a pH of 9.0-10.0, while Type 2 lipoxygenases, found in plants like peas, have an optimal pH range of 6-7.[2] Temperatures for optimal activity also vary, with examples ranging from 25°C for soybean leaf lipoxygenase to 40°C for lipoxygenase from germinated Cucumeropsis manii seeds.[2][5] It is essential to consult the literature for the specific enzyme or perform optimization experiments.

Q2: How does substrate concentration affect the reaction rate?

A2: The reaction rate will generally increase with substrate concentration until the enzyme becomes saturated. However, some lipoxygenases can exhibit substrate inhibition at very high concentrations of the fatty acid substrate. This means that beyond a certain point, increasing the substrate concentration can actually lead to a decrease in the reaction rate. It is therefore important to determine the optimal substrate concentration range for your specific enzyme and experimental conditions.

Q3: What are common inhibitors and activators of lipoxygenase?

A3: A variety of compounds can modulate lipoxygenase activity.

  • Inhibitors: These are broadly classified based on their mechanism of action, such as competitive inhibitors that bind to the active site, or non-competitive inhibitors that bind elsewhere on the enzyme.[11] Some common inhibitors include:

    • General LOX Inhibitors: Nordihydroguaiaretic acid (NDGA) is a well-known non-selective LOX inhibitor.[12][13]

    • Specific LOX Inhibitors: Zileuton is a selective inhibitor of 5-lipoxygenase.[12][14] Other examples include baicalein, caffeic acid, and curcumin.[12]

    • Chelating Agents: EDTA can inhibit lipoxygenase activity.[7]

  • Activators: Certain metal ions can act as activators for some lipoxygenases. For example, Fe²⁺ and Ca²⁺ have been shown to stimulate the activity of lipoxygenase from Sesamum indicum.[7] The product of the lipoxygenase reaction, the hydroperoxide, is also a crucial activator that converts the inactive ferrous form of the enzyme to the active ferric form.[13]

Q4: How can I monitor the progress of my lipoxygenase-mediated reaction?

A4: The most common method for monitoring lipoxygenase activity is spectrophotometry. The formation of the hydroperoxide product from a polyunsaturated fatty acid substrate results in the formation of a conjugated diene system, which leads to an increase in absorbance at approximately 234 nm.[9] Fluorometric assay kits are also commercially available and offer higher sensitivity.[15][16] These kits typically use a probe that reacts with the hydroperoxide product to generate a fluorescent signal.

Data Summary Tables

Table 1: Optimal pH for Various Lipoxygenases

Lipoxygenase SourceOptimal pHReference
Dehulled Luffa aegyptiaca seeds7.0[2]
Whole Luffa aegyptiaca seeds6.0[2]
Soybean (Type 1)9.0 - 10.0[2]
Sesamum indicum8.0[2][7]
Germinated Cucumeropsis manii seeds6.0[2]
Tomato6.5[7]
Basil and Sage5.0[17]
Rosemary6.0[17]
Wheat Germ6.2[10]

Table 2: Optimal Temperature for Various Lipoxygenases

Lipoxygenase SourceOptimal Temperature (°C)Reference
Sesamum indicum35[2][7]
Aspergillus niger35[4]
Germinated Cucumeropsis manii seeds40[2]
Soybean Leaf~25[5]
Basil, Rosemary, and Sage40[17]
Wheat Germ40[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipoxygenase Activity

This protocol is based on the method described by Axelrod et al. (1981) and measures the increase in absorbance at 234 nm due to the formation of conjugated dienes.[9]

Materials:

  • Lipoxygenase enzyme solution

  • Linoleic acid (or other polyunsaturated fatty acid substrate)

  • Tween 20

  • Sodium hydroxide (NaOH), 0.5 M

  • Phosphate buffer (50 mM, pH adjusted to the optimum for the specific enzyme)

  • Spectrophotometer capable of reading at 234 nm

  • Cuvettes

Procedure:

  • Preparation of Substrate Stock Solution (10 mM Sodium Linoleate): a. In a glass container wrapped in aluminum foil to protect from light, add 10 mL of distilled water (previously boiled to remove dissolved oxygen), 78 µL of linoleic acid, and 90 µL of Tween 20.[9] b. Mix gently with a pipette, avoiding bubble formation.[9] c. Add 0.5 M NaOH dropwise until the solution becomes clear (approximately 100 µL).[9] d. Transfer the solution to a 25 mL volumetric flask, protect it from light, and bring the volume to 25 mL with distilled water.[9] e. Aliquot and store at -20°C.[9]

  • Assay Procedure: a. Set the spectrophotometer to read at 234 nm. b. Prepare a blank by adding 1002 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution to a cuvette.[9] Use this to zero the spectrophotometer. c. For the test sample, add 1000 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution to a cuvette. d. To initiate the reaction, add 2 µL of the enzyme extract to the test sample cuvette and mix by inversion.[9] e. Immediately start recording the absorbance at 234 nm for several minutes.

  • Data Analysis: a. Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time curve. b. One unit of lipoxygenase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate (e.g., Sodium Linoleate) mix_reagents Mix Buffer and Substrate in Cuvette prep_substrate->mix_reagents prep_buffer Prepare Assay Buffer (Optimal pH) prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Dilution initiate_reaction Add Enzyme to Initiate prep_enzyme->initiate_reaction mix_reagents->initiate_reaction measure_abs Measure Absorbance at 234 nm (Kinetic Read) initiate_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Reaction Rate (Slope) plot_data->calc_rate determine_activity Determine Enzyme Activity calc_rate->determine_activity

Caption: Workflow for a spectrophotometric lipoxygenase activity assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Enzyme Activity cause1 Improper Enzyme Handling start->cause1 cause2 Suboptimal pH/Temp start->cause2 cause3 Substrate Degradation start->cause3 cause4 Presence of Inhibitors start->cause4 sol1 Aliquot & Store at -80°C, Keep on Ice cause1->sol1 sol2 Optimize Reaction Conditions (pH & Temperature) cause2->sol2 sol3 Use Fresh Substrate cause3->sol3 sol4 Use High-Purity Reagents cause4->sol4

Caption: Troubleshooting logic for low lipoxygenase activity.

Signaling_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxide Hydroperoxy Fatty Acid (e.g., HPETE) LOX->Hydroperoxide O2 Leukotrienes Leukotrienes Hydroperoxide->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Simplified lipoxygenase signaling pathway in inflammation.

References

Validation & Comparative

Coriolic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction: Coriolic Acid vs. Corosolic Acid

It is crucial to distinguish between this compound and Corosolic Acid, as these are two distinct chemical compounds that are often confused. This compound is a fatty acid, specifically 13-hydroxy-9,11-octadecadienoic acid. In contrast, corosolic acid is a pentacyclic triterpenoid, also known as 2α-hydroxyursolic acid. This guide will focus exclusively on the available scientific data for This compound . While both have been investigated for their therapeutic potential, their structural differences imply distinct biological activities.

Executive Summary

This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, with a primary focus on its anticancer and anti-inflammatory properties. The available scientific literature indicates that this compound demonstrates promising bioactivity in preclinical in vitro models. However, a significant gap exists in the literature regarding its in vivo efficacy, with no substantial studies identified to date. This document summarizes the existing in vitro data for this compound and, for contextual purposes, briefly discusses the in vivo findings for the unrelated compound, corosolic acid, to highlight the need for further research into the in vivo potential of this compound.

In Vitro Efficacy of this compound

The primary therapeutic potential of this compound has been explored in the context of cancer and inflammation through cell-based assays.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against breast cancer cell lines. Key findings indicate that this compound inhibits the proliferation of both MDA-MB-231 and MCF-7 breast cancer cells in a dose-dependent manner. Notably, it appears to have a selective effect, as it did not significantly affect the proliferation of non-cancerous human embryonic kidney (HEK-293) cells. Furthermore, this compound has been shown to inhibit the formation of mammospheres, which are multicellular spheroids enriched in cancer stem cells, suggesting a potential role in targeting this critical cell population.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated in vitro. One study has shown that the methyl ester of (S)-Coriolic acid can inhibit the production of nitric oxide (NO) and suppress the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

Data Presentation: Quantitative In Vitro Data

Biological Activity Assay Cell Line Parameter Value Reference
AnticancerCell Proliferation (MTS Assay)MDA-MB-231 (Breast Cancer)IC50289.3 µM[1]
AnticancerCell Proliferation (MTS Assay)MCF-7 (Breast Cancer)IC50386.9 µM[1]
Anti-inflammatoryNitric Oxide (NO) ProductionNot SpecifiedIC50 (methyl ester)5.22 µMNot Available
Anti-inflammatoryNF-κB InhibitionNot SpecifiedIC50 (methyl ester)5.73 µMNot Available

In Vivo Efficacy of this compound

A comprehensive search of the scientific literature did not yield any published studies evaluating the in vivo anticancer or anti-inflammatory efficacy of this compound in animal models. This represents a significant knowledge gap and a critical area for future research to determine if the promising in vitro findings translate to a whole-organism context.

Experimental Protocols

In Vitro Cell Proliferation (MTS) Assay

This protocol is based on the methodology used to determine the IC50 values of this compound against breast cancer cell lines.

  • Cell Seeding: MDA-MB-231 or MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance of the formazan product is then measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Mammosphere Formation Assay

This protocol outlines the general steps for assessing the effect of this compound on cancer stem cell-enriched mammospheres.

  • Cell Culture: Single-cell suspensions of breast cancer cells (e.g., MDA-MB-231) are plated in ultra-low attachment multi-well plates.

  • Mammosphere Formation Medium: The cells are cultured in a serum-free medium supplemented with specific growth factors (e.g., EGF, bFGF) that promote the growth of mammospheres.

  • Compound Treatment: this compound is added to the culture medium at various concentrations at the time of cell seeding.

  • Incubation: The plates are incubated for 7-10 days to allow for the formation of mammospheres.

  • Mammosphere Counting: The number and size of the mammospheres in each well are quantified using an inverted microscope.

  • Data Analysis: The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, and this is expressed as a percentage. The effect of this compound is determined by comparing the MFE in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_in_vitro In Vitro Anticancer Activity of this compound Coriolic_Acid This compound Breast_Cancer_Cells Breast Cancer Cells (MDA-MB-231, MCF-7) Coriolic_Acid->Breast_Cancer_Cells Cancer_Stem_Cells Cancer Stem Cells (Mammospheres) Coriolic_Acid->Cancer_Stem_Cells Proliferation Inhibition of Proliferation Breast_Cancer_Cells->Proliferation IC50: 289.3 µM (MDA-MB-231) IC50: 386.9 µM (MCF-7) Mammosphere_Formation Inhibition of Mammosphere Formation Cancer_Stem_Cells->Mammosphere_Formation

Figure 1. In Vitro Anticancer Effects of this compound.

G cluster_workflow Experimental Workflow: In Vitro Cell Proliferation (MTS) Assay Start Seed Cancer Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate_24h Incubate (e.g., 24h) Treat->Incubate_24h Add_MTS Add MTS Reagent Incubate_24h->Add_MTS Incubate_4h Incubate (1-4h) Add_MTS->Incubate_4h Read_Absorbance Read Absorbance (490 nm) Incubate_4h->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

Figure 2. Workflow for MTS Cell Proliferation Assay.

Conclusion and Future Directions

The currently available data suggests that this compound has potential as an anticancer and anti-inflammatory agent based on in vitro studies. It demonstrates dose-dependent inhibition of breast cancer cell proliferation and targets the cancer stem cell population, which is critical for tumor recurrence and metastasis. However, the complete absence of in vivo studies on this compound is a major limitation in assessing its true therapeutic potential.

Future research should prioritize conducting well-designed in vivo studies to:

  • Evaluate the anticancer efficacy of this compound in relevant animal models (e.g., breast cancer xenografts).

  • Investigate its anti-inflammatory effects in established animal models of inflammation.

  • Determine the pharmacokinetic and pharmacodynamic properties of this compound.

  • Assess the safety and toxicity profile of this compound in living organisms.

References

A Comparative Guide to Coriolic Acid and Other Linoleic Acid Metabolites in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a diverse array of signaling molecules known as oxylipins. These metabolites, generated through various enzymatic and non-enzymatic pathways, are potent regulators of inflammation, often with opposing effects. This guide provides an objective comparison of the inflammatory roles of coriolic acid (13(S)-hydroxy-9Z,11E-octadecadienoic acid or 13(S)-HODE) and other major linoleic acid metabolites, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.

At a Glance: Comparative Effects on Inflammation

The inflammatory potential of linoleic acid metabolites is complex, with different molecules exerting pro-inflammatory, anti-inflammatory, or context-dependent effects. The following table summarizes the key inflammatory actions of this compound and its counterparts.

Metabolite ClassSpecific Metabolite(s)Primary Inflammatory EffectsKey Receptor(s)
Hydroxyoctadecadienoic Acids (HODEs) This compound (13(S)-HODE) Predominantly anti-inflammatory and pro-resolving, but can have pro-inflammatory effects depending on the context.[1]PPARγ (agonist), GPR132 (weak agonist)
9-HODE Predominantly pro-inflammatory.[1]GPR132 (potent agonist), TRPV1
Leukotoxins (EpOMEs) & Diols (DiHOMEs) 9,10-EpOME (Leukotoxin) Pro-toxicant, less active than its diol.-
9,10-DiHOME (Leukotoxin Diol) Potent pro-inflammatory mediator.[2]-
12,13-EpOME Can have both pro- and anti-inflammatory effects.PPARγ
12,13-DiHOME Pro-inflammatory.[2]-

Quantitative Comparison of Inflammatory Activity

Direct comparative studies across all major linoleic acid metabolites are limited. The following tables summarize available quantitative data from various studies to facilitate a cross-comparison of their potencies in relevant assays.

Table 1: Receptor Activation

MetaboliteReceptorAssayResult (EC50/IC50)Cell Type
9-HODE GPR132IP-1 Accumulation~7.5 µMCHO-K1 cells
This compound (13(S)-HODE) GPR132IP-1 AccumulationWeak agonist, ~6-fold less potent than 9-HODECHO-K1 cells
9-HODE TRPV1iCGRP release~300 nMRat trigeminal ganglion neurons
This compound (13(S)-HODE) PPARγReporter AssaySignificant activation at 10-30 µM-
9-HODE PPARγReporter AssayWeaker activation compared to 13-HODE-

Table 2: Effects on Inflammatory Mediator Release

MetaboliteInflammatory MediatorAssayEffectConcentrationCell Type
9-HODE IL-6, IL-8ELISAIncreased releaseNot specifiedHuman keratinocytes
This compound (13(S)-HODE) IL-6, IL-8ELISANo significant effectNot specifiedHuman keratinocytes
9,10-DiHOME TNF-α, IL-6Not specifiedIncreased expression60-90 µMPorcine pulmonary artery endothelial cells[2]
12,13-DiHOME IL-6, TNF-αELISADecreased releaseNot specifiedSplenic cell suspension
12,13-EpOME IL-6, MCP-1Gene ExpressionIncreased expression100 nMRAW 264.7 macrophages

Signaling Pathways in Inflammation

The distinct inflammatory profiles of these metabolites are dictated by the specific receptors they engage and the downstream signaling cascades they activate.

This compound (13(S)-HODE) vs. 9-HODE: A Tale of Two Receptors

The opposing effects of this compound and 9-HODE are largely attributed to their differential affinities for the G-protein coupled receptor GPR132 and the nuclear receptor PPARγ.[1] 9-HODE is a potent agonist of the pro-inflammatory GPR132, while this compound is a much weaker activator.[1] Conversely, this compound is a more potent activator of the generally anti-inflammatory PPARγ.

HODE_Signaling cluster_9HODE 9-HODE Pathway cluster_13HODE This compound (13-HODE) Pathway 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Potent Agonist Ca_mobilization Ca²⁺ Mobilization GPR132->Ca_mobilization cAMP_inhibition cAMP Inhibition GPR132->cAMP_inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Ca_mobilization->Pro_inflammatory_Cytokines cAMP_inhibition->Pro_inflammatory_Cytokines This compound This compound (13-HODE) PPARg PPARγ This compound->PPARg Agonist PPRE PPRE Binding PPARg->PPRE Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes

Differential signaling of 9-HODE and this compound.
Leukotoxin Diols: Pro-Inflammatory Signaling

Leukotoxins (EpOMEs) themselves are considered pro-toxicants, requiring conversion by soluble epoxide hydrolase (sEH) to their more potent diol counterparts (DiHOMEs) to exert their full inflammatory effects.[3] 9,10-DiHOME, for example, is a potent chemoattractant for neutrophils and activates pro-inflammatory transcription factors like NF-κB and AP-1.[2][4]

DiHOME_Signaling Linoleic Acid Linoleic Acid CYP450 Cytochrome P450 Linoleic Acid->CYP450 9,10-EpOME 9,10-EpOME (Leukotoxin) CYP450->9,10-EpOME sEH soluble Epoxide Hydrolase (sEH) 9,10-EpOME->sEH 9,10-DiHOME 9,10-DiHOME (Leukotoxin Diol) sEH->9,10-DiHOME Neutrophil_Chemotaxis Neutrophil Chemotaxis 9,10-DiHOME->Neutrophil_Chemotaxis NFkB_AP1 NF-κB & AP-1 Activation 9,10-DiHOME->NFkB_AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_Genes

Pro-inflammatory cascade of leukotoxin diol.
Epoxy-octadecenoic Acids (EpOMEs): Context-Dependent Inflammation

The role of EpOMEs in inflammation is more nuanced. While their conversion to DiHOMEs is pro-inflammatory, some EpOMEs, such as 12,13-EpOME, can also act as PPARγ agonists, similar to this compound, leading to anti-inflammatory effects. This dual potential highlights the complexity of linoleic acid metabolism in regulating inflammation.

EpOME_Signaling 12,13-EpOME 12,13-EpOME PPARg PPARγ 12,13-EpOME->PPARg Agonist PPRE PPRE Binding PPARg->PPRE Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes

Anti-inflammatory signaling of 12,13-EpOME via PPARγ.

Experimental Protocols

In Vitro Macrophage Inflammatory Assay

This protocol details a common method for assessing the pro- or anti-inflammatory effects of linoleic acid metabolites on cultured macrophages.

Objective: To quantify the effect of test compounds on the production of inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, 9-HODE, etc.) dissolved in a suitable vehicle (e.g., DMSO)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Workflow:

Macrophage_Assay_Workflow Start 1. Cell Seeding: Seed RAW 264.7 cells (1x10^5 cells/well) in 96-well plates. Incubate 24h. Pretreatment 2. Pre-treatment: Treat cells with various concentrations of test compound for 1-2h. Start->Pretreatment Stimulation 3. Stimulation: Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for 24h. Pretreatment->Stimulation Collection 4. Supernatant Collection: Collect cell culture supernatant for analysis. Stimulation->Collection NO_Assay 5. Nitric Oxide (NO) Assay: Measure nitrite accumulation using Griess Reagent. Collection->NO_Assay Cytokine_Assay 6. Cytokine Assay: Measure TNF-α and IL-6 levels using ELISA. Collection->Cytokine_Assay Analysis 7. Data Analysis: Calculate IC50 values and perform statistical analysis. NO_Assay->Analysis Cytokine_Assay->Analysis

Workflow for in vitro macrophage inflammatory assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, 9-HODE) for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Assay: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Determine the concentration of each inflammatory mediator and calculate the half-maximal inhibitory concentration (IC50) for each test compound. Perform statistical analysis to compare the effects of the different metabolites.

In Vivo TPA-Induced Mouse Ear Edema Assay

This protocol outlines a widely used in vivo model to assess the topical anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of topically applied test compounds to reduce ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice.

Materials:

  • Male Swiss Webster mice (or other suitable strain)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle for TPA)

  • Test compounds (this compound, etc.) dissolved in a suitable vehicle (e.g., acetone or ethanol)

  • Indomethacin (positive control)

  • 6 mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Groups: Divide the mice into several groups: a negative control group (vehicle only), a positive control group (TPA + vehicle), a reference drug group (TPA + indomethacin), and experimental groups (TPA + test compound at different doses).

  • Induction of Edema: Apply a solution of TPA in acetone (e.g., 2.5 µg in 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.[5]

  • Treatment: Approximately 30 minutes after TPA application, topically apply the test compound, indomethacin, or vehicle to the right ear.[5]

  • Edema Measurement: After a specific time (e.g., 6 hours), euthanize the mice and cut a 6 mm disc from both the right (treated) and left (control) ears using a biopsy punch.[6]

  • Weight Measurement: Weigh the ear discs immediately. The difference in weight between the right and left ear punches is a measure of the edema.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion

The inflammatory landscape of linoleic acid metabolism is intricate, with its various metabolites exhibiting a spectrum of activities from potently pro-inflammatory to protective and pro-resolving. This compound (13(S)-HODE) generally demonstrates anti-inflammatory properties, primarily through the activation of PPARγ. This stands in stark contrast to its isomer, 9-HODE, which is a potent pro-inflammatory mediator acting through GPR132. The CYP450 pathway adds another layer of complexity, with the pro-toxicant leukotoxins being converted to highly inflammatory diols, while other EpOMEs may exert anti-inflammatory effects. A thorough understanding of the distinct signaling pathways and biological effects of these metabolites is crucial for the development of targeted therapeutic strategies for inflammatory diseases. Further research involving direct, quantitative comparisons of these key metabolites in standardized in vitro and in vivo models will be invaluable in elucidating their precise roles and therapeutic potential.

References

Unveiling the Potential of Coriolic Acid in c-Myc-Driven Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Coriolic acid's efficacy in modulating the c-Myc signaling pathway, benchmarked against other known inhibitors and standard chemotherapeutics. Supported by experimental data, this document provides a comprehensive overview to inform further investigation into this compound as a potential therapeutic agent.

Introduction: Targeting the Elusive Oncogene, c-Myc

The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is implicated in a majority of human cancers. Its role as a transcription factor, orchestrating the expression of a vast network of target genes, makes it a highly attractive, yet challenging, therapeutic target. The c-Myc signaling pathway, when dysregulated, drives tumorigenesis and contributes to therapeutic resistance.

This compound, a naturally occurring fatty acid, has emerged as a promising modulator of the c-Myc pathway. Studies have demonstrated its ability to suppress cancer stem cells by downregulating c-Myc at both the transcriptional and translational levels.[1][2] This guide provides a detailed comparison of this compound with other c-Myc inhibitors and a conventional chemotherapy agent, doxorubicin, to evaluate its potential in the landscape of c-Myc-targeted cancer therapy.

Comparative Analysis of Anti-Cancer Activity

The following tables summarize the in vitro efficacy of this compound and its comparators across various cancer cell lines. The data is presented to facilitate a clear comparison of their anti-proliferative and c-Myc inhibitory effects.

Table 1: Comparison of IC50 Values (µM) for Cell Viability

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)PANC-1 (Pancreas)
This compound ~75-90 (at 200µM after 1 day)[3]~60-80 (at 200µM after 1 day)[3]---
Corosolic Acid *28.50 (48h)[4]20.12 (48h)[4]---
Doxorubicin 1.1 - 8.306[5]0.9 - 6.602[5]>20 (24h)[6]--
10058-F4 ----Decreased viability[7]
MYCi975 -----

Note: Corosolic acid is a structurally similar compound, and its IC50 values are provided for reference. The data for this compound's effect on cell viability is presented as a percentage of viability at a specific concentration and time point, as direct IC50 values were not available in the searched literature.

Table 2: Qualitative and Quantitative Effects on c-Myc Signaling

CompoundEffect on c-Myc mRNAEffect on c-Myc ProteinDownstream Effects
This compound Decreased transcriptional levels[1][2]Decreased translational levels[1][2]Inhibition of mammosphere formation, reduction of CD44high/CD24low cell population[1][2]
10058-F4 Downregulates c-Myc expression[8]Downregulates c-Myc expression[8]Induces G0/G1 cell cycle arrest and apoptosis[8]
MYCi975 Impairs MYC-driven gene expression[9]Promotes MYC degradation[9]Inhibits MYC-dependent cancer cell viability[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTS) Assay

This protocol is for determining the effect of a compound on the viability of cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blotting for c-Myc Protein Expression

This protocol outlines the procedure for quantifying c-Myc protein levels.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against c-Myc (e.g., clone 9E10 or CST #9402) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Expression

This protocol is for measuring the relative expression of c-Myc mRNA.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for human c-Myc.[12][13]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Determine the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells.

  • Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

  • Culture Medium: Culture the cells in a serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

  • Compound Treatment: Add the test compound (e.g., this compound) to the culture medium at the desired concentration.

  • Incubation: Incubate the plates for 5-10 days without disturbance.

  • Mammosphere Counting: Count the number of mammospheres (spheres > 50 µm in diameter) formed in each well using a microscope.

  • Analysis: Calculate the mammosphere formation efficiency (MFE) as the percentage of cells that formed mammospheres.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the c-Myc signaling pathway and the experimental workflows described in this guide.

c_Myc_Signaling_Pathway GF Growth Factors (e.g., EGF, Wnt) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK WntR Wnt Receptor GF->WntR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Beta_Catenin β-Catenin Pathway WntR->Beta_Catenin c_Myc_Gene c-Myc Gene RAS_RAF_MEK_ERK->c_Myc_Gene Upregulation c_Myc_Protein c-Myc Protein PI3K_AKT_mTOR->c_Myc_Protein Stabilization Beta_Catenin->c_Myc_Gene Upregulation c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA Transcription c_Myc_mRNA->c_Myc_Protein Translation c_Myc_MAX c-Myc/MAX Heterodimer c_Myc_Protein->c_Myc_MAX MAX MAX MAX->c_Myc_MAX E_Box E-Box (DNA) c_Myc_MAX->E_Box Binding Target_Genes Target Gene Expression E_Box->Target_Genes Regulation Proliferation Cell Proliferation Target_Genes->Proliferation Growth Cell Growth Target_Genes->Growth Apoptosis Apoptosis Target_Genes->Apoptosis Coriolic_Acid This compound Coriolic_Acid->c_Myc_Gene Inhibition Coriolic_Acid->c_Myc_mRNA Inhibition Other_Inhibitors 10058-F4, MYCi975 Other_Inhibitors->c_Myc_MAX Disruption Experimental_Workflow Start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treatment with: - this compound - Comparators - Vehicle Control Start->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Western Western Blot (c-Myc Protein) Treatment->Western qPCR qPCR (c-Myc mRNA) Treatment->qPCR Mammosphere Mammosphere Assay Treatment->Mammosphere Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis Mammosphere->Data_Analysis

References

A Comparative Analysis of Coriolic Acid and Corosolic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of Coriolic acid and corosolic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of their therapeutic potential.

Introduction

This compound, a monohydroxy polyunsaturated fatty acid, and corosolic acid, a pentacyclic triterpenoid, are two naturally occurring compounds that have garnered significant interest in the scientific community for their diverse biological activities. While both exhibit promising anticancer and anti-inflammatory properties, they operate through distinct molecular mechanisms. This guide offers a comparative analysis of their bioactivities, supported by quantitative data from experimental studies, to aid researchers in evaluating their potential as therapeutic agents.

Quantitative Bioactivity Data

To facilitate a direct comparison of the efficacy of this compound and corosolic acid, the following tables summarize their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various in vitro assays.

Anticancer Activity (Cytotoxicity)
Compound Cell Line IC50 (µM)
This compoundMDA-MB-231 (Human Breast Cancer)289.3[1]
MCF-7 (Human Breast Cancer)386.9[1]
Corosolic AcidMDA-MB-231 (Human Breast Cancer)20.12 (after 48 hours)
MCF-7 (Human Breast Cancer)28.50 (after 48 hours)
SNU-601 (Human Gastric Cancer)16.9 ± 2.9
Anti-Inflammatory and Other Bioactivities
Compound Bioactivity Assay/Target IC50/EC50 (µM)
Corosolic AcidAnti-inflammatoryNF-κB Activation InhibitionNot explicitly quantified in the provided results.
Corosolic AcidMetabolic RegulationAMPK ActivationEC50 not explicitly quantified in the provided results, but its ability to activate AMPK is documented.[2][3][4][5][6]
This compoundMetabolic RegulationPPARγ AgonistEC50 not explicitly quantified in the provided results, but it is described as an endogenous ligand and activator.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and corosolic acid stem from their modulation of different cellular signaling pathways.

This compound: c-Myc Downregulation and PPARγ Agonism

This compound primarily exerts its anticancer effects, particularly against breast cancer stem cells, by downregulating the proto-oncogene c-Myc. c-Myc is a critical transcription factor involved in cell proliferation, growth, and metabolism. By reducing c-Myc expression, this compound inhibits cancer cell proliferation and induces apoptosis.

Furthermore, this compound is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a key role in regulating lipid metabolism and insulin sensitivity.

Coriolic_Acid_Pathway This compound This compound c-Myc c-Myc This compound->c-Myc downregulates PPARγ PPARγ This compound->PPARγ activates Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation promotes Apoptosis Apoptosis c-Myc->Apoptosis inhibits Gene Transcription Gene Transcription PPARγ->Gene Transcription induces Metabolic Regulation Metabolic Regulation Gene Transcription->Metabolic Regulation

This compound Signaling Pathways
Corosolic Acid: A Multi-Target Approach

Corosolic acid exhibits a broader range of bioactivities by modulating multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. In terms of its anticancer and metabolic effects, corosolic acid is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][4][5][6] Activation of AMPK can lead to the inhibition of cancer cell growth and improved insulin sensitivity.

Corosolic_Acid_Pathway Corosolic Acid Corosolic Acid NF-κB NF-κB Corosolic Acid->NF-κB inhibits AMPK AMPK Corosolic Acid->AMPK activates Inflammation Inflammation NF-κB->Inflammation promotes Cell Growth Cell Growth AMPK->Cell Growth inhibits Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation promotes

Corosolic Acid Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and corosolic acid stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or corosolic acid and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for c-Myc Downregulation

This protocol is used to determine the effect of this compound on the protein expression of c-Myc.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against c-Myc

  • Secondary HRP-conjugated antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensity relative to a loading control (e.g., β-actin).

AMPK Phosphorylation Assay

This assay is used to assess the activation of AMPK by corosolic acid. Activation is typically measured by the phosphorylation of AMPK at Threonine 172.

Materials:

  • Cell lines or tissue extracts

  • Corosolic acid

  • Lysis buffer with phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK

  • Secondary HRP-conjugated antibodies

  • Other reagents and equipment for Western blotting as described above.

Procedure:

  • Treat cells or tissues with corosolic acid for the desired time.

  • Prepare cell or tissue lysates using a lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting as described above, using primary antibodies specific for p-AMPK and total AMPK.

  • The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.

Conclusion

This compound and corosolic acid are both promising natural compounds with significant bioactivities. This compound demonstrates potent anticancer effects, particularly against breast cancer stem cells, through the specific downregulation of c-Myc. Corosolic acid exhibits a wider range of biological effects, including anti-inflammatory, anticancer, and anti-diabetic properties, by modulating multiple signaling pathways such as NF-κB and AMPK.

The quantitative data presented in this guide highlights the comparable, and in some cases more potent, anticancer activity of corosolic acid against breast cancer cell lines when compared to this compound at a 48-hour time point. However, the distinct mechanisms of action suggest that these compounds may be suited for different therapeutic applications. Further research, particularly in vivo studies and the determination of EC50 values for AMPK activation by corosolic acid and PPARγ agonism by this compound, is warranted to fully elucidate their therapeutic potential. This comparative analysis provides a valuable resource for researchers to inform future studies and guide the development of novel therapeutic strategies based on these natural compounds.

References

Coriolic Acid: A Comparative Analysis of its Anti-Cancer Stem Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer stem cell (CSC) activity of Coriolic acid with other relevant compounds, namely Corosolic acid and the conventional chemotherapeutic agent Doxorubicin. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent targeting the self-renewal and survival of cancer stem cells.

Comparative Efficacy Against Cancer Stem Cells

This compound, a naturally occurring fatty acid, has demonstrated promising activity against breast cancer stem cells (BCSCs).[1][2] Its efficacy, along with that of Corosolic acid and Doxorubicin, is summarized below based on key in vitro assays that assess cancer stem cell properties.

Inhibition of Cancer Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, Corosolic acid, and Doxorubicin in various cancer cell lines. It is important to note that the experimental conditions, such as cell line and exposure time, vary between studies.

CompoundCell LineIC50 ValueExposure TimeCitation
This compound MDA-MB-231 (Breast Cancer)289.3 µM24 h[2]
MCF-7 (Breast Cancer)386.9 µM24 h[2]
Corosolic acid MDA-MB-231 (Breast Cancer)20.12 µM48 h[3]
MCF-7 (Breast Cancer)28.50 µM48 h[3]
HCT116 (Colorectal Cancer)24 µM24 h[4]
Huh7 (Hepatocellular Carcinoma)50 µM24 h[5]
Doxorubicin MDA-MB-231 (Dox-resistant)14.3 µM72 h[6]
MDA-MB-231 (Parental)6.5 µM72 h[6]
HTh74 (Anaplastic Thyroid Cancer)1.80 µg/ml48 h[7]
C643 (Anaplastic Thyroid Cancer)0.89 µg/ml48 h[7]
SW1736 (Anaplastic Thyroid Cancer)0.61 µg/ml48 h[7]
Effects on Cancer Stem Cell Properties

The following table summarizes the qualitative and quantitative effects of each compound on key characteristics of cancer stem cells, such as sphere formation and the expression of specific CSC markers.

CompoundAssayEffectQuantitative DataCitation
This compound Mammosphere FormationInhibition-[1]
CD44high/CD24low PopulationReductionDecreased from 94.0% to 66.3% in MDA-MB-231 cells with 200 µM this compound.[2]
CSC Marker Gene ExpressionInhibitionReduced expression of Nanog, CD44, c-myc, and Oct4 in mammospheres.[2]
Corosolic acid Sphere FormationInhibitionDose-dependently inhibited sphere formation in GBM8401-derived CSCs.
CSC Marker Gene ExpressionInhibitionDownregulated Nestin, OCT4, and CD133 in GBM8401-derived CSCs.
Doxorubicin Mammosphere FormationEnrichment of resistant cellsIncreased mammosphere-forming efficiency in doxorubicin-resistant MDA-MB-231 cells.[8]
CSC PopulationEnrichmentProlonged exposure to low concentrations of doxorubicin enriches for CSC-like populations.[8]

Signaling Pathways and Mechanisms of Action

This compound: Targeting the c-Myc Pathway

This compound has been shown to suppress breast cancer stem cells by downregulating the c-Myc signaling pathway.[1][9] c-Myc is a proto-oncogene that plays a critical role in the survival and self-renewal of cancer stem cells. By reducing both the transcriptional and translational levels of c-Myc, this compound inhibits key CSC functions.[1]

Coriolic_Acid_Pathway This compound This compound c-Myc Gene c-Myc Gene This compound->c-Myc Gene Inhibits Transcription c-Myc Protein c-Myc Protein c-Myc Gene->c-Myc Protein Translation CSC Survival & Self-Renewal CSC Survival & Self-Renewal c-Myc Protein->CSC Survival & Self-Renewal Promotes

This compound's inhibition of c-Myc signaling.

Corosolic Acid and Doxorubicin Resistance: The Role of STAT3

Corosolic acid has been identified as an inhibitor of the STAT3 signaling pathway.[10][11][12] STAT3 is a transcription factor that is often constitutively activated in cancer stem cells and is associated with chemoresistance.[13] Interestingly, resistance to Doxorubicin in triple-negative breast cancer cells has been linked to a STAT3/Oct-4/c-Myc signaling circuit, which promotes the enrichment of cancer stem cells.[14][15][16]

STAT3_Pathway cluster_dox Doxorubicin Resistance cluster_coro Corosolic Acid Action Doxorubicin Doxorubicin p-STAT3 p-STAT3 Doxorubicin->p-STAT3 Induces Oct-4 & c-Myc Oct-4 & c-Myc p-STAT3->Oct-4 & c-Myc Upregulates CSC Enrichment CSC Enrichment Oct-4 & c-Myc->CSC Enrichment Promotes Corosolic acid Corosolic acid p-STAT3_2 p-STAT3 Corosolic acid->p-STAT3_2 Inhibits

STAT3 signaling in Doxorubicin resistance and its inhibition by Corosolic acid.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the anti-cancer stem cell effects of these compounds.

Mammosphere Formation Assay

This assay is a gold standard for assessing the self-renewal capacity of cancer stem cells in vitro.[17][18][19][20]

Workflow:

Mammosphere_Workflow step1 Step 1: Cell Preparation Single-cell suspension from adherent culture step2 Step 2: Seeding Seed at low density in ultra-low attachment plates with serum-free media step1->step2 step3 Step 3: Treatment Add this compound, Corosolic acid, or Doxorubicin at desired concentrations step2->step3 step4 Step 4: Incubation Incubate for 5-10 days to allow mammosphere formation step3->step4 step5 Step 5: Analysis Count and measure the size of mammospheres step4->step5

Experimental workflow for the mammosphere formation assay.

Detailed Protocol:

  • Cell Culture: Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) in their recommended complete media.

  • Single-Cell Suspension: Prepare a single-cell suspension by trypsinizing the adherent cells. Ensure clumps are dissociated by gentle pipetting or passing through a cell strainer.

  • Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates. Use a serum-free medium supplemented with B27, EGF, and bFGF.

  • Treatment: Add the test compounds (this compound, Corosolic acid, or Doxorubicin) at various concentrations to the culture medium. Include a vehicle control.

  • Incubation: Incubate the plates for 5-10 days in a humidified incubator at 37°C and 5% CO2.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well using an inverted microscope. The sphere-forming efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.

Flow Cytometry for CD44/CD24 Analysis

This method is used to identify and quantify the breast cancer stem cell population, which is often characterized by a CD44high/CD24low phenotype.[2]

Detailed Protocol:

  • Cell Preparation: Harvest cells from mammosphere cultures or adherent cultures and prepare a single-cell suspension.

  • Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CD44 and CD24 for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with PBS or a suitable buffer to remove unbound antibodies.

  • Analysis: Resuspend the cells in a buffer and analyze them using a flow cytometer. Gate on the live cell population and then quantify the percentage of cells in the CD44high/CD24low quadrant.

Western Blotting for c-Myc and p-STAT3

This technique is used to measure the protein levels of c-Myc and the phosphorylated (activated) form of STAT3.[21]

Detailed Protocol:

  • Protein Extraction: Lyse the cells treated with the test compounds to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for c-Myc, phospho-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control.

Conclusion

The presented data suggests that this compound is a promising natural compound with anti-cancer stem cell activity, particularly against breast cancer stem cells, through the targeted inhibition of the c-Myc pathway. In comparison, Corosolic acid also demonstrates anti-CSC properties, primarily by inhibiting the STAT3 signaling pathway. Doxorubicin, a conventional chemotherapeutic, can paradoxically lead to the enrichment of chemoresistant cancer stem cells, a process that involves the activation of a STAT3/Oct-4/c-Myc signaling circuit. This comparative analysis highlights the potential of targeting specific signaling pathways, such as those involving c-Myc and STAT3, as a more effective strategy for eradicating cancer stem cells and overcoming chemoresistance. Further investigation into the efficacy and safety of this compound in preclinical and clinical settings is warranted.

References

A Comparative Guide to the In Vivo Therapeutic Potential of Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction: Coriolic Acid vs. Corosolic Acid

When exploring the therapeutic potential of this compound, it is crucial to distinguish it from a similarly named compound, Corosolic acid. (S)-Coriolic acid is a naturally occurring fatty acid, while Corosolic acid is a pentacyclic triterpenoid. A review of the scientific literature reveals a significant lack of in vivo studies on (S)-Coriolic acid, creating a notable research gap.[1] In contrast, Corosolic acid has been the subject of numerous in vivo studies, demonstrating a wide range of therapeutic effects.[2][3][4] This guide will first summarize the potent in vitro findings for (S)-Coriolic acid and outline proposed in vivo experimental designs, followed by a comparative overview of the established in vivo data for Corosolic acid to provide a broader context for researchers.

Part 1: (S)-Coriolic Acid - In Vitro Efficacy and a Call for In Vivo Research

(S)-Coriolic acid has demonstrated significant promise in preclinical, in vitro settings, particularly in the field of oncology.[1] Its primary therapeutic potential has been identified in its ability to target and suppress breast cancer stem cells (BCSCs).[5]

Quantitative Data: In Vitro Anti-Cancer Activity
Biological ActivityCell LineIC50 Value (µM)Key FindingsReference
CytotoxicityMDA-MB-231 (Human Breast Cancer)289.3Inhibits viability of breast cancer cells.[5]
CytotoxicityMCF-7 (Human Breast Cancer)386.9Inhibits viability of breast cancer cells.[5]
BCSC Population ReductionMDA-MB-231200 µMDecreased the CD44high/CD24low BCSC population from 94.0% to 66.3%.
Apoptosis InductionMDA-MB-231 Mammospheres150 µMIncreased late apoptosis in BCSCs from 5.7% to 39.6%.
Mammosphere FormationMDA-MB-231, MCF-7Not specifiedInhibition of mammosphere formation, a characteristic of cancer stem cells.[5]
Key Signaling Pathway: c-Myc Inhibition

The primary mechanism behind the anti-cancer activity of (S)-Coriolic acid is the downregulation of the proto-oncogene c-Myc.[5] c-Myc is a critical transcription factor for the survival and self-renewal of cancer stem cells. By suppressing both the transcriptional and translational levels of the c-Myc gene, (S)-Coriolic acid inhibits the malignant phenotype of BCSCs.[5]

G coriolic_acid (S)-Coriolic Acid c_myc c-Myc Gene (Transcription & Translation) coriolic_acid->c_myc Inhibits csc_survival Cancer Stem Cell Survival & Self-Renewal c_myc->csc_survival Promotes apoptosis Apoptosis c_myc->apoptosis Inhibits

(S)-Coriolic Acid inhibits the c-Myc pathway.
Proposed In Vivo Experimental Protocols for (S)-Coriolic Acid

The promising in vitro results warrant further investigation in established in vivo models.[6] The following protocols are proposed as a framework for future research.

1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model [6]

  • Objective: To evaluate the acute anti-inflammatory effects of (S)-Coriolic acid.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Grouping (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl Cellulose)

    • (S)-Coriolic acid (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer (S)-Coriolic acid or controls orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-injection.

  • Primary Endpoint: Percentage inhibition of edema compared to the vehicle control group.

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis acclimatization Acclimatize Animals (1 week) grouping Group Animals (Vehicle, this compound, Positive Control) acclimatization->grouping dosing Administer Compound (p.o.) grouping->dosing induction Inject Carrageenan (Sub-plantar) dosing->induction 1 hr prior measurement Measure Paw Volume (0, 1, 2, 3, 4 hrs) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Workflow for in vivo anti-inflammatory assay.

2. Anti-Cancer Activity: Xenograft Tumor Model

  • Objective: To assess the in vivo anti-tumor efficacy of (S)-Coriolic acid.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude).

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of each mouse.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Administer (S)-Coriolic acid (various doses, e.g., i.p. or p.o.) and vehicle control daily or on a set schedule.

  • Primary Endpoints:

    • Tumor volume, measured with calipers every 2-3 days.

    • Final tumor weight at the end of the study.

    • Assessment of metastasis to other organs (e.g., lungs, liver).

  • Secondary Endpoints:

    • Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Analysis of c-Myc expression in tumor tissue.

Part 2: Corosolic Acid - A Well-Studied Comparative Compound

Corosolic acid has been extensively studied in vivo, demonstrating a broad range of therapeutic activities, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.[2][7][8]

Quantitative Data: In Vivo Therapeutic Potential of Corosolic Acid

Table 1: Anti-Inflammatory and Anti-Cancer Effects

Therapeutic AreaAnimal ModelDosing RegimenKey FindingsReference
Anti-inflammatory TPA-induced inflammation in mice0.09–0.3 mg per earMarked anti-inflammatory effect.[2]
Anti-inflammatory Cecal Ligation and Puncture (CLP) sepsis model in miceNot specifiedDecreased mortality by 50% and reduced serum IL-1β levels.[9]
Anti-cancer Murine sarcoma model17.5 mg/kg, p.o., 2 times/week for 21 daysSignificantly suppressed subcutaneous tumor development and lung metastasis.[2]
Anti-cancer Murine osteosarcoma model17.5 mg/kg/day, p.o., for 7 daysSignificantly suppressed subcutaneous tumor development and pulmonary metastasis.[2]
Anti-cancer Hepatocellular Carcinoma (Huh7) xenograft in NOD/SCID mice5 mg/kg/day, i.p., for 21 daysReduced tumor volume by ~90% and tumor mass by 85%.[10]

Table 2: Anti-Diabetic and Neuroprotective Effects

Therapeutic AreaAnimal ModelDosing RegimenKey FindingsReference
Anti-diabetic KK-Ay diabetic mice2 mg/kg, single oral doseReduced blood glucose levels after 4 hours and for up to 2 weeks; lowered plasma insulin.[11]
Anti-diabetic KK-Ay diabetic mice with high cholesterol diet0.023% in diet for 10 weeksInhibited mean blood cholesterol by 32% and liver cholesterol by 46%.[12]
Neuroprotective Cerebral Ischemia-Reperfusion (I/R) in Sprague-Dawley ratsNot specifiedSignificantly reduced brain water content, infarct volume, and neurological scores.[8][13]
Experimental Protocol Example: Neuroprotection in Cerebral I/R Injury Model[8][13]
  • Objective: To investigate the neuroprotective effects of Corosolic acid.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • Induce cerebral ischemia by transiently occluding the posterior cerebral artery for 2 hours.

    • Administer Corosolic acid at the time of reperfusion.

    • Continue treatment for a specified period.

  • Endpoints (measured after 20 hours of reperfusion):

    • Neurological Deficit Score: Assess motor and sensory function.

    • Infarct Volume: Measured by TTC staining.

    • Brain Water Content: To assess cerebral edema.

    • Inflammatory Markers: Measure levels of TNF-α, IL-1β, IL-6, and IL-10 in brain tissue and serum using ELISA.

    • Oxidative Stress Markers: Measure levels of NO, COX-2, and PGE2.

Key Signaling Pathway: Multi-Target Effects of Corosolic Acid

Corosolic acid exerts its diverse effects by modulating multiple signaling pathways.[2][7] In cancer, it can inhibit angiogenesis by targeting the VEGFR2/Src/FAK pathway.[10] In inflammation and metabolic syndrome, it has been shown to downregulate the NF-κB pathway and inhibit IRAK-1 phosphorylation.[2][9]

G cluster_0 Anti-Angiogenic Effects cluster_1 Anti-Inflammatory Effects corosolic_acid Corosolic Acid vegfr2 VEGFR2 Kinase corosolic_acid->vegfr2 Inhibits irak1 IRAK-1 Phosphorylation corosolic_acid->irak1 Inhibits src_fak Src/FAK Pathway vegfr2->src_fak Activates migration Cell Migration & Angiogenesis src_fak->migration Promotes nfkb NF-κB Pathway irak1->nfkb Activates cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nfkb->cytokines Promotes

Multi-target signaling pathways of Corosolic Acid.

Conclusion and Future Directions

The available scientific evidence strongly supports the potent in vitro anti-cancer activity of (S)-Coriolic acid, particularly against breast cancer stem cells, through the inhibition of the c-Myc signaling pathway.[1] However, the absence of in vivo data presents a major hurdle in its development as a therapeutic agent. Future research should prioritize well-designed in vivo studies in animal models, such as those proposed in this guide, to investigate the anti-tumor and anti-inflammatory effects of (S)-Coriolic acid, determine its optimal dosage and administration route, and assess its safety profile.

In contrast, Corosolic acid has a well-documented profile of in vivo efficacy across multiple therapeutic areas, including cancer, inflammation, diabetes, and neuroprotection.[2][3][4] The extensive research on Corosolic acid can serve as a valuable reference for designing future studies on (S)-Coriolic acid, helping to bridge the current knowledge gap and fully elucidate the therapeutic potential of this promising natural compound.

References

Validating Coriolic Acid's Role as a PPARγ Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Coriolic acid's performance as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist against the well-established synthetic agonist, Rosiglitazone. We present available data, detailed experimental protocols for validation, and visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction to PPARγ and its Agonists

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[1] Its activation modulates the expression of numerous target genes, making it a significant therapeutic target for metabolic disorders like type 2 diabetes.[2] PPARγ agonists are compounds that bind to and activate this receptor. These can be broadly categorized into endogenous ligands, such as fatty acids and their derivatives, and synthetic agonists, like the thiazolidinedione (TZD) class of drugs, which includes Rosiglitazone.[1]

(S)-Coriolic acid, a metabolite of linoleic acid, has been identified as an endogenous ligand for PPARγ.[3] In contrast, Rosiglitazone is a potent, synthetic full agonist widely used in research and previously in clinical practice.[4] Understanding the comparative efficacy and mechanism of action of endogenous versus synthetic agonists is critical for developing novel therapeutics with improved safety and efficacy profiles.

Quantitative Data Comparison

While (S)-Coriolic acid is recognized as an endogenous PPARγ ligand, specific quantitative data on its binding affinity and activation potency are not widely reported in public literature.[5] The following tables summarize the available information and provide a direct comparison with Rosiglitazone, which serves as a benchmark for a potent, full PPARγ agonist.

Table 1: Ligand Binding Affinity for PPARγ

CompoundTypeIC50KiReference
(S)-Coriolic Acid Endogenous LigandData not specifically reportedData not specifically reported[5]
Rosiglitazone Synthetic Full Agonist~30-50 nM (assay dependent)~40 nM[6]

Table 2: PPARγ Transactivation Potency

CompoundTypeEC50Maximal ActivationReference
(S)-Coriolic Acid Endogenous ActivatorData not specifically reportedDescribed as an activator[5]
Rosiglitazone Synthetic Full Agonist~30-100 nM (cell-based assays)High (Full Agonist)[4][6]

Experimental Protocols for Validation

To validate and quantify the PPARγ agonist activity of a test compound like this compound, a series of in vitro assays are typically employed. Rosiglitazone is consistently used as a positive control in these experiments.

Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).

Principle: The assay measures the displacement of a fluorescently labeled PPARγ ligand (tracer) by a test compound. Binding of the tracer to a GST-tagged PPARγ-LBD, which is in proximity to a terbium-labeled anti-GST antibody, results in a high FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Prepare a reaction mixture containing the human PPARγ-LBD, a fluorescently labeled PPARγ agonist (tracer), and a terbium-labeled anti-GST antibody in an appropriate assay buffer.

  • Add serial dilutions of the test compound (e.g., this compound) or the positive control (Rosiglitazone) to the reaction mixture in a 96- or 384-well plate.

  • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measure the FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

  • Calculate the percentage of inhibition of tracer binding for each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate PPARγ and induce the transcription of a reporter gene.

Principle: Mammalian cells are co-transfected with an expression vector for PPARγ and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

  • Seed a suitable mammalian cell line (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound), the positive control (Rosiglitazone), or a vehicle control (e.g., DMSO).

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation relative to the vehicle control.

  • Plot the fold activation against the log concentration of the compound to determine the EC50 value and the maximal activation level.[2]

Adipocyte Differentiation Assay

This functional assay assesses the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes.

Principle: PPARγ is a master regulator of adipogenesis. Its activation in preadipocyte cell lines (e.g., 3T3-L1) triggers a cascade of gene expression leading to the accumulation of lipid droplets and the expression of adipocyte-specific markers.

Methodology:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX.

  • After 2-3 days, switch to a maintenance medium containing insulin and the test compound (this compound) or positive control (Rosiglitazone) at various concentrations.

  • Replenish the medium every 2-3 days for a total of 8-10 days.

  • Assess adipocyte differentiation by:

    • Oil Red O Staining: Stain the cells with Oil Red O to visualize the accumulation of lipid droplets. The stain can be extracted and quantified spectrophotometrically.[7]

    • Gene Expression Analysis: Measure the mRNA levels of adipocyte-specific genes (e.g., Fabp4/aP2, Adipoq, Cd36) using quantitative real-time PCR (qPCR).[2]

Visualizing the Pathways and Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

PPAR_Signaling_Pathway Ligand PPARγ Agonist (e.g., this compound, Rosiglitazone) PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (PPAR Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Coactivators Coactivators Coactivators->Complex Recruited Biological_Effects Biological Effects (Adipogenesis, Glucose Uptake, Lipid Metabolism) Gene_Expression->Biological_Effects Leads to Agonist_Validation_Workflow Start Test Compound (e.g., this compound) Binding_Assay Ligand Binding Assay (e.g., TR-FRET) Start->Binding_Assay Transactivation_Assay Transactivation Assay (Luciferase Reporter) Start->Transactivation_Assay Binding_Result Determine Binding Affinity (IC50) Binding_Assay->Binding_Result Activation_Result Determine Potency & Efficacy (EC50, Max Activation) Transactivation_Assay->Activation_Result Functional_Assay Functional Assay (Adipocyte Differentiation) Functional_Result Assess Biological Effect (Lipid Accumulation, Gene Expression) Functional_Assay->Functional_Result Conclusion Validate as PPARγ Agonist Binding_Result->Conclusion Activation_Result->Functional_Assay Activation_Result->Conclusion Functional_Result->Conclusion Agonist_Classification PPARg_Agonists PPARγ Agonists Endogenous Endogenous Ligands Synthetic Synthetic Agonists Coriolic_Acid This compound Endogenous->Coriolic_Acid Rosiglitazone Rosiglitazone (Thiazolidinedione) Synthetic->Rosiglitazone

References

Coriolic Acid: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coriolic acid, a naturally occurring fatty acid, has garnered significant interest in oncological research for its potential as a selective anticancer agent. This guide provides a comprehensive comparison of the cytotoxic effects of this compound on various cancer cell lines versus normal or non-cancerous cells. The data presented herein is collated from multiple in vitro studies to offer an objective overview for researchers, scientists, and professionals in drug development. The primary focus is on the differential sensitivity of cancer cells to this compound, its underlying mechanisms of action, and the experimental protocols used to ascertain these effects.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following tables summarize the IC50 values and apoptosis induction observed in various cancer cell lines upon treatment with this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-231Human Breast Cancer24289.3[1][2]
MCF-7Human Breast Cancer24386.9[1][2]

Note: One study also investigated the effect of this compound on the non-cancerous human embryonic kidney cell line HEK-293 and found it to be less sensitive than the tested cancer cell lines.[3] Another study on pancreatic cancer noted that this compound inhibited cancer cell viability in a dose-dependent manner but had no significant effect on human normal pancreatic ductal epithelial cells (HPDE6C7).[4] This suggests a degree of selectivity of this compound for cancer cells.

Table 2: Apoptosis Induction by this compound in Cancer Cells

Cell LineCancer TypeConcentration (µM)EffectReference
MDA-MB-231 (Mammospheres)Human Breast Cancer150Increased late apoptosis from 5.7% to 39.6%[1][2]

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells, particularly breast cancer stem cells (BCSCs), primarily through the downregulation of the c-Myc proto-oncogene.[1][2][5] c-Myc is a critical transcription factor that regulates cell proliferation, growth, and metabolism.[1] By inhibiting c-Myc at both the transcriptional and translational levels, this compound triggers a cascade of downstream events that collectively suppress the malignant phenotype.[2][5]

Key downstream effects of c-Myc inhibition by this compound include:

  • Induction of Apoptosis: The suppression of pro-survival signals mediated by c-Myc leads to programmed cell death in cancer cells.[1][5]

  • Inhibition of Cancer Stem Cell (CSC) Properties: this compound has been shown to reduce the population of cells with the BCSC surface marker phenotype CD44high/CD24low.[2][6] It also inhibits the formation of mammospheres, which is a key characteristic of CSC self-renewal.[1][2][5]

  • Downregulation of Stemness Genes: The expression of key genes associated with stemness, such as Nanog and Oct4, is also decreased following treatment with this compound.[1][2]

G cluster_0 cluster_1 This compound This compound c-Myc Gene c-Myc Gene This compound->c-Myc Gene Inhibits Transcription c-Myc Protein c-Myc Protein This compound->c-Myc Protein Inhibits Translation c-Myc Gene->c-Myc Protein Translation Nanog, Oct4, CD44 Stemness Genes (Nanog, Oct4, CD44) c-Myc Protein->Nanog, Oct4, CD44 Activates Apoptosis Apoptosis c-Myc Protein->Apoptosis Inhibits BCSC Proliferation & Self-Renewal BCSC Proliferation & Self-Renewal Nanog, Oct4, CD44->BCSC Proliferation & Self-Renewal Promotes

Caption: this compound's Inhibition of the c-Myc Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (or other test compound)

  • MTT solution (typically 5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., SDS-HCl, acidified isopropanol)[9][10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7][8]

  • Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined from a dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

  • Flow cytometer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Induce apoptosis in your target cells by treating them with this compound for the desired time and concentration. Include an untreated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes.[9]

  • Washing: Wash the cells once with cold PBS and centrifuge again.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12][13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][13]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 Cell Culture Culture Cancer & Normal Cell Lines Treatment Treat with this compound (Varying Concentrations) Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Annexin V Assay Annexin V Assay Treatment->Annexin V Assay Western Blot Western Blot Treatment->Western Blot Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Rate Apoptosis Rate Annexin V Assay->Apoptosis Rate Protein Expression\n(e.g., c-Myc) Protein Expression (e.g., c-Myc) Western Blot->Protein Expression\n(e.g., c-Myc)

Caption: Experimental workflow for evaluating this compound's cytotoxicity.

Conclusion

The available data indicates that this compound exhibits a preferential cytotoxic effect against cancer cells, particularly breast cancer cell lines, while showing lesser to no significant impact on the normal cells evaluated in the cited studies.[3][4] The primary mechanism of action appears to be the targeted inhibition of the c-Myc signaling pathway, leading to the induction of apoptosis and the suppression of cancer stem cell characteristics.[1][2][5] This selective cytotoxicity positions this compound as a promising candidate for further investigation in the development of targeted anticancer therapies. The standardized protocols provided in this guide offer a framework for the continued and reproducible evaluation of this compound and other potential therapeutic compounds.

References

Cross-Validation of HPLC and GC-MS for Coriolic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of Coriolic acid purity is paramount for ensuring the reliability of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques employed for this purpose.[1] This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate technique for specific research needs and to outline a cross-validation workflow for comprehensive purity assessment.

Methodological Comparison: HPLC vs. GC-MS

While both HPLC and GC-MS are powerful techniques for purity analysis, they operate on different principles and present distinct advantages and disadvantages for the analysis of this compound. HPLC is well-suited for analyzing the intact, non-volatile this compound molecule.[1] In contrast, GC-MS typically requires a derivatization step to convert the non-volatile fatty acid into a more volatile form, commonly a fatty acid methyl ester (FAME), for analysis.[1][2]

The choice between the two often depends on the specific analytical goal. HPLC, particularly chiral HPLC, is the most direct method for determining the enantiomeric purity of (S)-Coriolic acid.[1][3] GC-MS, with its high sensitivity and extensive spectral libraries, is excellent for identifying and quantifying volatile impurities.[2] For a comprehensive purity profile, cross-validation using both techniques is the most robust approach.[4]

Data Presentation: Performance Parameters

The following table summarizes key validation parameters for both HPLC and GC-MS, providing a quantitative comparison of their performance in the analysis of fatty acids like this compound.

Validation ParameterHPLCGC-MSKey Considerations
Precision (RSD%) ≤ 5.88% (often slightly better than GC)[4][5]≤ 5.88%[4][5]Both methods demonstrate good precision.
Recovery (%) ≥ 82.31%[4][5]≥ 82.31%[4][5]Comparable recovery rates are achievable with optimized extraction.
Linearity (r²) > 0.99[4]> 0.99[4]Both techniques exhibit excellent linearity over a defined concentration range.
Isomer Separation Superior for separation of cis/trans and positional isomers.[4]Can be challenging for cis/trans and positional isomers.[4]A significant advantage of HPLC for detailed fatty acid profiling.
Derivatization Not required for the native molecule.Required (typically to FAME).[1][2]HPLC offers a simpler workflow for the primary analyte.

Experimental Protocols

HPLC Method for this compound Purity

This protocol is designed for the analysis of this compound purity using reverse-phase HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.[3]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 235 nm (for conjugated dienes).[7]

  • Injection Volume: 10 µL.[3]

3. Data Analysis:

  • Identify the this compound peak by comparing the retention time with a certified reference standard.

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Method for this compound Purity

This protocol describes the analysis of this compound purity after derivatization to its fatty acid methyl ester (FAME).

1. Derivatization to FAME:

  • Dissolve a known amount of the this compound sample in toluene.[1]

  • Add a methylating agent such as 2% methanolic sulfuric acid or BF₃-methanol.[1]

  • Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.[1]

  • After cooling, add water and extract the FAME into hexane.[1]

  • The hexane layer is collected and may be dried over anhydrous sodium sulfate before analysis.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, ramp at 15 °C/min to 180 °C, then ramp at 5 °C/min to 250 °C and hold for 3 minutes.[9]

  • Injector Temperature: 250 °C.[1]

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[1][10]

3. Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a reference standard.

  • Purity is calculated based on the relative peak area of the FAME of this compound.

Cross-Validation Workflow

A robust cross-validation workflow ensures the highest confidence in the purity assessment of this compound. The following diagram illustrates the logical relationship between the two analytical techniques for a comprehensive evaluation.

CrossValidationWorkflow Cross-Validation Workflow for this compound Purity cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Final Assessment Sample This compound Sample HPLC_Prep Direct Dissolution in Mobile Phase Sample->HPLC_Prep GCMS_Deriv Derivatization to FAME Sample->GCMS_Deriv HPLC_Analysis RP-HPLC-UV Analysis (Purity, Isomers) HPLC_Prep->HPLC_Analysis HPLC_Results HPLC Purity Data HPLC_Analysis->HPLC_Results Comparison Compare Purity Results and Impurity Profiles HPLC_Results->Comparison GCMS_Analysis GC-MS Analysis (Purity, Volatile Impurities) GCMS_Deriv->GCMS_Analysis GCMS_Results GC-MS Purity Data GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for the cross-validation of this compound purity using HPLC and GC-MS.

By employing both HPLC and GC-MS and cross-validating the results, researchers can obtain a comprehensive and reliable assessment of this compound purity, ensuring the quality and integrity of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of Coriolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Coriolic acid are critical for ensuring personnel safety and environmental protection within research and development settings. While a specific Safety Data Sheet (SDS) for this compound is not consistently available across public databases, its classification as a biologically active, unsaturated hydroxy fatty acid necessitates its management as a hazardous chemical waste.[1] High-temperature incineration by a licensed hazardous waste disposal company is the preferred method for its final disposal.[1]

This compound is recognized for its role in cell signaling and has been studied for its potential as an anti-cancer agent, including its ability to induce mitochondrial dysfunction and apoptosis in certain cell lines.[1][2][3] Due to these biological effects and its poor water solubility, this compound should never be disposed of down the sanitary sewer.[1]

Chemical and Safety Overview

While specific toxicity data for this compound is limited, it should be handled as a potentially harmful substance.[1] As an unsaturated fatty acid, it also has the potential for peroxide formation if stored improperly over extended periods with exposure to air.[1]

PropertyInformation
Chemical Name (S)-13-Hydroxy-9Z,11E-octadecadienoic acid
Molecular Formula C18H32O3
Appearance Likely an oil or solid
Solubility Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[1]
Known Hazards Biologically active; induces apoptosis in some cell lines. Potential for peroxide formation.[1]
Toxicity Specific toxicity data is not readily available. Handled as potentially harmful due to its biological activity.[1]
Environmental Impact No specific data is available. Assumed to be biodegradable, but direct environmental release should be prevented.[1]

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound is dependent on the quantity of waste and local institutional regulations. Adherence to the following procedural steps is crucial for safe disposal.

For Small Quantities (typically < 1 g or < 10 mL of solution):

  • Absorption: If the waste is in liquid form or dissolved in a volatile solvent, use an inert absorbent material like vermiculite, sand, or chemical absorbent pads to absorb the material.[1]

  • Evaporation of Solvent: Place the absorbent material in a chemical fume hood to allow for the safe evaporation of any volatile solvent.[1]

  • Packaging: Once the solvent has evaporated, the absorbent material containing the this compound should be placed in a labeled, sealed plastic bag. This bag is then to be placed within a designated solid chemical waste container.[1]

  • Labeling: The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name, "(S)-Coriolic acid".[1]

For Large Quantities (typically > 1 g or > 10 mL of solution):

  • Containment: Keep the this compound waste in its original container or a compatible, well-sealed waste container.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "(S)-Coriolic acid"[1]

    • The approximate quantity of the waste.[1]

    • The date of accumulation.[1]

  • Storage: Store the labeled waste container in a designated satellite accumulation area until collection by the institution's hazardous waste management team.[1]

Spill Management:

In the event of a significant spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[1] The spill should be covered with an inert absorbent material, which is then carefully collected into a designated hazardous waste container.[1] The spill area should be decontaminated with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[1]

Waste Classification and Incompatibilities

Decision Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Coriolic acid. It offers procedural, step-by-step guidance on personal protective equipment (PPE), handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The required level of protection depends on the scale of the operation and the physical form of the this compound being handled.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities (Solid or Dilute Solution) Safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood
Handling Large Quantities or Concentrated Solutions Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Viton™, butyl rubber)Chemical-resistant apron or gown over a lab coatRecommended, especially if there is a risk of aerosolization. Use a NIOSH-approved respirator with an organic vapor cartridge.
Weighing Powder Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended to be performed in a chemical fume hood or ventilated balance enclosure to avoid inhalation of fine particles.
Potential for Splashes Chemical splash goggles and a face shieldChemical-resistant glovesChemical-resistant apron or gownIf splashes may generate aerosols, a respirator should be considered.

PPE_Selection_Workflow start Start: Assess Task task_type Handling solid, solution, or large/small quantity? start->task_type small_quant Small Quantity / Dilute Solution task_type->small_quant Small large_quant Large Quantity / Concentrated Solution task_type->large_quant Large weighing Weighing Powder task_type->weighing Weighing ppe_basic Standard PPE: - Safety glasses - Nitrile/Neoprene gloves - Lab coat small_quant->ppe_basic ppe_advanced Advanced PPE: - Goggles & Face shield - Chemical-resistant gloves - Chemical-resistant apron/gown - Consider respirator large_quant->ppe_advanced fume_hood Work in Fume Hood or Ventilated Enclosure weighing->fume_hood end Proceed with Caution ppe_basic->end ppe_advanced->end fume_hood->ppe_basic

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent the formation of potentially hazardous peroxides.

Table 2: Storage Conditions for this compound [1]

Form Storage Temperature Duration Special Considerations
Powder -20°CUp to 2 yearsKeep tightly sealed in a desiccator to minimize moisture and oxygen exposure.[1]
Solution in DMSO -80°CUp to 6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.[1]
Solution in DMSO -20°CUp to 1 monthSuitable for short-term storage of working solutions.[1]

Handling Precautions:

  • Avoid contact with skin and eyes.[2][3]

  • Avoid inhalation of vapor or mist.[2]

  • Always use within a chemical fume hood.[2]

  • Minimize exposure to light and air during experiments.[1] Use amber vials and keep solutions on ice when not in immediate use.[1]

  • Do not mix with strong oxidizing agents.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 3: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][5]
Skin Contact Immediately wash the affected area with soap and plenty of water.[3][6] Remove contaminated clothing.
Eye Contact Rinse opened eyes for several minutes under running water.[3][7] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill Management:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]

  • Absorb: Cover the spill with an inert absorbent material.[4]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[4] Collect all cleaning materials as hazardous waste.[4]

Emergency_Response_Workflow start Emergency Event event_type Spill or Exposure? start->event_type spill Spill event_type->spill Spill exposure Personal Exposure event_type->exposure Exposure spill_size Small or Large Spill? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route small_spill Small Spill: - Absorb with inert material - Collect in waste container - Decontaminate area spill_size->small_spill Small large_spill Large Spill: - Evacuate area - Ensure ventilation - Follow institutional procedures spill_size->large_spill Large end Seek Medical Attention and Report Incident small_spill->end large_spill->end skin_contact Skin: Wash with soap and water exposure_route->skin_contact Skin eye_contact Eyes: Rinse with water for 15 min exposure_route->eye_contact Eyes inhalation Inhalation: Move to fresh air exposure_route->inhalation Inhalation skin_contact->end eye_contact->end inhalation->end

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Do Not Pour Down the Drain: Due to its biological activity and poor water solubility, this compound should never be disposed of down the sanitary sewer.[4]

  • Avoid Incompatible Waste Streams: Do not mix this compound waste with strong oxidizing agents.[4]

Disposal Procedures:

  • Small Quantities (typically < 1 g or < 10 mL of solution):

    • Absorption: Absorb liquid waste onto an inert material.[4]

    • Evaporation: If a volatile solvent was used, allow it to evaporate in a fume hood.[4]

    • Packaging: Place the absorbed material into a labeled, sealed plastic bag, which then goes into a designated solid chemical waste container.[4]

  • Large Quantities (typically > 1 g or > 10 mL of solution):

    • Containment: Keep the waste in its original or a compatible, well-sealed container.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(S)-Coriolic acid".[4]

  • Final Disposal: The preferred method of final disposal is high-temperature incineration by a licensed hazardous waste disposal company.[4]

Disposal_Workflow start Generate Coriolic Acid Waste waste_type Waste Quantity? start->waste_type small_waste Small Quantity (<1g or <10mL) waste_type->small_waste Small large_waste Large Quantity (>1g or >10mL) waste_type->large_waste Large absorb Absorb on Inert Material small_waste->absorb package_large Contain in Sealed, Labeled Waste Container large_waste->package_large package_small Package in Labeled Solid Waste Container absorb->package_small storage Store in Designated Satellite Accumulation Area package_small->storage package_large->storage disposal Arrange for Collection by Licensed Hazardous Waste Disposal Company for Incineration storage->disposal end Disposal Complete disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coriolic acid
Reactant of Route 2
Coriolic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。